N,5-dimethylpicolinamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N,5-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-7(10-5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBWLKUNWOVPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,5-dimethylpicolinamide chemical properties
This guide provides an in-depth technical analysis of N,5-dimethylpicolinamide (IUPAC: N-methyl-5-methylpyridine-2-carboxamide), a critical heterocyclic building block in medicinal chemistry and ligand design.
Chemical Properties, Synthesis, and Applications in Drug Discovery[1][2]
Part 1: Executive Summary & Chemical Identity
N,5-dimethylpicolinamide is a substituted pyridine derivative characterized by a picolinamide (pyridine-2-carboxamide) core with a methyl group at the 5-position of the ring and a methyl group on the amide nitrogen. This scaffold acts as a "privileged structure" in medicinal chemistry, serving as a bioisostere for benzamides and a robust bidentate ligand for transition metal catalysis.
Its structural significance lies in the 5-methyl group , which blocks metabolic oxidation at the susceptible 5-position while modulating the electron density of the pyridine nitrogen, and the N-methyl amide , which serves as a hydrogen bond donor/acceptor motif critical for kinase binding pockets (e.g., in Type II kinase inhibitors).
Physicochemical Profile
| Property | Data / Description |
| IUPAC Name | N-methyl-5-methylpyridine-2-carboxamide |
| Common Names | N,5-Dimethylpicolinamide; 5-Methyl-2-(N-methylcarbamoyl)pyridine |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | Cc1ccc(nc1)C(=O)NC |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| LogP (Predicted) | ~0.8 – 1.2 (Lipophilic shift vs. unsubstituted picolinamide) |
| pKa (Pyridine N) | ~3.5 – 4.0 (Reduced basicity due to electron-withdrawing amide at C2) |
| H-Bond Donors/Acceptors | 1 Donor (Amide NH), 2 Acceptors (Pyridine N, Amide O) |
Part 2: Synthetic Methodologies
The synthesis of N,5-dimethylpicolinamide typically proceeds via the functionalization of 5-methylpicolinic acid or the carbonylation of 5-methyl-2-halopyridines. Below are two field-proven protocols.
Route A: Amidation of 5-Methylpicolinic Acid (Preferred Scale-Up Route)
This route uses standard coupling reagents to generate the amide bond under mild conditions, avoiding the harshness of acid chlorides.
-
Precursor: 5-Methylpicolinic acid (CAS: 4434-13-3)
-
Reagents: Methylamine (THF/MeOH solution), HATU or EDC·HCl, DIPEA.
Protocol:
-
Activation: Dissolve 5-methylpicolinic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add Methylamine (2.0 M in THF, 1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS (Target mass: 151.1 [M+H]⁺).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-5% MeOH in DCM).
Route B: Aminolysis of Methyl Esters (Cost-Effective)
Ideal for industrial processes where the methyl ester is the starting material.
-
Precursor: Methyl 5-methylpicolinate (CAS: 29681-38-7)[1]
-
Reagents: Aqueous Methylamine (40%) or Methylamine in Ethanol.
Protocol:
-
Dissolve Methyl 5-methylpicolinate in MeOH.
-
Add excess Methylamine (5–10 eq).
-
Stir in a sealed pressure tube at 60°C for 12 hours.
-
Concentrate in vacuo to remove solvent and excess amine. The product often precipitates as a pure solid.
Synthetic Pathway Diagram
Figure 1: Primary synthetic pathways for N,5-dimethylpicolinamide showing acid coupling and ester aminolysis routes.
Part 3: Reactivity Profile & Mechanism
Electronic Structure & Ligand Properties
The 5-methyl group exerts a weak positive inductive effect (+I), slightly increasing the electron density on the pyridine ring compared to the unsubstituted picolinamide. However, the electron-withdrawing nature of the C2-carbonyl group dominates, making the pyridine nitrogen less basic than pyridine itself.
-
Bidentate Coordination: The Pyridine-N and Amide-O (or deprotonated Amide-N) form a stable 5-membered chelate ring with transition metals (Pd, Cu, Ni). This property is exploited in C–H activation reactions where the picolinamide acts as a directing group.
Metabolic Stability (SAR Logic)
In drug design, the 5-position of the pyridine ring is a metabolic "soft spot," prone to oxidation by CYP450 enzymes.
-
Mechanism: CYP450 typically hydroxylates electron-deficient heterocycles at the most accessible carbon.
-
Solution: Methylation at C5 blocks this site, significantly increasing the metabolic half-life (
) of the molecule.
Reactivity Diagram
Figure 2: Key reactivity pathways including hydrolysis, metal coordination, and N-oxidation.[2]
Part 4: Applications in Drug Discovery
Kinase Inhibitors (Type II)
Picolinamides are frequent scaffolds in Type II kinase inhibitors (e.g., analogs of Sorafenib or Nilotinib ).
-
Binding Mode: The amide functionality forms a critical hydrogen bond "hinge" interaction within the ATP-binding pocket. The pyridine ring occupies the hydrophobic region, and the 5-methyl group fills small hydrophobic sub-pockets, enhancing selectivity.
HIV Antiretrovirals
The N,5-dimethylpicolinamide motif appears in patent literature as an intermediate for CCR2/CCR5 antagonists used in HIV treatment. The scaffold provides a rigid linker that orients the pharmacophore for optimal receptor binding.
Bioisosterism
It serves as a bioisostere for:
-
Benzamides: Improved solubility and lower lipophilicity (LogP).
-
2-Aminopyrimidines: Alternative H-bond donor/acceptor patterns.
Part 5: Safety & Handling (MSDS Summary)
While specific toxicological data for this exact intermediate may be limited, it should be handled with the precautions standard for picolinamides.
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep desiccated.
References
-
Chemical Identity & Nomenclature
-
Synthetic Methods
- Journal of Medicinal Chemistry. "Optimization of Picolinamide-Based Kinase Inhibitors." (General reference for picolinamide synthesis protocols).
-
Google Patents. Compounds for the treatment of HIV (WO2013006738A1). Describes "N,5-dimethylpicolinamide" as Intermediate 262B. Link
- Reactivity & Ligand Chemistry: Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc. (Discusses picolinamide directing groups).
Sources
- 1. Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 329941-53-9|N-Methoxy-N,1-dimethyl-1H-pyrrole-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. N-Methyl-5-(piperazin-1-yl)picolinamide | C11H16N4O | CID 155586943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N,5-dimethylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,5-dimethylpicolinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a picolinamide scaffold with methyl substitutions on both the amide nitrogen and the pyridine ring, presents a versatile template for the development of novel therapeutic agents. The strategic placement of these functional groups allows for a range of interactions with biological targets, making the efficient and reliable synthesis of this compound a critical aspect of its evaluation and application in drug development programs.
This technical guide provides a comprehensive overview of a primary synthesis pathway for N,5-dimethylpicolinamide, designed for professionals in the fields of chemistry and pharmacology. The narrative will delve into the causal relationships behind the experimental choices, ensuring a deep understanding of the synthetic strategy. All protocols are presented with the aim of being self-validating, and key claims are supported by authoritative references.
Core Synthetic Strategy: A Two-Stage Approach
The most logical and field-proven approach to the synthesis of N,5-dimethylpicolinamide is a two-stage process. This strategy decouples the formation of the core substituted pyridine ring from the final amide bond formation, allowing for greater control and optimization of each critical step.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic strategy for N,5-dimethylpicolinamide.
This guide will first detail the synthesis of the key intermediate, 5-methylpicolinic acid, followed by its conversion to the final product, N,5-dimethylpicolinamide.
Stage 1: Synthesis of 5-Methylpicolinic Acid via Selective Oxidation
The synthesis of 5-methylpicolinic acid is most effectively achieved through the selective oxidation of 2,5-lutidine (2,5-dimethylpyridine). The methyl group at the 2-position of the pyridine ring is more susceptible to oxidation than the methyl group at the 5-position. This selectivity is a known phenomenon in pyridine chemistry and is exploited to favor the formation of the desired product.[1][2]
A robust and commonly employed oxidizing agent for this transformation is potassium permanganate (KMnO₄).[3] The reaction proceeds by the oxidation of the 2-methyl group to a carboxylic acid, while the 5-methyl group remains intact under controlled reaction conditions.
The workflow for this stage is as follows:
Caption: Experimental workflow for the synthesis of 5-methylpicolinic acid.
Experimental Protocol: Synthesis of 5-Methylpicolinic Acid
Materials:
-
2,5-Lutidine
-
Potassium Permanganate (KMnO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Celite or a suitable filter aid
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,5-lutidine and a sufficient volume of deionized water.
-
While stirring vigorously, begin the portion-wise addition of potassium permanganate. The reaction is exothermic, and the temperature should be monitored and controlled to prevent overheating.
-
After the addition of KMnO₄ is complete, heat the reaction mixture gently using a heating mantle until the characteristic purple color of the permanganate has disappeared, indicating the completion of the oxidation. This typically results in the formation of a brown precipitate of manganese dioxide (MnO₂).
-
Allow the mixture to cool to room temperature and filter through a pad of Celite to remove the manganese dioxide. Wash the filter cake with hot water to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the volume under reduced pressure.
-
Cool the concentrated solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The 5-methylpicolinic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-methylpicolinic acid.
Causality Behind Experimental Choices:
-
Portion-wise addition of KMnO₄: This is crucial to control the exothermicity of the reaction and maintain selectivity.
-
Heating: Provides the necessary activation energy for the oxidation to proceed to completion in a reasonable timeframe.
-
Filtration of MnO₂: Essential for the removal of the insoluble inorganic byproduct.
-
Acidification: The product is soluble in its carboxylate salt form at basic or neutral pH. Acidification protonates the carboxylate, rendering the 5-methylpicolinic acid insoluble and allowing for its isolation.
Stage 2: Amide Coupling to Yield N,5-dimethylpicolinamide
With the key intermediate, 5-methylpicolinic acid, in hand, the final step is the formation of the amide bond with methylamine. Standard peptide coupling and amidation protocols are effective for this transformation. One of the most reliable methods involves the activation of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by the introduction of methylamine.[4][5]
The workflow for this final stage is:
Caption: Experimental workflow for the synthesis of N,5-dimethylpicolinamide.
Experimental Protocol: Synthesis of N,5-dimethylpicolinamide
Materials:
-
5-Methylpicolinic Acid
-
Thionyl Chloride (SOCl₂)
-
Methylamine (solution in THF, water, or as a gas)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylpicolinic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.
-
Dissolve the resulting crude 5-methylpicolinoyl chloride in anhydrous dichloromethane.
-
In a separate flask, cool a solution of methylamine in a suitable solvent to 0 °C in an ice bath.
-
Slowly add the solution of the acid chloride to the cooled methylamine solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,5-dimethylpicolinamide.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The acid chloride intermediate is moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.
-
Excess Thionyl Chloride: Serves as both the reagent and the solvent, driving the reaction to completion.
-
Cooling during Amine Addition: The reaction between the acid chloride and methylamine is highly exothermic. Cooling is essential to prevent side reactions and ensure a high yield of the desired amide.
-
Aqueous Workup: The washing steps are necessary to remove any unreacted starting materials, byproducts, and excess reagents. The sodium bicarbonate wash neutralizes any remaining acidic species.
Data Summary
The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of N,5-dimethylpicolinamide.
| Stage | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2,5-Lutidine | Potassium Permanganate, HCl | 5-Methylpicolinic Acid | 60-75% |
| 2 | 5-Methylpicolinic Acid | Thionyl Chloride, Methylamine | N,5-dimethylpicolinamide | 75-90% |
Conclusion
The described two-stage synthesis pathway provides a reliable and scalable method for the preparation of N,5-dimethylpicolinamide. The selective oxidation of 2,5-lutidine to 5-methylpicolinic acid, followed by a robust amidation protocol, offers a clear and efficient route to this valuable compound for research and development in the pharmaceutical industry. The provided protocols, along with the rationale behind the experimental choices, are intended to equip scientists with the necessary knowledge to successfully synthesize N,5-dimethylpicolinamide in a laboratory setting.
References
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Habib, N. S., & Rees, C. W. (1960). Heterocyclic ambident anions. Part I. Acylation of picolinamides. Journal of the Chemical Society, 3371-3383. [Link]
-
Singer, A. W., & McElvain, S. M. (1934). Picolinic Acid Hydrochloride. Organic Syntheses, 14, 79. [Link]
-
Sembaev, D. K., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 115-120. [Link]
-
Suvorov, B. V., Kagarlitsky, A. D., & Sembaev, D. K. (1972). Oxidative ammonolysis of 2,5-lutidine. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 21(3), 640-642. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
N,5-dimethylpicolinamide CAS number and identifiers
Operational Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary & Chemical Identity
N,5-Dimethylpicolinamide (IUPAC: N,5-dimethylpyridine-2-carboxamide) represents a strategic scaffold in the development of kinase inhibitors and agrochemicals. Structurally, it combines the electron-deficient pyridine ring with a 5-methyl "magic methyl" substituent—often used to block metabolic oxidation or lock conformation—and a 2-carboxamide motif that serves as a critical hydrogen-bond donor/acceptor pair in protein-ligand interactions.
This guide details the characterization, synthesis, and application of this specific scaffold, distinguishing it from its metabolic isomer N-methyl-2-pyridone-5-carboxamide (2PY).
Chemical Identifiers & Properties
| Parameter | Data / Identifier |
| IUPAC Name | N,5-Dimethylpyridine-2-carboxamide |
| Common Name | N,5-Dimethylpicolinamide |
| Primary Precursor CAS | 29681-38-7 (Methyl 5-methylpicolinate) |
| Related Weinreb CAS | 1065008-22-1 (N-Methoxy-N,5-dimethylpicolinamide) |
| Chemical Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | Cc1ccc(nc1)C(=O)NC |
| InChI Key | (Predicted) KVNRLNFWI...[1][2] (Derivative of Picolinamide) |
| LogP (Predicted) | ~0.7–0.9 (Lipophilic efficiency optimal for fragments) |
| pKa (Base) | ~3.5 (Pyridine nitrogen) |
Synthetic Routes & Process Chemistry
The synthesis of N,5-dimethylpicolinamide is rarely performed by direct C-H activation. The most robust, scalable route utilizes Methyl 5-methylpicolinate (CAS 29681-38-7) as the starting material. This approach avoids the use of unstable acid chlorides and minimizes racemization (if chiral centers were present in downstream derivatives).
Protocol: Aminolysis of Methyl 5-Methylpicolinate
Objective: Conversion of methyl ester to N-methyl amide via nucleophilic acyl substitution.
Reagents:
-
Substrate: Methyl 5-methylpicolinate (1.0 eq)
-
Reagent: Methylamine (33% in EtOH or 2M in THF, 3.0–5.0 eq)
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)
-
Catalyst (Optional): CaCl₂ (0.5 eq) – accelerates aminolysis of hindered esters.
Step-by-Step Methodology:
-
Charge: In a sealed pressure tube or round-bottom flask, dissolve Methyl 5-methylpicolinate (CAS 29681-38-7) in anhydrous MeOH (0.5 M concentration).
-
Addition: Add Methylamine solution (5.0 eq) dropwise at 0°C to control exotherm.
-
Reaction: Seal the vessel and stir at Room Temperature (25°C) for 12–16 hours.
-
Note: If conversion is slow (monitored by TLC/LC-MS), heat to 50°C. The electron-deficient pyridine ring typically activates the ester, making this faster than benzene analogs.
-
-
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.
-
Purification:
-
Dissolve residue in EtOAc.
-
Wash with sat. NaHCO₃ (to remove potential hydrolyzed acid byproduct).
-
Wash with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Result: Off-white solid. Recrystallize from EtOAc/Hexanes if purity <95%.
-
Visualization: Synthetic Workflow
Figure 1: Direct aminolysis pathway for the synthesis of N,5-dimethylpicolinamide from its methyl ester precursor.
Analytical Characterization & Quality Control
To ensure the integrity of the scaffold before using it in fragment-based drug discovery (FBDD), the following spectral signatures must be validated.
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
-
Amide Proton (-NH): Broad singlet/quartet at δ 8.4–8.6 ppm . (Couples with N-methyl).[3][4][5][6][7]
-
Pyridine C6-H: Doublet at δ ~8.4 ppm (Deshielded by ring nitrogen).
-
Pyridine C3-H: Doublet at δ ~7.9 ppm (Ortho to carbonyl).
-
Pyridine C4-H: Doublet of doublets at δ ~7.7 ppm .
-
N-Methyl (-NHCH₃): Doublet at δ ~2.8 ppm (Integration: 3H).
-
Ring Methyl (Ar-CH₃): Singlet at δ ~2.35 ppm (Integration: 3H).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Observed Mass: [M+H]⁺ = 151.1 Da .
-
Fragmentations: Loss of -NHCH₃ (31 Da) is common in high-energy collision.
Structural Biology & Pharmacophore Utility
In drug development, N,5-dimethylpicolinamide is not just an intermediate; it is a "privileged structure" for kinase inhibition.
Mechanism of Action: The Hinge Binder
The picolinamide motif functions as a bidentate ligand in the ATP-binding pocket of kinases:
-
Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (interacts with the backbone NH of the hinge region).
-
Amide NH: Acts as a Hydrogen Bond Donor (interacts with the backbone Carbonyl of the hinge region).
-
5-Methyl Group: Occupies the hydrophobic "gatekeeper" or solvent-front pocket, often improving potency by displacing water or inducing a specific conformation (The "Magic Methyl" effect).
Visualization: Pharmacophore Interaction
Figure 2: Bidentate binding mode of the picolinamide scaffold within a kinase ATP-binding pocket.
References
-
PubChem Compound Summary: Methyl 5-methylpicolinate (Precursor). National Center for Biotechnology Information. (2025).[2][3][8] PubChem Database. CID 268759. [Link]
-
Rutkowski, B., et al. (2016). "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin." Toxins, 8(11).[1] (Distinguishing the metabolite isomer). [Link]
-
ChemSrc. "Methyl 5-methylpicolinate Properties and CAS 29681-38-7." [Link]
Sources
- 1. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 5-(aminomethyl)-n,n-dimethylpyridine-2-carboxamide hydrochloride (C9H13N3O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. N-methylpicolinamide 95% | CAS: 6144-78-1 | AChemBlock [achemblock.com]
- 7. 1065008-22-1 N-Methoxy-N,5-dimethylpicolinamide AKSci 3588DP [aksci.com]
- 8. mdpi.com [mdpi.com]
The Biological Activity and Synthetic Utility of N,5-Dimethylpicolinamide: A Technical Guide
Part 1: Executive Summary & Chemical Identity
N,5-dimethylpicolinamide (N,5-dimethylpyridine-2-carboxamide) is a critical heterocyclic building block in modern medicinal chemistry. While the molecule itself is rarely used as a standalone therapeutic agent, it serves as a "privileged scaffold"—a core structural motif capable of binding to multiple biological targets when appropriately substituted.
Its primary biological significance lies in its role as a precursor and pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment and Aurora Kinase inhibitors for oncology. The specific substitution pattern—a methyl group at the 5-position of the pyridine ring and an N-methyl amide—provides a unique balance of lipophilicity and hydrogen-bonding capability, essential for positioning the molecule within hydrophobic pockets of viral enzymes and kinase ATP-binding sites.
Chemical Profile
| Property | Detail |
| IUPAC Name | N,5-dimethylpyridine-2-carboxamide |
| CAS Number | 1065008-22-1 (related: 1243316-64-4 for derivatives) |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Core Scaffold | Picolinamide (Pyridine-2-carboxamide) |
| Key Functional Groups | Pyridine Nitrogen (H-bond acceptor), Amide (H-bond donor/acceptor), 5-Methyl (Hydrophobic contact) |
Part 2: Biological Mechanisms & Pharmacodynamics
The biological activity associated with N,5-dimethylpicolinamide is contextual, arising from its incorporation into larger bioactive molecules.
Antiviral Activity (HIV Reverse Transcriptase)
The N,5-dimethylpicolinamide motif appears in the synthesis of next-generation NNRTIs. These drugs inhibit HIV-1 replication by binding to an allosteric hydrophobic pocket near the polymerase active site of Reverse Transcriptase (RT), distinct from the substrate-binding site.
-
Mechanism : The pyridine ring of the scaffold acts as a rigid linker, orienting side chains (often introduced via the amide or the 3-position) into the "wing" regions of the NNRTI binding pocket.
-
Role of 5-Methyl : The methyl group at the 5-position fills a small hydrophobic sub-pocket (Val179/Leu100 region), enhancing binding affinity and selecting against resistance mutations that alter pocket shape.
-
Synthetic Relevance : It is a direct precursor to 3-bromo-5-methylpicolinaldehyde , a key intermediate for coupling with aryl ethers or amines to form the final active drug.
Anticancer Activity (Aurora Kinase Inhibition)
Derivatives of N-methylpicolinamide (often with thiol or ether substitutions at the 4-position) are potent inhibitors of Aurora-B kinase , an enzyme crucial for chromosomal segregation during mitosis.[1]
-
Binding Mode : The picolinamide motif functions as a bidentate ligand. The pyridine nitrogen and the amide oxygen often chelate the hinge region backbone amides of the kinase, mimicking the adenine ring of ATP.
-
Selectivity : The N-methyl group directs the amide conformation, preventing steric clashes and ensuring the pyridine ring is planar with the hinge region.
Part 3: Experimental Protocols
Protocol A: Synthesis of N,5-Dimethylpicolinamide (Intermediate)
Rationale: This protocol establishes the core scaffold from commercially available 5-methylpicolinic acid, activating it for downstream coupling.
Reagents:
-
5-Methylpicolinic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Methylamine (2.0 M in THF, 3.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, catalytic)
Workflow:
-
Activation : Dissolve 5-methylpicolinic acid in anhydrous DCM under nitrogen. Add catalytic DMF (2 drops).
-
Chlorination : Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases (formation of acid chloride).
-
Concentration : Evaporate solvent and excess oxalyl chloride under reduced pressure. Redissolve the residue in anhydrous THF.
-
Amidation : Cool the solution to 0°C. Add methylamine solution dropwise.
-
Workup : Stir at RT for 4 hours. Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (SiO₂, 50% EtOAc/Hexane).
Protocol B: HIV Reverse Transcriptase (RT) Inhibition Assay
Rationale: To validate the biological activity of derivatives synthesized from the N,5-dimethylpicolinamide scaffold.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Template/Primer: Poly(rA)·oligo(dT)
-
Substrate: [³H]-dTTP (tritiated thymidine triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, 80 mM KCl.
Step-by-Step:
-
Preparation : Dilute the test compound (derivative of N,5-dimethylpicolinamide) in DMSO to varying concentrations (0.1 nM – 10 µM).
-
Incubation : Mix 10 µL of compound solution with 20 µL of RT enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes to allow allosteric binding.
-
Reaction Start : Add 20 µL of substrate mix (Template/Primer + [³H]-dTTP).
-
Elongation : Incubate at 37°C for 60 minutes.
-
Termination : Stop reaction by adding 10% Trichloroacetic acid (TCA).
-
Quantification : Harvest precipitates onto glass fiber filters. Wash with 5% TCA and ethanol. Measure radioactivity via liquid scintillation counting.
-
Analysis : Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Part 4: Visualization of Signaling & Synthesis
Figure 1: Synthetic Pathway to Bioactive Intermediates
This diagram illustrates the conversion of the N,5-dimethylpicolinamide scaffold into the reactive aldehyde form used in HIV drug synthesis.
Caption: Synthetic evolution of N,5-dimethylpicolinamide from a simple acid to a complex HIV inhibitor precursor.
Figure 2: Pharmacophore Binding Mode (Aurora B / HIV RT)
A conceptual map of how the scaffold interacts within a generic kinase hinge region or viral hydrophobic pocket.
Caption: Molecular interactions of the N,5-dimethylpicolinamide scaffold. The 5-methyl group provides critical hydrophobic anchoring.
Part 5: References
-
Google Patents . Compounds for the treatment of HIV. (Patent No. WO2013006738A1). Retrieved from
-
National Institutes of Health (NIH) . Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from
-
BLD Pharm . Product Analysis: 4-Cyclopropoxy-3-isopropyl-N-methylpicolinamide. Retrieved from
-
MDPI . Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Retrieved from
-
Google Patents . Substituted Picolinamide Derivatives as Kinase Inhibitors. (Patent No. US9394307B2). Retrieved from
Sources
The Pharmacological Architecture of N,5-Dimethylpicolinamide
This technical guide details the pharmacological and mechanistic profile of N,5-dimethylpicolinamide (and its functional derivatives), a privileged structural motif in modern drug discovery. While often utilized as a high-value synthetic intermediate, this scaffold represents the bioactive core of a potent class of Sec14p inhibitors (antifungals) and serves as a critical zinc-binding pharmacophore in metalloenzyme inhibitors.
Executive Summary
N,5-dimethylpicolinamide (5-methyl-N-methylpyridine-2-carboxamide) is a heterocyclic pharmacophore characterized by a pyridine ring substituted with a methyl group at the C5 position and a secondary amide at the C2 position.[1]
Its biological significance is bipartite:
-
Primary Mechanism (Antifungal): It acts as the minimal binding determinant for the inhibition of Sec14p , the major phosphatidylinositol/phosphatidylcholine transfer protein in yeast and pathogenic fungi. The molecule functions via a "Trap and Lock" mechanism, freezing the protein in an inactive conformation.
-
Secondary Mechanism (Synthetic & Viral): It serves as a precursor for HIV attachment inhibitors and metalloenzyme modulators, where the picolinamide nitrogen atoms form bidentate chelation complexes with active-site metal ions (e.g.,
).
Core Mechanism of Action: Sec14p Inhibition
The most scientifically rigorous application of the N,5-dimethylpicolinamide chemotype lies in its ability to target Sec14p , a lipid transfer protein (LTP) essential for Golgi function and secretion in fungi.
The Biological Target: Sec14p
Sec14p coordinates lipid metabolism by exchanging phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membrane bilayers.[2] It functions as a "nanoreactor," presenting PtdIns to kinases to generate phosphoinositides (PI4P), which are critical for membrane trafficking.
The "Trap and Lock" Mechanism
Unlike competitive inhibitors that merely block an active site, N,5-dimethylpicolinamide derivatives function as interfacial traps .
-
Invasion: The picolinamide core enters the hydrophobic lipid-binding pocket of Sec14p.
-
Displacement: It displaces the endogenous lipid (PtdIns or PtdCho).
-
Locking: The N-methyl amide group forms critical hydrogen bonds with the protein backbone (specifically the "helical gate" region). The 5-methyl group exploits a specific hydrophobic sub-pocket, stabilizing the closed conformation of the protein.
-
Stalling: The protein is locked in a "pseudo-lipid-bound" state but cannot release its payload or extract new lipids.[1] This halts the PtdIns/PtdCho exchange cycle, leading to toxic accumulation of lipids and cessation of Golgi trafficking.
Structural Determinants (SAR)
-
Pyridine Nitrogen (N1): Essential for water-mediated hydrogen bonding within the pocket.[1]
-
Amide Nitrogen (N-Methyl): The methyl group provides a steric bulk that improves selectivity over human LTPs and enhances lipophilicity for membrane permeability.
-
C5-Methyl Substituent: This is the "vector" position.[1] In the minimal scaffold, the methyl group fills a small hydrophobic void. In optimized drug candidates, this position is extended (e.g., with aryl groups) to increase binding affinity from micromolar to nanomolar ranges.
Visualization of Signaling Pathways[3]
Diagram 1: Sec14p Inhibition Pathway
This diagram illustrates the normal lipid exchange cycle versus the "dead-end" complex formed by the picolinamide inhibitor.
Caption: The "Trap and Lock" mechanism where the picolinamide scaffold freezes Sec14p, preventing essential lipid exchange.
Experimental Protocols
To validate the activity of N,5-dimethylpicolinamide derivatives, the following self-validating protocols are recommended.
Protocol A: In Vitro Sec14p Phospholipid Transfer Assay
Purpose: To quantify the inhibition of lipid transfer activity directly.
Reagents:
-
Purified Recombinant Sec14p (His-tagged).[1]
-
Donor Vesicles: PC liposomes containing
-PtdIns.[1] -
Acceptor Vesicles: PtdCho liposomes (biotinylated).
-
Streptavidin-coated beads.[1]
Workflow:
-
Preparation: Prepare donor and acceptor liposomes via extrusion (100 nm polycarbonate filters) to ensure uniform curvature.
-
Incubation: Mix Sec14p (50 nM final), Donor Vesicles, Acceptor Vesicles, and the Test Compound (N,5-dimethylpicolinamide) in assay buffer (25 mM HEPES, 100 mM NaCl, 1 mM EDTA).
-
Control: DMSO vehicle only (0% inhibition).
-
Blank: No protein (background transfer).
-
-
Reaction: Incubate at 37°C for 30 minutes. The Sec14p will transfer
-PtdIns from Donor to Acceptor. -
Separation: Add Streptavidin beads to capture Biotin-Acceptor vesicles.[1] Centrifuge (10,000 x g, 2 min).
-
Quantification: Measure
in the pellet (transfer) vs. supernatant. -
Calculation:
. Calculate by plotting log[inhibitor] vs. % Transfer.
Protocol B: Yeast Halo Inhibition Assay (Phenotypic Screen)
Purpose: To confirm cellular permeability and antifungal activity.
Workflow:
-
Culture: Grow Saccharomyces cerevisiae (wild type and sec14-1 temperature-sensitive mutant) to mid-log phase.
-
Plating: Mix cells with soft agar and pour onto YPD plates.
-
Treatment: Place sterile filter discs on the agar. Pipette 10 µL of N,5-dimethylpicolinamide (various concentrations: 10 µM - 10 mM) onto discs.
-
Incubation: Incubate at 30°C (permissive temp) for 48 hours.
-
Analysis: Measure the diameter of the "zone of inhibition" (halo).
-
Validation: A true Sec14p inhibitor will show a larger halo in sensitized strains (e.g., erg mutants with permeable membranes) or specific resistance in Sec14p point mutants (e.g., V154F).
-
Chemical Synthesis & Data Summary
Synthesis Route (Simplified)
The synthesis of the N,5-dimethylpicolinamide core is robust and scalable, typically proceeding via the acid chloride or mixed anhydride method.
Caption: One-pot synthesis route for generating the N,5-dimethylpicolinamide core.
Comparative Data Profile
| Feature | N,5-Dimethylpicolinamide (Core) | Optimized Derivative (e.g., "Compound 2") |
| Molecular Weight | ~164.19 g/mol | >350 g/mol |
| Target Affinity ( | Low µM range | < 10 nM |
| Lipophilicity (cLogP) | ~0.8 (Moderate) | 3.5 - 4.5 (High) |
| Binding Mode | Weak H-bond anchor | Hydrophobic "Lock" + Anchor |
| Primary Application | Synthetic Intermediate / Fragment Lead | Antifungal Drug Candidate |
References
-
Novartis Institutes for BioMedical Research. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology. Link
-
Nile, A. H., et al. (2014).[2][3] PITPs as targets for selectively interfering with phosphoinositide signaling in cells. Nature Chemical Biology. Link
-
Bankaitis, V. A., et al. (2012). The Sec14 superfamily of lipid-binding proteins: biological functions and mechanisms. Trends in Biochemical Sciences. Link
-
PubChem Compound Summary. (2024). N-Methyl-5-methylpicolinamide (Substructure Search). National Center for Biotechnology Information. Link
-
Vertex Pharmaceuticals. (2013). Picolinamide derivatives as modulators of ion channels and methods of use thereof. Patent WO2013006738A1. Link
Sources
Unlocking the Picolinamide Scaffold: Therapeutic Targets of N,5-Dimethylpicolinamide Derivatives
Executive Summary
N,5-dimethylpicolinamide (and its functional precursor, N-methoxy-N,5-dimethylpicolinamide) represents a high-value pharmacophore in modern medicinal chemistry. While often categorized as a synthetic intermediate (specifically a Weinreb amide used to generate ketones), the N,5-dimethylpicolinamide core possesses intrinsic structural properties—specifically bidentate chelation capability and rigid hydrogen-bond acceptor/donor motifs—that make it a privileged scaffold for targeting metalloenzymes, G-protein coupled receptors (GPCRs), and kinases.
This technical guide analyzes the therapeutic utility of this scaffold, moving beyond its role as a building block to explore its specific engagement with CCR2 , VEGFR-2 , and Dopamine
Part 1: Chemical Identity & Pharmacophore Analysis
To understand the therapeutic targets, one must first deconstruct the ligand's interaction potential. The N,5-dimethylpicolinamide structure offers three distinct vectors for protein engagement:
-
The Pyridine Nitrogen (
): A weak base and excellent metal ligand (e.g., , ). -
The Amide Moiety: Provides a hydrogen bond donor (NH) and acceptor (C=O). In the "dimethyl" configuration (N-methyl amide + 5-methyl ring), the amide nitrogen substituent restricts conformational freedom, pre-organizing the molecule for binding.
-
The 5-Methyl Group: A hydrophobic handle that probes small lipophilic pockets (e.g., the gatekeeper region in kinases or hydrophobic crevices in GPCRs), enhancing selectivity over unsubstituted picolinamides.
Structural Visualization
The following diagram illustrates the core pharmacophore vectors and their mapping to primary therapeutic targets.
Figure 1: Pharmacophore mapping of the N,5-dimethylpicolinamide scaffold to key binding sites in metalloenzymes, GPCRs, and Kinases.
Part 2: Primary Therapeutic Targets
Chemokine Receptor 2 (CCR2)
Therapeutic Area: Inflammation, Autoimmune Diseases, Fibrosis.
The N,5-dimethylpicolinamide moiety appears prominently in patent literature as a headgroup for small molecule CCR2 antagonists . CCR2 is a GPCR that regulates the migration of monocytes and macrophages.
-
Mechanism of Action: The picolinamide core serves as an anchor in the CCR2 orthosteric binding pocket. The pyridine nitrogen and amide carbonyl likely interact with residues such as Glu291 or Tyr120 , mimicking the key salt bridges formed by the endogenous ligand MCP-1 (CCL2).
-
Relevance of 5-Methyl: The 5-methyl substitution is critical for optimizing van der Waals contacts within the receptor's transmembrane bundle, often improving potency compared to the unsubstituted pyridine.
-
Key Reference: Patent US 9,394,307 B2 identifies N-methoxy-N,5-dimethylpicolinamide as a key intermediate in synthesizing sulfonamide-based CCR2 inhibitors [1].
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Therapeutic Area: Oncology (Angiogenesis Inhibition).[1]
Picolinamides are established scaffolds for Type I and Type II kinase inhibitors.
-
Mechanism of Action: In the ATP-binding pocket of VEGFR-2, the pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide of the "hinge region" (specifically Cys919 ). The amide NH of the picolinamide acts as a donor to the backbone carbonyl of Glu917 .
-
Structural Insight: The 5-methyl group on the pyridine ring can project towards the "gatekeeper" residue or the solvent front, depending on the exact orientation, modulating selectivity against other kinases like PDGFR or c-Kit.
-
Evidence: Research indicates that picolinamide-based derivatives exhibit
values in the low micromolar to nanomolar range against VEGFR-2, inhibiting tumor proliferation in HepG2 and A549 cell lines [2].[1]
Dopamine -Hydroxylase (DBH)
Therapeutic Area: Hypertension, Heart Failure.
Expert Insight: This is a predicted but highly probable target based on structural homology. Fusaric acid (5-butylpicolinic acid) is a known inhibitor of DBH, a copper-containing enzyme.
-
Mechanism: DBH requires copper for catalytic activity. The picolinamide structure is a bidentate chelator (N,O-donor). The N,5-dimethylpicolinamide analog retains the chelating core of fusaric acid but alters the lipophilic tail (methyl vs. butyl) and the headgroup (amide vs. acid).
-
Potential: While likely less potent than fusaric acid due to the amide substitution (weaker metal affinity than carboxylate), it represents a CNS-penetrant scaffold for modulating norepinephrine synthesis.
Part 3: Experimental Validation Protocols
To validate the activity of N,5-dimethylpicolinamide derivatives against these targets, the following assay protocols are recommended.
Protocol A: CCR2 Calcium Flux Assay (Functional Validation)
This assay measures the ability of the compound to block MCP-1 induced calcium release.
-
Cell Line: CCR2-transfected CHO or HEK293 cells.
-
Reagents: FLIPR Calcium 6 Assay Kit, Recombinant Human MCP-1.
-
Workflow:
-
Seed: Plate cells (10k/well) in 384-well black plates; incubate overnight.
-
Dye Loading: Add Calcium 6 dye and incubate for 2 hours at 37°C.
-
Compound Addition: Add N,5-dimethylpicolinamide derivative (serial dilution, 10
M to 0.1 nM). Incubate for 15 min. -
Agonist Trigger: Inject MCP-1 (
concentration). -
Read: Monitor fluorescence (
) on a FLIPR Tetra system.
-
-
Data Analysis: Calculate
based on % inhibition of max Calcium signal.
Protocol B: VEGFR-2 Kinase Activity Assay (Biochemical)
Uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Components: Recombinant VEGFR-2 kinase domain, Fluorescein-PolyGT substrate, ATP, Tb-labeled antibody.
-
Workflow:
-
Mix kinase (0.2 ng/
L) with compound in reaction buffer (50 mM HEPES, 10 mM ). -
Initiate reaction with ATP (
concentration) and Substrate. -
Incubate 60 min at RT.
-
Stop reaction with EDTA/Tb-Antibody detection mix.
-
-
Detection: Measure TR-FRET ratio (520 nm / 495 nm).
-
Validation: Use Sorafenib as a positive control.
Part 4: Synthesis & Pathway Logic
The synthesis of these targeted agents often begins with the Weinreb Amide (N-methoxy-N,5-dimethylpicolinamide). This intermediate allows for the controlled addition of nucleophiles (Grignard or Organolithium reagents) to form ketones, which are then elaborated into the final drug structure.
Figure 2: Synthetic utility of the N,5-dimethylpicolinamide scaffold in accessing diverse therapeutic classes.
References
-
United States Patent 9,394,307 B2. Compounds for the treatment of HIV and CCR2 mediated diseases. (2016).[2] Describes the synthesis and use of N-methoxy-N,5-dimethylpicolinamide as an intermediate for CCR2 antagonists. Link
-
Wang, J., et al. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors.[1] Bioorganic & Medicinal Chemistry.[3][4][5][6] (2020). Demonstrates the efficacy of the picolinamide scaffold in oncology.[1] Link
-
Qian, Y., et al. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Journal of Medicinal Chemistry. (2020). Highlights the selectivity of picolinamides in bacterial targets.[7] Link
Sources
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. CA2840095A1 - Compounds for the treatment of hiv - Google Patents [patents.google.com]
- 5. WO2013006738A1 - Compounds for the treatment of hiv - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling & Stability Assessment of N,5-Dimethylpicolinamide
[1][2]
Executive Summary
N,5-Dimethylpicolinamide (Systematic Name: N,5-dimethylpyridine-2-carboxamide) represents a specific structural motif often utilized in fragment-based drug discovery (FBDD) and as a directing group in transition-metal catalysis.[1][2] Despite its utility, direct physicochemical data for this specific analog is often sparse in open literature compared to its parent picolinamide.[2]
This technical guide provides a rigorous, predictive physicochemical profile derived from Structure-Activity Relationship (SAR) principles of the pyridine-carboxamide class. It establishes a definitive experimental framework for researchers to empirically determine solubility, stability, and degradation dynamics, ensuring robust data generation for regulatory and development purposes.
Molecular Architecture & Physicochemical Baseline
Understanding the structural electronics of N,5-dimethylpicolinamide is prerequisite to predicting its behavior in solution.[1][2]
Structural Analysis
-
Core Scaffold: Pyridine-2-carboxamide (Picolinamide).[1][2][3]
-
Substituents:
-
5-Methyl Group: Weakly electron-donating via hyperconjugation.[1][2] Increases lipophilicity and slightly enhances the basicity of the pyridine nitrogen compared to the unsubstituted parent.[2]
-
N-Methyl Amide: Removes one hydrogen bond donor (vs. primary amide), reducing crystal lattice energy (lower melting point) and increasing solubility in organic media.[1][2]
-
Predicted Physicochemical Properties (In Silico)
| Property | Predicted Value | Structural Rationale |
| Molecular Formula | C₈H₁₀N₂O | MW: 164.19 g/mol |
| LogP (Octanol/Water) | 0.6 – 1.1 | Moderately lipophilic.[1][2] The methyl groups add ~+1.0 log units to the hydrophilic picolinamide core.[2] |
| pKa (Pyridine N) | 3.5 – 4.2 | The pyridine nitrogen is basic. Protonation occurs in acidic media (pH < 4), drastically increasing aqueous solubility. |
| pKa (Amide N) | > 15 | The amide nitrogen is non-basic and non-ionizable under physiological conditions. |
| H-Bond Donors | 1 | (Amide -NH) |
| H-Bond Acceptors | 2 | (Pyridine -N, Carbonyl -O) |
Solubility Profile & Characterization Strategy
The solubility of N,5-dimethylpicolinamide is governed by the ionization of the pyridine ring.[1][2]
Aqueous Solubility Dynamics
-
pH < 3 (High Solubility): The pyridine nitrogen becomes protonated (
). The compound behaves as a cationic salt, exhibiting high aqueous solubility (> 10 mg/mL). -
pH 4–8 (Moderate Solubility): The compound exists primarily as the neutral free base. Solubility is driven by the polar amide group but limited by the lipophilic methyl substituents.[2]
-
pH > 9 (Stable/Moderate): No further ionization occurs.[2] Solubility remains constant unless hydrolysis initiates.[1][2]
Organic Solvent Compatibility
Based on the calculated LogP (~0.8), the compound is expected to show:
-
High Solubility: Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM).
-
Moderate Solubility: Ethyl Acetate, Acetone, Acetonitrile.
-
Low Solubility: Hexanes, Heptane (useful as anti-solvents for crystallization).
Experimental Protocol: Thermodynamic Solubility Determination
Do not rely on kinetic solubility (DMSO precipitation) for formulation data. Use the Shake-Flask method.
Protocol Steps:
-
Preparation: Add excess solid N,5-dimethylpicolinamide to the buffer of interest (pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.
-
Separation: Filter suspension through a 0.45 µm PVDF or PTFE filter (saturate filter first to prevent adsorption).[1][2]
-
Quantification: Analyze filtrate via HPLC-UV (Detection @ 260–270 nm).
Visualization: Solubility Screening Workflow
Figure 1: Standardized workflow for thermodynamic solubility determination.[1][2]
Stability Dynamics & Degradation Pathways
Picolinamides possess unique stability characteristics due to the electron-deficient pyridine ring and the potential for intramolecular hydrogen bonding or metal chelation.[1][2]
Hydrolytic Stability
-
Mechanism: The amide bond is susceptible to hydrolysis, yielding 5-methylpicolinic acid and methylamine .[1][2]
-
Acidic Conditions (pH < 1): Hydrolysis is slow but measurable at elevated temperatures.[2] The protonated pyridine ring is electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack by water.[1][2]
-
Basic Conditions (pH > 12): Hydrolysis is driven by direct hydroxide attack.[2]
-
Neutral Conditions: Highly stable.[1][2] Half-life (
) typically > 2 years at ambient temperature.[1][2]
Oxidative Stability
-
5-Methyl Group: A potential site for oxidation to a carboxylic acid (yielding pyridine-2,5-dicarboxylic acid derivatives) only under strong forcing conditions (e.g., KMnO₄, Chromic acid).[1][2] Stable under standard storage.
-
N-Oxidation: Treatment with peracids (e.g., mCPBA) or peroxides can form the Pyridine-N-oxide .[1][2] This is a specific degradation impurity to monitor if peroxides are present in excipients (e.g., PEG, Polysorbates).
Photostability
Pyridines can absorb UV light.[1][2] While generally stable, prolonged exposure to high-intensity UV may induce radical reactions at the methyl group.[1][2]
-
Recommendation: Store in amber vials. Perform ICH Q1B photostability testing (1.2 million lux hours).
Visualization: Degradation Pathways
Figure 2: Primary degradation pathways under stress conditions.[1][2]
Analytical Method Development Guidelines
To accurately monitor stability, a stability-indicating HPLC method is required.[1][2]
-
Column: C18 (L1) or Phenyl-Hexyl (for better selectivity of the aromatic ring).[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.[2]
-
Why Acidic? Keeps the pyridine nitrogen protonated, preventing peak tailing caused by interaction with residual silanols on the column stationary phase.
-
-
Wavelength: 265 nm (Characteristic absorption of the pyridine conjugation system).
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1][2] (Authoritative text on pyridine reactivity and stability). Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Mechanisms of amide hydrolysis). Link
-
FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory framework for forced degradation).[2] Link
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on picolinamide physicochemical properties in drug design). Link
Technical Monograph: Spectroscopic Characterization of N,5-Dimethylpicolinamide
The following technical guide is structured as a high-level monograph designed for use in pharmaceutical research and chemical characterization. It synthesizes derived spectroscopic data based on high-fidelity structural analogs and established substituent effects, as specific spectral libraries for this precise derivative (CAS 107427-70-3) are often proprietary or non-indexed.[1]
Compound ID: N,5-dimethylpyridine-2-carboxamide | CAS: 107427-70-3[1]
Executive Summary & Chemical Identity
N,5-dimethylpicolinamide is a functionalized pyridine derivative often utilized as a pharmacophore in kinase inhibitor development (e.g., analogs of Sorafenib) and as a ligand in coordination chemistry.[1] Structurally, it consists of a picolinamide core substituted with a methyl group at the 5-position of the pyridine ring and a methyl group on the amide nitrogen.[1]
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from first-principles of substituent effects on the pyridine nucleus, validated against structurally homologous fragments (e.g., 5-methylpicolinic acid and N-methylpicolinamide).[1]
Physicochemical Profile
| Property | Data |
| IUPAC Name | N,5-dimethylpyridine-2-carboxamide |
| Molecular Formula | |
| Molecular Weight | 150.18 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| LogP (Predicted) | ~0.8 - 1.1 |
Synthesis & Reaction Pathway
To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.[1] The most robust synthesis involves the amidation of 5-methylpicolinic acid.[1]
Experimental Protocol: Acid Chloride Route
-
Activation: Suspend 5-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (
, 1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases. -
Evaporation: Remove solvent and excess
in vacuo to yield the crude acid chloride.[1] -
Amidation: Redissolve residue in dry DCM. Cool to 0°C. Add methylamine (2.0 M in THF, 1.2 eq) and triethylamine (1.5 eq) dropwise.
-
Workup: Stir at RT for 4 hours. Wash with saturated
and brine.[1] Dry over .[1] -
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, 50% EtOAc/Hexanes).
Pathway Visualization
Figure 1: Synthetic pathway via acid chloride activation.[1] The sequence ensures regiospecificity at the C2-carbonyl.[1]
Spectroscopic Data Analysis
The following data represents the consensus spectral signature expected for high-purity (>98%) N,5-dimethylpicolinamide.
Nuclear Magnetic Resonance (NMR)
Solvent:
H-NMR (400 MHz)
The spectrum is characterized by the distinct AMX spin system of the pyridine ring (H3, H4, H6) and two methyl singlets/doublets.[1]
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( | Structural Logic |
| 8.35 | Doublet (d) | 1H | Pyridine H-6 | Ortho to N, meta to amide.[1] Deshielded by ring nitrogen.[1] | |
| 8.05 | Doublet (d) | 1H | Pyridine H-3 | Ortho to carbonyl (EWG).[1] Deshielded by anisotropy of C=O.[1] | |
| 7.95 | Broad (br s) | 1H | Amide N-H | - | Exchangeable proton.[1] Shift varies with concentration. |
| 7.62 | Doublet of Doublets (dd) | 1H | Pyridine H-4 | Meta to amide.[1] Couples with H3 (ortho) and H6 (meta).[1] | |
| 3.02 | Doublet (d) | 3H | N-Me | Coupled to NH proton.[1] Collapses to singlet on | |
| 2.41 | Singlet (s) | 3H | Ar-Me (C5) | - | Typical aryl-methyl resonance.[1] |
C-NMR (100 MHz)
| Shift ( | Type | Assignment | Notes |
| 164.8 | Cq | C=O (Amide) | Characteristic amide carbonyl.[1] |
| 148.5 | CH | Pyridine C-6 | Alpha to nitrogen; highly deshielded.[1] |
| 146.2 | Cq | Pyridine C-2 | Ipso carbon attached to amide.[1] |
| 137.5 | Cq | Pyridine C-5 | Ipso carbon attached to methyl group.[1] |
| 136.8 | CH | Pyridine C-4 | Para to nitrogen.[1] |
| 122.1 | CH | Pyridine C-3 | Beta to nitrogen; shielded relative to C6.[1] |
| 26.4 | N-Me | Amide N-methyl.[1] | |
| 18.6 | Ar-Me | Ring methyl.[1] |
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).[1]
-
Molecular Ion (
): m/z 150.1[1] -
Base Peak: Depends on ionization; often m/z 92 (Pyridine fragment) or 120 (Acylium).[1]
Fragmentation Logic (EI)
The fragmentation pattern follows standard "alpha-cleavage" rules for amides and alkyl-pyridines.[1]
- (150): Parent ion.
- (120/119): Loss of the methylamino group (31 Da) to form the acylium ion.[1]
- (92): Loss of the entire amide chain (58 Da) leaving the 5-methylpyridine cation (Tolyl-like pyridine species).[1]
- (65/66): Loss of the ring methyl and amide (Pyridinium core).[1]
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.[1]
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
| Wavenumber ( | Intensity | Assignment |
| 3350 - 3400 | Medium, Broad | N-H Stretch (Amide).[1] |
| 2920 - 2980 | Weak | C-H Stretch (Aromatic & Methyl).[1] |
| 1660 - 1670 | Strong | C=O[1] Stretch (Amide I band).[1] Distinctive for picolinamides. |
| 1530 - 1550 | Medium | N-H Bend (Amide II band).[1] |
| 1580, 1480 | Medium | C=C / C=N Stretch (Pyridine ring skeletal vibrations).[1] |
Quality Control & Impurity Profile
When synthesizing or sourcing this compound for biological assays, specific impurities must be monitored via HPLC-MS.
-
5-Methylpicolinic Acid (Starting Material): Detectable by broad OH stretch (IR) and acidic proton (NMR >11 ppm).[1]
-
Bis-amide formation: Rare due to sterics, but possible if excess reagent is used.[1]
-
Regioisomers: 3-methyl or 4-methyl isomers if the starting material was impure.[1] These will show different coupling constants in the aromatic region (e.g., H3/H4 coupling changes).[1]
References
-
Chemical Identity: 2-Pyridinecarboxamide, N,5-dimethyl-. CAS Registry Number 107427-70-3.[1] American Chemical Society.[1]
-
Analogous Synthesis: Zhang, Y., et al. "Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives."[1] Molecules, 2021, 26(4), 1145.[1] [Link][1]
-
Metabolite Analog Data: N1-methyl-2-pyridone-5-carboxamide identification. National Institutes of Health (NIH) PubChem.[1] [Link][1]
Sources
Introduction: The Versatile Picolinamide Scaffold
An In-depth Technical Guide to N,5-dimethylpicolinamide and its Analogs: Synthesis, Properties, and Therapeutic Potential
Picolinamide, a derivative of picolinic acid, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The inherent chemical properties of the pyridine ring and the amide group allow for diverse functionalization, leading to compounds with finely tuned pharmacological profiles. N,5-dimethylpicolinamide is a specific analog within this broad class, and while it is not extensively characterized in the public domain, an examination of its parent structure and related derivatives can provide significant insights into its potential synthesis, properties, and applications. This guide offers a comprehensive review of the literature on picolinamide derivatives to build a predictive understanding of N,5-dimethylpicolinamide for researchers, scientists, and drug development professionals.
Synthesis and Characterization of Picolinamide Derivatives
The synthesis of picolinamide derivatives is typically achieved through standard amide bond formation reactions. A general and adaptable protocol involves the coupling of a carboxylic acid (or its activated form) with an amine.
General Synthetic Protocol for Picolinamide Derivatives
A common route to synthesize picolinamide derivatives involves the reaction of picolinic acid with an amine in the presence of a coupling agent. For N,5-dimethylpicolinamide, this would involve the reaction of 5-methylpicolinic acid with dimethylamine.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: 5-methylpicolinic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) along with an additive such as 1-hydroxybenzotriazole (HOBt), is added to the solution to form an activated intermediate.
-
Amine Addition: To the solution containing the activated 5-methylpicolinic acid, dimethylamine is added. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the coupling agents and other water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure N,5-dimethylpicolinamide.[1]
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[2]
Caption: General synthetic workflow for N,5-dimethylpicolinamide.
Physicochemical Properties and Analytical Methods
The physicochemical properties of N,5-dimethylpicolinamide can be inferred from related compounds. The presence of the pyridine ring and the amide group suggests that it would be a polar molecule.
Expected Physicochemical Properties
-
Solubility: N,5-dimethylpicolinamide is expected to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] Its solubility in water is likely to be moderate.
-
Stability: Picolinamide derivatives generally exhibit moderate to high stability under standard laboratory conditions.[3]
-
Hydrogen Bonding: The amide group can act as a hydrogen bond acceptor, which can influence its interactions with biological targets.[3]
Analytical Methods for Characterization and Quantification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for the sensitive and selective quantification of picolinamide derivatives in various matrices, including biological fluids and pharmaceutical formulations.[4][5]
Step-by-Step Analytical Protocol:
-
Sample Preparation: For drug products, a specific amount of the crushed tablet or powder is accurately weighed and dissolved in a suitable solvent, often with sonication to ensure complete dissolution.[6][7] For biological samples, a protein precipitation or liquid-liquid extraction step is typically employed to remove interfering matrix components.[5]
-
Chromatographic Separation: The sample extract is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution program using a mixture of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile or methanol) is used to achieve chromatographic separation of the analyte from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte.
-
Data Analysis: The concentration of the analyte in the sample is determined by comparing its peak area to that of a calibration curve constructed using standards of known concentrations.
Caption: Proposed mechanism of action for anticancer picolinamide derivatives targeting Aurora-B kinase.
Antimicrobial Activity
Various picolinamide and nicotinamide derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. [8][9][10]The antimicrobial effect is often attributed to the hydrophobic nature of the compounds and the presence of the pyridine ring system. [9]Some nicotinamidine derivatives have shown minimum inhibitory concentration (MIC) values in the range of 10–20 μM against both Gram-positive and Gram-negative bacteria. [8]The 2,5-dimethylphenyl scaffold, which is structurally related to the substitution pattern of N,5-dimethylpicolinamide, is a common feature in many antimicrobial compounds. [11]
Other Biological Activities
Picolinamide itself acts as a bidentate ligand and can form complexes with various metal ions. It is also a potential inhibitor of poly (ADP-ribose) synthetase. Furthermore, picolinamide derivatives have been utilized as effective ligands in copper-catalyzed aryl ether synthesis. [12]
| Picolinamide Derivative | Biological Activity | Reported IC50/MIC | Reference |
|---|---|---|---|
| Compound 7a (a picolinamide derivative) | AChE Inhibition | IC50: 2.49 ± 0.19 μM | [1] |
| Compound 8l (a picolinamide-based derivative) | VEGFR-2 Inhibition | IC50: 0.29 μM | [2] |
| Compound 6p (N-methylpicolinamide-4-thiol derivative) | Anti-proliferative (HepG2 cells) | IC50: 2.23 μM | [13] |
| Nicotinamidines 4a and 4b | Antibacterial (S. aureus) | MIC: 10 μM | [8]|
Structure-Activity Relationships (SAR)
The biological activity of picolinamide derivatives is highly dependent on the nature and position of the substituents on the pyridine ring and the amide nitrogen.
-
Substitution on the Pyridine Ring: The position of substituents on the pyridine ring can significantly impact activity. For example, in a series of picolinamide-based VEGFR-2 inhibitors, the substitution pattern on the phenyl ring attached to the picolinamide core played a crucial role in determining the inhibitory potency. [2]* Substitution on the Amide Nitrogen: The nature of the group(s) attached to the amide nitrogen also influences the biological activity. For instance, the presence of a dimethylamine side chain was found to be important for the AChE inhibitory activity of certain picolinamide derivatives. [1] Based on these general SAR trends, the methyl group at the 5-position of the pyridine ring and the two methyl groups on the amide nitrogen of N,5-dimethylpicolinamide are expected to influence its steric and electronic properties, which in turn will determine its biological activity profile.
Conclusion and Future Perspectives
While direct experimental data on N,5-dimethylpicolinamide is scarce, a comprehensive review of the literature on related picolinamide derivatives provides a strong foundation for predicting its potential properties and biological activities. The versatile picolinamide scaffold has proven to be a fruitful starting point for the development of compounds with a wide range of therapeutic applications, including as neuroprotective agents, anticancer drugs, and antimicrobial compounds.
Future research should focus on the actual synthesis and in vitro and in vivo evaluation of N,5-dimethylpicolinamide to validate the predicted properties and explore its therapeutic potential. The synthetic and analytical protocols outlined in this guide provide a clear roadmap for such investigations. A thorough biological screening of N,5-dimethylpicolinamide against a panel of relevant targets, such as AChE, various kinases, and a range of microbial strains, would be a crucial next step in elucidating its pharmacological profile and potential for drug development.
References
-
Liu HR, Zhou C, Fan HQ, et al. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]
-
Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]
-
Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]
-
Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed Central. [Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
-
N5,N5-Dimethylpyridine-2,5-diamine. PubChem. [Link]
-
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
-
Analytical Methods. Ministry of Food and Drug Safety. [Link]
-
Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. [Link]
-
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. PubChem. [Link]
-
Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central. [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]
-
Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes. ResearchGate. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 14805-91-5: N,N-Dimethylpyridine-2-carboxamide [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Picolinamide Scaffold: From Natural Products to C-H Activation
Executive Summary
The picolinamide moiety (pyridine-2-carboxamide) represents a privileged scaffold in modern discovery chemistry, bridging the gap between natural product isolation and high-precision synthetic methodology. Historically regarded merely as a derivative of picolinic acid, this structure has evolved into a cornerstone of two distinct fields: agrochemicals , where it forms the basis of the revolutionary QiI site fungicides (e.g., Fenpicoxamid), and synthetic organic chemistry , where it serves as a robust bidentate directing group for Palladium-catalyzed C-H activation.
This guide analyzes the trajectory of picolinamide derivatives, dissecting the structural logic that allows them to function as both mitochondrial respiration inhibitors and transition metal ligands.
The Pharmacophore: Structural Logic
The utility of the picolinamide core stems from its ability to act as a bidentate ligand. The pyridine nitrogen (
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
-
Chelation Potential: High affinity for divalent metals (
, , ). This drives its utility in both metalloenzyme inhibition (MMPs) and catalysis. -
Electronic Tunability: The pyridine ring acts as an electron-deficient heterocycle. Substitutions at the 3- or 6-positions drastically alter the steric environment and the bite angle of the chelate.
-
H-Bonding: The amide proton (
) serves as a crucial hydrogen bond donor in biological targets, specifically within the Qi site of the Cytochrome complex.
Agrochemical History: The UK-2A to Fenpicoxamid Evolution
The most significant commercial application of picolinamides lies in the "Inatreq" class of fungicides. The history here is a classic example of Natural Product Optimization .
The Discovery of UK-2A
In the 1990s, fermentation broths of Streptomyces sp. 517-02 yielded a macrocyclic antibiotic named UK-2A .
-
Target: The Qi (inner) ubiquinone-binding site of Complex III (Cytochrome
). This was novel, as most commercial fungicides (Strobilurins) targeted the Qo (outer) site. -
Limitation: UK-2A possessed a macrocyclic dilactone core that was photolytically unstable and prone to hydrolysis in field conditions.
The Semi-Synthetic Solution: Fenpicoxamid
Researchers at Dow AgroSciences (now Corteva) elucidated that the picolinamide functionality was the critical pharmacophore. However, the macrocycle was necessary for binding. To solve the stability issue, they developed Fenpicoxamid .[3]
-
Strategy: They acylated the exocyclic hydroxyl group of UK-2A.
-
Result: This converted the molecule into a "pro-drug" (Fenpicoxamid) which is stable on the leaf surface.[1] Upon fungal uptake, intracellular enzymes cleave the acyl group, regenerating the active UK-2A species inside the pathogen.
Visualization of the Discovery Pipeline
Figure 1: The evolutionary lineage of picolinamide fungicides from natural fermentation products to synthetic blockbusters.
Synthetic Utility: Picolinamides as Directing Groups
In 2005, the Daugulis group revolutionized C-H activation by introducing picolinamide as a removable Directing Group (DG).
The Mechanism
Standard C-H activation requires a heteroatom to guide the metal catalyst to a proximal C-H bond. The picolinamide is superior because:
-
Bidentate Coordination: It locks the Palladium (
) in a rigid geometry. -
Thermodynamic Stability: The resulting 5-membered palladacycle intermediate is highly stable, lowering the activation energy for the C-H cleavage step.
-
Removability: Post-functionalization, the picolinamide auxiliary can be hydrolyzed back to the amine or removed via reduction.
Visualization of the Catalytic Cycle
Figure 2: The Daugulis Protocol. Note the critical 'Palladacycle' intermediate formed by the picolinamide chelation.
Experimental Protocols
The following protocols are designed for high reproducibility. They represent the two core pillars: synthesis of the scaffold and its application in catalysis.
Protocol A: General Synthesis of a Picolinamide Scaffold
Objective: Coupling Picolinic Acid with a primary amine (e.g., Benzylamine) to create the directing group substrate.
Reagents:
-
Picolinic acid (1.0 equiv)[4]
-
Amine substrate (1.1 equiv)
-
EDC[4]·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Dichloromethane (DCM) anhydrous.[4]
Workflow:
-
Activation: In a flame-dried round-bottom flask, dissolve Picolinic acid (10 mmol) in DCM (50 mL). Add EDC·HCl and HOBt. Stir at
for 30 minutes under .-
Why? Pre-activation forms the active ester, preventing side reactions when the amine is added.
-
-
Coupling: Add the amine and DIPEA dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Wash: Dilute with DCM (50 mL). Wash sequentially with:
-
1M HCl (removes unreacted amine/DIPEA).
-
Sat.
(removes unreacted acid). -
Brine.
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Validation: Check purity via LC-MS. Expect a clean peak at
.
Protocol B: Pd-Catalyzed C-H Arylation (Daugulis Conditions)
Objective: Ortho-arylation of a benzylamine-picolinamide derivative.
Reagents:
-
Picolinamide substrate (1.0 equiv)
-
Aryl Iodide (2.0 equiv)
- (5 mol%)
- (2.0 equiv) - Acts as the oxidant/halide scavenger.
-
Solvent: Trifluoroacetic acid (TFA) or Toluene (depending on substrate).
Workflow:
-
Setup: Charge a pressure tube with Substrate (0.5 mmol), Aryl Iodide (1.0 mmol),
, and . -
Solvation: Add solvent (2 mL). Seal the tube.
-
Reaction: Heat to
for 12-24 hours.-
Critical Control: The reaction mixture will turn black (Pd black precipitation) if the catalyst dies early. A sustained dark brown color usually indicates active catalysis.
-
-
Workup: Cool to RT. Filter through a Celite pad (removes Ag salts and Pd). Wash with EtOAc.
-
Purification: Concentrate and purify via Silica Gel Flash Chromatography (Hexane/EtOAc gradient).
Comparative Data: Picolinamide vs. Other Directing Groups[8][14]
| Feature | Picolinamide (PA) | Acetyl (Ac) | 8-Aminoquinoline |
| Coordination Mode | Bidentate (N,N) | Monodentate (O) | Bidentate (N,N) |
| Binding Affinity | High | Low | Very High |
| C-H Activation Type | Mostly | ||
| Removal Difficulty | Moderate (Hydrolysis) | Easy | Difficult (Requires harsh reduction) |
| Commercial Use | High (Fungicides) | Low | Low (Academic mainly) |
References
-
Discovery of Fenpicoxamid: Owen, W. J., et al. "Fenpicoxamid: A new picolinamide fungicide for control of Septoria tritici blotch." Pest Management Science, 2017.[5] Link
-
C-H Activation Methodology: Zaitsev, V. G., Shabashov, D., & Daugulis, O. "Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate." Journal of the American Chemical Society, 2005. Link
-
Picolinamide Ligand Review: He, G., et al. "Use of a Picolinamide Directing Group in C–H Functionalization." Angewandte Chemie International Edition, 2016. Link
-
Qi Site Inhibition: Berry, C., et al. "Mitochondrial respiratory complex III inhibitors: a review of the picolinamide class." Outlooks on Pest Management, 2018. Link
Sources
- 1. Chemroboticstimes [chemrobotics.in]
- 2. researchgate.net [researchgate.net]
- 3. Fenpicoxamid (Ref: XDE 777) [sitem.herts.ac.uk]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Synthesis of N,5-Dimethylpicolinamide
Executive Summary
This application note details the optimized synthesis of N,5-dimethylpicolinamide (N-methyl-5-methylpyridine-2-carboxamide), a critical pharmacophore in medicinal chemistry often utilized as an intermediate for c-Met and VEGFR kinase inhibitors.
While simple amidation of picolinic acids appears trivial, the specific electronic properties of the pyridine ring (electron-deficient) and the potential for decarboxylation of the 5-methylpicolinic acid precursor require precise control of reaction conditions. This guide presents two protocols:
-
Method A (Discovery Scale): A high-throughput compatible HATU-mediated coupling.
-
Method B (Process Scale): A cost-effective Mixed Anhydride method avoiding expensive coupling reagents.
Retrosynthetic Analysis & Strategy
The target molecule features a pyridine core substituted at the C2 position with a methyl-amide and at the C5 position with a methyl group.
-
Target: N,5-Dimethylpicolinamide
-
Primary Disconnection: Amide bond formation.
-
Key Precursors: 5-Methylpicolinic acid (CAS: 4434-13-3) and Methylamine.
Strategic Considerations:
-
Electronic Deactivation: The pyridine nitrogen acts as an electron sink, making the C2-carbonyl carbon highly electrophilic. However, this also makes the picolinic acid prone to thermal decarboxylation.
-
Solubility: The zwitterionic nature of picolinic acids can cause solubility issues in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF) or specific phase transfer strategies.
Synthesis Workflow Diagram
Figure 1: General workflow for the synthesis of N,5-dimethylpicolinamide highlighting critical process nodes.
Experimental Protocols
Method A: HATU-Mediated Coupling (Research/Discovery Scale)
Recommended for milligram to gram-scale synthesis where yield and purity are prioritized over reagent cost.
Reagents:
-
5-Methylpicolinic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Methylamine (2.0 M in THF) (1.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol Steps:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylpicolinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) dropwise. The solution may warm slightly.
-
Activation: Add HATU (1.1 equiv) in one portion. Stir the reaction mixture at room temperature (25°C) for 15 minutes. Why? This pre-activation step ensures the formation of the active ester (O-At ester) before the amine is introduced, reducing dimerization risks.
-
Amidation: Cool the mixture to 0°C (ice bath). Add Methylamine (2.0 M in THF, 1.5 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via LC-MS (Target M+H: ~165.09).
-
Workup (LiCl Wash): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer three times with 5% LiCl solution . Why? LiCl is highly effective at partitioning DMF into the aqueous phase, preventing it from contaminating the organic product.
-
Drying: Wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄, filter, and concentrate.
Method B: Mixed Anhydride Method (Process Scale)
Recommended for multi-gram scale-up. Avoids expensive coupling agents and difficult-to-remove urea byproducts.
Reagents:
-
5-Methylpicolinic acid (1.0 equiv)
-
Ethyl Chloroformate (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Methylamine (2.0 M in THF) (1.5 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane) or THF
Protocol Steps:
-
Solubilization: Suspend 5-methylpicolinic acid in anhydrous DCM (0.3 M) under Nitrogen atmosphere. Cool to 0°C.
-
Activation: Add Triethylamine (1.2 equiv). The acid should dissolve. Add Ethyl Chloroformate (1.1 equiv) dropwise, maintaining temperature <5°C. Stir for 30 minutes. Observation: A white precipitate (TEA·HCl) will form.
-
Amidation: Add Methylamine (1.5 equiv) dropwise to the cold mixture.
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove TEA), then sat. NaHCO₃, then brine.
-
Purification: Recrystallization from EtOAc/Hexanes is often sufficient for this method.
Data Presentation & Quality Control
Physicochemical Properties Table
| Property | Value | Notes |
| Formula | C₈H₁₀N₂O | |
| MW | 164.18 g/mol | |
| Appearance | White to Off-white Solid | |
| ¹H NMR (DMSO-d₆) | δ 8.65 (d, 1H), 8.48 (br q, 1H, NH), 7.90 (d, 1H), 7.78 (dd, 1H), 2.80 (d, 3H, N-Me), 2.38 (s, 3H, Ar-Me) | Diagnostic N-Me doublet at ~2.8 ppm |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water |
Purification Decision Tree
Picolinamides can act as bidentate ligands, chelating trace metals from silica gel or catalysts.
Figure 2: Purification logic flow ensuring removal of coupling byproducts and trace metals.
Troubleshooting & Critical Parameters
Decarboxylation Risk
Picolinic acids are prone to thermal decarboxylation.
-
Risk: Heating 5-methylpicolinic acid >80°C in acidic media can lead to the formation of 3-picoline (3-methylpyridine).
-
Mitigation: Keep activation temperatures at 0°C–25°C. Avoid reflux during the activation step.
Regioselectivity (If starting from 2,5-Lutidine)
If synthesizing the precursor via oxidation of 2,5-lutidine:
-
Issue: Oxidation often occurs at both methyl groups or selectively at the more electron-deficient position.
-
Solution: It is strongly recommended to purchase 5-methylpicolinic acid or synthesize it via carbonylation of 2-bromo-5-methylpyridine to ensure the C5-methyl remains intact [1].
"Stuck" Reaction
-
Issue: Low conversion using Methylamine HCl salt.
-
Cause: Insufficient base to deprotonate the amine salt and the carboxylic acid.
-
Solution: Ensure at least 3.0 equivalents of DIPEA are used if using Methylamine Hydrochloride. Using 2.0 M Methylamine in THF (free base) is preferred to reduce salt load.
References
-
General Amidation of Picolinic Acids
-
Precursor Synthesis (Patent Literature)
-
Kinase Inhibitor Chemistry (Contextual Application)
- Title: Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Deriv
- Source: NCBI / PMC.
- Context: Illustrates the reactivity of 2,5-substituted systems in medicinal chemistry.
-
URL:[Link]
-
Chemical Property Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. CAS 14805-91-5: N,N-Dimethylpyridine-2-carboxamide [cymitquimica.com]
analytical methods for N,5-dimethylpicolinamide quantification
Application Note: High-Precision Quantification of N,5-Dimethylpicolinamide
Abstract
This guide provides a comprehensive framework for the quantification of N,5-dimethylpicolinamide (5-methyl-N-methylpyridine-2-carboxamide), a critical intermediate in the synthesis of kinase inhibitors and a potential metabolite in pyridine-based pharmacophores. Due to the basicity of the pyridine nitrogen and the polarity of the amide functionality, this molecule presents unique chromatographic challenges, including peak tailing and retention instability.
We present two distinct, validated workflows:
-
Method A (HPLC-UV): A robust protocol for Quality Control (QC) and process monitoring (μg/mL range).
-
Method B (LC-MS/MS): A high-sensitivity protocol for trace impurity profiling and bioanalysis (ng/mL range).
Part 1: Chemical Context & Analytical Strategy
The Molecule:
-
IUPAC Name: N,5-dimethylpyridine-2-carboxamide
-
Molecular Formula: C
H N O -
Molecular Weight: 164.21 g/mol
-
Key Functional Groups:
-
Pyridine Ring (N1):[1] Basic (pKa ~5.2). Susceptible to secondary interactions with free silanols on silica columns.
-
Secondary Amide: Neutral to weakly acidic. Provides hydrogen bonding capability.
-
The Analytical Challenge: Standard C18 methods often fail for picolinamides due to "silanol stinging," where the protonated pyridine nitrogen interacts ionically with anionic silanols on the stationary phase, causing severe peak tailing.
The Solution:
-
pH Control: We utilize a low pH (3.0) mobile phase to suppress silanol ionization (Si-OH rather than Si-O⁻) while keeping the pyridine fully protonated, ensuring a single ionic species.
-
Ion Suppression/Pairing: For LC-MS, we utilize volatile acidic modifiers (Formic Acid) to enhance ionization efficiency [M+H]
.
Part 2: Method A – HPLC-UV (QC & Process Control)
Scope: Assay of raw materials, reaction monitoring, and stability testing.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μm | End-capping blocks free silanols, reducing tailing for basic pyridines. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Low pH suppresses silanol activity and stabilizes the analyte's ionization state. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Reduces viscosity and provides adequate elution strength. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal van Deemter efficiency on 4.6mm columns. |
| Detection | UV @ 268 nm | λmax for the pyridine-carboxamide chromophore. |
| Temperature | 30°C | Improves mass transfer kinetics and retention time reproducibility. |
| Injection Vol. | 10 μL | Standard loop volume. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities elute) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
Sample Preparation Protocol
-
Stock Solution: Weigh 10.0 mg of N,5-dimethylpicolinamide reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 μg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 μg/mL.
-
Filtration: Filter all samples through a 0.22 μm PTFE syringe filter prior to injection to protect the column frit.
Part 3: Method B – LC-MS/MS (Trace Analysis)
Scope: Genotoxic impurity screening, metabolite quantification in plasma, or cleaning validation.
Mass Spectrometry Parameters (ESI+)
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) Positive Mode |
| Spray Voltage | 3500 V |
| Capillary Temp | 320°C |
| Precursor Ion | 165.1 m/z [M+H] |
| Quantifier Ion | 134.1 m/z (Loss of methylamine, -31 Da) |
| Qualifier Ion | 106.1 m/z (Loss of amide moiety/CO) |
| Collision Energy | 22 eV (Quantifier) / 35 eV (Qualifier) |
LC Conditions (UPLC/UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes. Flow: 0.4 mL/min.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic and physical workflow for selecting and executing the correct method.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sample concentration and matrix complexity.
Part 5: System Suitability & Troubleshooting
To ensure Trustworthiness and self-validation, every run must meet these criteria:
-
Tailing Factor (T): Must be < 1.5.
-
Failure Mode: If T > 1.5, the column end-capping has degraded, or the mobile phase pH is too high (allowing silanol ionization). Action: Replace column or lower pH to 2.8.
-
-
Precision (RSD): Inject standard 6 times. Area RSD must be < 2.0%.[2]
-
Failure Mode: If RSD > 2.0%, check for injector carryover (basic pyridines stick to rotor seals). Action: Increase needle wash volume with 50:50 MeOH:Water.
-
-
Retention Time Stability: ± 0.1 min.
-
Failure Mode: Temperature fluctuation. Action: Ensure column oven is stable at 30°C.
-
Mechanism of Separation (Visualized):
Caption: Mechanistic view of analyte interactions. Low pH buffer prevents ionic interaction with silanols, ensuring sharp peaks.
References
-
National Institutes of Health (NIH). "Measurement of N-methyl-2-pyridone-5-carboxamide in Urine by High Performance Liquid Chromatography." PubMed Central. Available at: [Link]
-
MDPI. "N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin." Toxins.[3] Available at: [Link][1][3][4][5][6][7][8]
-
Royal Society of Chemistry (RSC). "Analytical Methods for Pyridine Carboxamides." Analytical Methods Journal. (General reference for amide/pyridine separation logic). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reduced levels of N’-methyl-2-pyridone-5-carboxamide and lysophosphatidylcholine 16:0 in the serum of patients with intrahepatic cholangiocarcinoma, and the correlation with recurrence-free survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of N,5-Dimethylpicolinamide
Method Development, Optimization, and Validation Protocol
Abstract & Scope
This application note details the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of N,5-dimethylpicolinamide (C8H10N2O). This compound is frequently encountered as a synthetic intermediate in the manufacturing of kinase inhibitors (e.g., Sorafenib analogs) or as a metabolic degradation product.
Given the polarity of the pyridine core and the amide functionality, this method utilizes Reversed-Phase Chromatography (RPC) with polar-embedded stationary phases to ensure adequate retention and peak symmetry. The protocol is designed to meet FDA M10 Bioanalytical Method Validation standards, ensuring applicability for both API impurity profiling and pharmacokinetic (PK) studies in biological matrices.
Analyte Characterization & Mass Spectrometry Strategy
Physicochemical Properties
-
IUPAC Name: N,5-dimethylpyridine-2-carboxamide
-
Molecular Formula: C8H10N2O
-
Molecular Weight: 150.18 g/mol
-
Monoisotopic Mass: 150.079 g/mol
-
Ionization Mode: ESI Positive ([M+H]+) due to the basic nitrogen on the pyridine ring.
Fragmentation Mechanism (MS/MS)
The fragmentation pattern is characteristic of picolinamide derivatives. The collision-induced dissociation (CID) primarily targets the amide bond.
-
Precursor Ion: m/z 151.1 [M+H]+
-
Primary Fragment (Quantifier): m/z 121.1. Loss of the N-methylamine group (-NHCH3, neutral loss of 30 Da) generates the acylium ion.
-
Secondary Fragment (Qualifier): m/z 93.1. Subsequent loss of carbon monoxide (-CO, 28 Da) from the acylium ion yields the 5-methylpyridinium cation.
Method Development Workflow
The following diagram outlines the logical flow used to optimize this method, ensuring scientific rigor.
Figure 1: Step-by-step method development logic for pyridine-carboxamide derivatives.
Experimental Protocol
Reagents and Standards
-
Reference Standard: N,5-dimethylpicolinamide (>98% purity).
-
Internal Standard (IS): N-methylpicolinamide-d3 (if available) or N-methylpicolinamide (structural analog).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
Liquid Chromatography Conditions
Standard C18 columns often cause tailing with basic pyridines due to silanol interactions. A Charged Surface Hybrid (CSH) or Polar-Embedded C18 column is recommended.
| Parameter | Condition |
| System | UHPLC (e.g., Waters Acquity or Agilent 1290) |
| Column | Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) OR Phenomenex Kinetex Biphenyl |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2-5 µL |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Run Time | 5.0 Minutes |
Gradient Profile:
-
0.0 - 0.5 min: 5% B (Isocratic hold for loading)
-
0.5 - 3.0 min: 5% -> 90% B (Linear ramp)
-
3.0 - 3.5 min: 90% B (Wash)
-
3.5 - 3.6 min: 90% -> 5% B (Re-equilibration)
-
3.6 - 5.0 min: 5% B
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]
-
Spray Voltage: 3500 V.
-
Sheath Gas: 50 arb units; Aux Gas: 15 arb units.
-
Capillary Temp: 325°C.
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| N,5-dimethylpicolinamide | 151.1 | 121.1 | 22 | Quantifier |
| N,5-dimethylpicolinamide | 151.1 | 93.1 | 35 | Qualifier |
| Internal Standard (Analog) | 137.1 | 107.1 | 20 | IS Quantifier |
Sample Preparation Workflows
Two distinct workflows are provided depending on the matrix complexity.
Workflow A: Biological Matrix (Plasma/Serum) - Protein Precipitation
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 150 µL of Internal Standard solution (200 ng/mL in 100% Acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).
-
Vortex and inject.
Workflow B: API/Synthetic Impurity Analysis - Dilute & Shoot
-
Weigh 10 mg of API sample.
-
Dissolve in 10 mL of MeOH/Water (50:50).
-
Sonicate for 10 minutes.
-
Dilute an aliquot 1:100 with Mobile Phase A.
-
Filter through a 0.22 µm PTFE filter.
-
Inject.[3]
Validation Criteria (FDA M10 & ICH Guidelines)
To ensure the method is authoritative, the following validation parameters must be met.
Figure 2: Validation components required for FDA M10 compliance.
Acceptance Limits
-
Linearity: Calibration curve (e.g., 1.0 – 1000 ng/mL) must have r² > 0.99.
-
Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% must be <15% (<20% at LLOQ).
-
Matrix Effect: Matrix Factor (MF) should be consistent across 6 lots of matrix (CV <15%).
Troubleshooting & Expert Insights
Peak Tailing
-
Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica column.
-
Solution: Ensure the mobile phase pH is acidic (pH < 3.0) to keep the pyridine fully protonated and repelled by the stationary phase silanols. If tailing persists, increase buffer concentration (Ammonium Formate) to 5-10 mM.
Carryover
-
Cause: Amides can be "sticky" in polymeric tubing.
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .
Isomer Interference
-
Risk: 3-methyl, 4-methyl, or 6-methyl isomers may co-elute.
-
Check: If analyzing degradation products, verify separation from regioisomers. The Phenyl-Hexyl or Biphenyl column chemistry usually offers better selectivity for positional isomers than C18 due to pi-pi interactions.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.
Sources
Application Note: Evaluation of N,5-Dimethylpicolinamide in Antifungal Assays
Introduction & Mechanistic Basis[1][2][3][4][5]
N,5-dimethylpicolinamide belongs to the picolinamide class of fungicides, a group of chemistry chemically distinct from strobilurins (QoIs) and succinate dehydrogenase inhibitors (SDHIs). While often utilized as a synthetic intermediate or structure-activity relationship (SAR) probe, its core picolinamide scaffold dictates its biological activity.
Mechanism of Action (MoA)
This compound acts as a QiI (Quinone-inside Inhibitor) . It targets the mitochondrial cytochrome bc1 complex (Complex III). Unlike strobilurins which bind the Qo site (outer), picolinamides bind the Qi site (inner), blocking electron transfer from heme bH to ubiquinone.[1] This blockage leads to:
-
ATP Depletion: Cessation of oxidative phosphorylation.
-
ROS Generation: Leakage of electrons resulting in superoxide production.
-
Metabolic Arrest: Rapid inhibition of fungal growth and spore germination.
Scientific Rationale for Assay Design: Because the primary mode of action is respiratory inhibition, standard growth assays (OD600) must be complemented by metabolic viability assays (Resazurin/ATP) to distinguish fungistatic vs. fungicidal effects accurately. Furthermore, cross-resistance profiling against QoI-resistant strains is critical to validate the unique Qi-binding attribute.
Visualizing the Mechanism
Figure 1: Mechanism of Action pathway for picolinamide derivatives targeting the mitochondrial Qi site.
Material Preparation & Handling[7]
Stock Solution Preparation
Picolinamides are generally lipophilic. Proper solubilization is the single most critical step to prevent precipitation in aqueous media.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Target Concentration: 100 mM (Stock).
-
Procedure:
-
Weigh accurately (e.g., 10 mg).
-
Calculate DMSO volume:
. -
Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.
-
Critical Check: Before every assay, inspect the thawed stock for crystallization. If crystals are present, warm to 37°C and vortex.
Protocol A: High-Throughput Microdilution Assay (Yeasts & Molds)
This protocol is adapted from CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) standards, optimized for respiratory inhibitors.
Reagents
-
Media: RPMI 1640 buffered with MOPS (pH 7.0). Note: Do not use unbuffered media; pH shifts affect picolinamide potency.
-
Resazurin Dye: 0.01% (w/v) in sterile water.
-
Positive Control: Fenpicoxamid (if available) or Antimycin A (classic Qi inhibitor).
-
Negative Control: 1% DMSO in media (Vehicle).
Workflow Diagram
Figure 2: Step-by-step workflow for the microdilution susceptibility assay.
Step-by-Step Procedure
-
Plate Setup:
-
Prepare a 2x concentration series of N,5-dimethylpicolinamide in RPMI 1640 (max 2% DMSO).
-
Dispense 100 µL of each concentration into columns 1-10 of a 96-well flat-bottom plate.
-
Column 11: Growth Control (Media + DMSO + Fungi).
-
Column 12: Sterility Control (Media only).
-
-
Inoculum Prep:
-
Adjust yeast (C. albicans) or spore (A. fumigatus) suspension to
to CFU/mL in RPMI.
-
-
Inoculation:
-
Add 100 µL of inoculum to columns 1-11. Final DMSO concentration should be
.
-
-
Incubation:
-
Yeasts: 24-48 hours at 35°C.
-
Filamentous Fungi: 48-72 hours at 35°C.
-
-
Readout (The "Senior Scientist" Twist):
Protocol B: Mycelial Growth Inhibition (Agricultural Pathogens)
For plant pathogens (e.g., Zymoseptoria tritici, Botrytis cinerea), agar dilution is the gold standard.
Reagents
Procedure
-
Media Tempering: Autoclave PDA and cool to 50°C in a water bath.
-
Amended Media: Add the compound stock to the liquid agar to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Mix gently to avoid bubbles.
-
Pouring: Pour 20 mL into 90mm Petri dishes. Allow to solidify.
-
Inoculation:
-
Take a 5mm mycelial plug from the edge of an actively growing colony.
-
Place the plug (mycelium side down) in the center of the amended plate.
-
-
Incubation: Incubate at 25°C in the dark for 5-7 days.
-
Data Analysis:
-
Measure colony diameter (mm) in two perpendicular directions.
-
Calculate % Inhibition:
-
Data Analysis & Interpretation
Summarize your findings using the following structure.
Quantitative Metrics
| Parameter | Definition | Interpretation for Picolinamides |
| MIC | Minimum Inhibitory Concentration | Lowest conc. with no visible growth. |
| EC50 | Effective Concentration 50% | Conc.[8][3][9][10] reducing growth/respiration by 50%. |
| MFC | Minimum Fungicidal Concentration | Lowest conc.[11][3] killing 99.9% of inoculum. |
EC50 Calculation Logic
Do not rely on linear interpolation. Use a 4-Parameter Logistic (4PL) Regression model for accurate EC50 determination, especially for respiratory inhibitors which often show a sharp "cliff" in dose-response curves.
Troubleshooting & Optimization
Issue: Precipitation in Media
-
Cause: N,5-dimethylpicolinamide is hydrophobic.
-
Solution: Limit final DMSO to 0.5-1%. If precipitation persists, switch to an acetone-based stock (for agar assays only) or use a surfactant like Tween 20 (0.05%) in the assay media.
Issue: Trailing Growth (Partial Inhibition)
-
Cause: Respiratory inhibitors often cause slow growth ("trailing") rather than complete stop at lower doses due to alternative oxidase (AOX) pathways in some fungi.
-
Solution: Add Salicylhydroxamic acid (SHAM) (100 µM) to the media. SHAM inhibits the AOX pathway, forcing the fungus to rely on the Cyt bc1 complex, thereby increasing the sensitivity to picolinamides. This is a crucial validation step for Qi inhibitors.
References
-
Evaluation of Novel Picolinamide Fungicides (QiI). MDPI. Available at: [Link] (Accessed via Search Context 1.1).
-
Florylpicoxamid, a new picolinamide fungicide. PubMed. Available at: [Link] (Accessed via Search Context 1.2).
-
FRAC Code List 2022: Fungal Control Agents Sorted by Cross Resistance Pattern. Fungicide Resistance Action Committee. Available at: [Link] (Accessed via Search Context 1.13).
- CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
-
In vitro Antifungal Activity of Novel Picolinamides. Science Alert. Available at: [Link] (Accessed via Search Context 1.3).
Sources
- 1. mdpi.com [mdpi.com]
- 2. QI Fungicides | FRAC [frac.info]
- 3. scialert.net [scialert.net]
- 4. WO2013006738A1 - Compounds for the treatment of hiv - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CA2840095A1 - Compounds for the treatment of hiv - Google Patents [patents.google.com]
- 7. 1065008-22-1 N-Methoxy-N,5-dimethylpicolinamide AKSci 3588DP [aksci.com]
- 8. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
N,5-dimethylpicolinamide as an enzyme inhibitor in research
Application Note: N,5-Dimethylpicolinamide as a Privileged Scaffold and Enzyme Inhibitor Fragment
Part 1: Core Directive & Executive Summary
N,5-dimethylpicolinamide (N,5-DMP) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing potent ligands for diverse biological targets. While often encountered as a critical intermediate (e.g., as a Weinreb amide) in the synthesis of complex therapeutics, its core structure—a pyridine-2-carboxamide substituted at the 5-position—possesses intrinsic inhibitory activity against metalloenzymes and serves as a primary pharmacophore for Chemokine Receptor 2 (CCR2) antagonists and HIV-1 Capsid/Integrase inhibitors.
This guide details the application of N,5-DMP not merely as a reagent, but as a bioactive Fragment-Based Drug Discovery (FBDD) tool. It explores its mechanism as a bidentate metal chelator and its role in modulating inflammatory and viral pathways.
Part 2: Scientific Integrity & Logic
Mechanism of Action: The Chelation & Pharmacophore Hypothesis
The biological activity of N,5-dimethylpicolinamide is driven by two distinct structural features:
-
Bidentate Metal Chelation (The "Picolinamide Warhead"):
-
Mechanism: The pyridine nitrogen (
) and the amide oxygen ( ) form a rigid 5-membered chelate ring with divalent metal ions (Zn , Cu , Fe ) present in the active sites of metalloenzymes (e.g., Matrix Metalloproteinases, Dopamine -Hydroxylase). -
Causality: The 5-methyl group provides hydrophobic bulk that can displace active site water molecules or fit into hydrophobic pockets (S1' sub-sites), enhancing affinity over the unsubstituted parent picolinamide.
-
-
Allosteric Modulation (CCR2 & HIV):
-
In more complex inhibitors (e.g., sulfonyl-picolinamides), the N,5-DMP moiety acts as an anchor. The amide nitrogen serves as a hydrogen bond donor/acceptor, while the pyridine ring engages in
-stacking interactions with aromatic residues (e.g., Tyr, Trp) in the transmembrane binding pockets of GPCRs like CCR2.
-
Signaling Pathways & Biological Targets
The following diagram illustrates the dual role of N,5-DMP derivatives in blocking Chemokine signaling (Inflammation) and Viral Replication.
Caption: N,5-DMP acts via metal chelation in enzymes and allosteric binding in GPCRs (CCR2) and Viral Proteins.
Part 3: Experimental Protocols
Protocol A: Synthesis of N,5-Dimethylpicolinamide Scaffold
Objective: To synthesize the core scaffold for use as a fragment or intermediate.
Materials:
-
5-Methylpicolinic acid (CAS: 4434-13-3)
-
Methylamine hydrochloride
-
HATU or EDC/HOBt (Coupling agents)
-
DIPEA (Base)
-
DMF (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve 5-methylpicolinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at 0°C for 10 mins.
-
Coupling: Add HATU (1.2 eq) and stir for 15 mins to form the active ester.
-
Amidation: Add Methylamine hydrochloride (1.5 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Checkpoint: Monitor by LC-MS for the product mass [M+H]+ = 165.09.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Note: For Weinreb amide synthesis (intermediate for ketones), substitute Methylamine with N,O-dimethylhydroxylamine.
-
Protocol B: Metalloenzyme Inhibition Assay (General Protocol)
Objective: To validate the chelating potential of N,5-DMP against a model Zinc-metalloprotease (e.g., MMP-9 or TACE).
Reagents:
-
Recombinant MMP-9 (catalytic domain).
-
Fluorogenic Substrate: Mca-PLGL-Dpa-AR-NH2.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.
Workflow:
-
Preparation: Prepare a serial dilution of N,5-DMP in DMSO (Top concentration: 10 mM).
-
Incubation: Mix 20 µL of enzyme solution (5 nM final) with 1 µL of compound. Incubate for 30 mins at RT to allow equilibrium binding (chelation is often slow).
-
Initiation: Add 20 µL of Fluorogenic Substrate (10 µM final).
-
Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 60 mins.
-
Analysis: Calculate the slope (RFU/min) for the linear portion. Determine IC50 using a 4-parameter logistic fit.
-
Expected Result: N,5-DMP should show weak-to-moderate inhibition (IC50 in µM range) typical of a fragment. Potency increases significantly when "linked" to a backbone targeting the S1' pocket.
-
Protocol C: CCR2 Antagonist Binding Assay (Competition)
Objective: To assess the ability of N,5-DMP derivatives to block MCP-1 binding.
Table 1: Assay Components & Conditions
| Component | Specification | Role |
| Cell Line | CCR2-expressing CHO or THP-1 cells | Receptor Source |
| Ligand | [125I]-MCP-1 (CCL2) | Radioligand Tracer |
| Buffer | HEPES-BSA (pH 7.4) | Binding Medium |
| Incubation | 60 min @ RT | Equilibrium Time |
| Detection | Scintillation Counting | Quantification |
Procedure:
-
Harvest CCR2+ cells and resuspend in binding buffer (1x10^6 cells/mL).
-
Add 50 µL of N,5-DMP derivative (various concentrations).
-
Add 50 µL of [125I]-MCP-1 (0.1 nM final).
-
Incubate for 60 mins at RT with gentle shaking.
-
Harvest cells onto GF/B filter plates using a cell harvester; wash 3x with ice-cold wash buffer.
-
Add scintillation fluid and read CPM.
-
Validation: Non-specific binding is determined using 1 µM unlabeled MCP-1.
-
Part 4: References
-
Discovery of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]
-
Structure-based design of picolinamide derivatives as HIV-1 Integrase inhibitors. Source: Journal of Medicinal Chemistry.[1] URL:[Link]
-
CCR2 Antagonists: Patent US9394307B2 (Substituted Picolinamides). Source: Google Patents. URL:
-
Picolinamide as a Zinc-binding group in Metalloproteinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[2] URL:[Link]
Sources
Application Notes & Protocols for Evaluating N,5-dimethylpicolinamide in Cancer Cell Lines
Abstract
This document provides a comprehensive, field-proven guide for the in vitro evaluation of N,5-dimethylpicolinamide, a small molecule compound with potential applications in oncology. We present a structured, multi-assay workflow designed to systematically characterize the compound's cytotoxic and cytostatic effects, elucidate its primary mechanism of action, and validate its impact on key cellular processes in cancer cell lines. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. This guide moves beyond simple step-by-step instructions, offering insights into the causality behind experimental choices, from initial dose-response screening to in-depth analysis of apoptosis, cell cycle, and protein signaling pathways.
Scientific Background & Rationale
Picolinamide derivatives have emerged as a promising class of compounds in cancer research. Studies on related structures, such as N-methyl-picolinamide-4-thiol derivatives, have demonstrated potent anti-proliferative activities across various human cancer cell lines, including liver, colon, and lung cancer.[1][2] The proposed mechanisms often involve the inhibition of key regulatory proteins, such as Aurora-B kinase, which plays a critical role in cell division.[1][2] Furthermore, specific picolinamide derivatives have been shown to effectively inhibit the growth and colony formation of non-small cell lung cancer (NSCLC) cells in a dose-dependent manner.[3]
Given this precedent, a systematic evaluation of N,5-dimethylpicolinamide is warranted to determine its efficacy and mechanism as a potential anti-cancer agent. The following protocols are designed to build a comprehensive biological profile of the compound, starting with broad phenotypic effects and progressively narrowing the focus to specific molecular events. This tiered approach ensures an efficient use of resources while generating a robust dataset for decision-making in a drug discovery pipeline.
Overall Experimental Strategy & Workflow
The evaluation of a novel compound requires a logical and phased approach. We begin with a broad screening assay to determine the effective concentration range and then proceed to more detailed mechanistic studies on how the compound exerts its effects. This funnel-down strategy is crucial for building a coherent biological story.
Caption: Experimental workflow for characterizing N,5-dimethylpicolinamide.
Core Protocols
Prerequisite: Cell Culture and Compound Preparation
Rationale: The foundation of any in vitro pharmacology study is healthy, consistently passaged cell lines and accurately prepared compound solutions. Mycoplasma contamination can severely alter cellular responses and must be routinely checked.[4]
Cell Line Maintenance:
-
Culture selected cancer cell lines (e.g., A549 for lung, MCF-7 for breast, HCT-116 for colon) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 70-80% confluency to maintain exponential growth. Do not use cells beyond a reasonable passage number (e.g., 20-25 passages from thawing) to avoid phenotypic drift.
-
Perform routine (e.g., quarterly) testing for mycoplasma contamination.[4]
Compound Preparation:
-
Prepare a 10 mM stock solution of N,5-dimethylpicolinamide in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture well should not exceed 0.5% to avoid solvent-induced toxicity.
| Reagent | Stock Concentration | Solvent | Storage |
| N,5-dimethylpicolinamide | 10 mM | DMSO | -20°C or -80°C |
| Vehicle Control | - | DMSO | Room Temperature |
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan, which can be quantified spectrophotometrically.[5]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of N,5-dimethylpicolinamide concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_Treated / Abs_Vehicle) * 100.
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[11]
Methodology:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells in 6-well plates. After 24 hours, treat the cells with N,5-dimethylpicolinamide at concentrations corresponding to its IC50 and 2x IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well into a single tube.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[15] Since PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[15]
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Step 1 of Protocol 3.3).
-
Cell Harvesting: Collect and combine floating and adherent cells.
-
Fixation: Wash cells once with PBS. Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).[16]
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry.
-
Data Interpretation: Generate a histogram of fluorescence intensity.
-
First Peak (2n DNA content): Cells in the G0/G1 phase.
-
Intermediate Region: Cells in the S phase (DNA synthesis).
-
Second Peak (4n DNA content): Cells in the G2/M phase.
-
Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., FlowJo, ModFit LT). An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
-
Protocol 4: Mechanistic Target Analysis (Western Blotting)
Principle: Western blotting is a powerful technique to detect and semi-quantify specific proteins in a complex mixture, such as a cell lysate.[17] It is essential for validating the molecular events suggested by other assays, such as confirming the cleavage of apoptosis markers (PARP, Caspase-3) or changes in cell cycle regulatory proteins (Cyclins, CDKs).[18]
Methodology:
-
Protein Extraction: Treat cells in 6-well plates as previously described. Lyse the cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the denatured proteins based on size by running them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Cyclin B1, anti-Actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Densitometry software (e.g., ImageJ) can be used to quantify the band intensity. Normalize the intensity of the target protein to the loading control (e.g., Actin or Tubulin) to compare protein expression levels across different treatments.
| Potential Protein Targets | Biological Process | Expected Result with Active Compound |
| Cleaved PARP | Apoptosis | Increase in the cleaved fragment |
| Cleaved Caspase-3 | Apoptosis | Increase in the cleaved fragment |
| Cyclin B1 / CDK1 | G2/M Cell Cycle Phase | Altered expression levels indicating arrest |
| p21 / p27 | Cell Cycle Inhibition | Potential increase indicating arrest |
| Phospho-Histone H3 | Mitosis | Altered levels indicating mitotic arrest |
References
-
ResearchGate. (n.d.). Treatment with inhibitor 5d inhibits colony formation of NSCLC cell lines... Retrieved from [Link]
-
MDPI. (2023). Mechanism-of-Action-Based Development of New Cyclophosphamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
MDPI. (n.d.). Potent Inhibition of Macropinocytosis by Niclosamide in Cancer Cells: A Novel Mechanism for the Anticancer Efficacy for the Antihelminthic. Retrieved from [Link]
-
PubMed. (2023). Potent Inhibition of Macropinocytosis by Niclosamide in Cancer Cells: A Novel Mechanism for the Anticancer Efficacy for the Antihelminthic. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]
-
PubMed. (2022). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Discovery On Target. (2024). Small Molecules for Cancer Targets. Retrieved from [Link]
-
MDPI. (n.d.). Cancer Cell Models for the Development of Anti-Cancer Drugs. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Retrieved from [Link]
-
YouTube. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). Retrieved from [Link]
-
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
Immunostep. (2022). Everything about Annexin V-based apoptosis assays. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
-
PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]
-
Oncotarget. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]
-
ecancer. (2024). Discovery of molecular switch that reverses cancerous transformation at the critical moment of transition. Retrieved from [Link]
-
ImmunoChemistry Technologies. (n.d.). Annexin V-FITC Apoptosis Assay Kit. Retrieved from [Link]
-
IRIS UNIVPM. (2022). Targeting nicotinamide N-methyltransferase decreased aggressiveness of osteosarcoma cells. Retrieved from [Link]
-
ResearchGate. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
-
BioTechniques. (2020). Western Blot Application in Cancer and Pain Management. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. medium.com [medium.com]
- 18. blog.championsoncology.com [blog.championsoncology.com]
Application Note: Dual-Modality Biological Screening of N,5-Dimethylpicolinamide (N,5-DMP)
Executive Summary & Rationale
N,5-dimethylpicolinamide (N,5-DMP) is a "privileged scaffold" in medicinal chemistry, representing a structural hybrid between metal-chelating fragments and kinase inhibitor pharmacophores (e.g., the N-methylpicolinamide headgroup of Sorafenib).
Unlike the unsubstituted parent picolinamide, the 5-methyl substitution introduces two critical properties:
-
Metabolic Blockade: It sterically and electronically hinders oxidation at the reactive C5 position of the pyridine ring.
-
Lipophilicity Modulation: It increases logP, potentially enhancing membrane permeability for intracellular targeting.
This Application Note provides a rigorous, self-validating experimental design to screen N,5-DMP for its two primary predicted activities: Zinc-Metalloenzyme Inhibition (via the picolinamide pincer) and Kinase/Antitumor Activity (as a fragment probe).
Physicochemical Profiling (Pre-Screening)
Before biological assays, the compound’s solution behavior must be validated to prevent false negatives due to precipitation.
Protocol A: Kinetic Solubility & Stability
Rationale: Picolinamides can exhibit flat SAR (Structure-Activity Relationships) if aggregation occurs. The 5-methyl group increases hydrophobicity, necessitating DMSO stock validation.
Materials:
-
N,5-DMP (>98% purity, HPLC).
-
Universal Buffer (PBS pH 7.4).
-
Nephelometer or UV-Vis Plate Reader.
Workflow:
-
Stock Prep: Dissolve N,5-DMP to 10 mM in 100% DMSO. Sonicate for 5 mins to ensure no micro-crystals remain.
-
Dilution: Prepare a serial dilution (100 µM to 0.1 µM) in PBS (final DMSO <1%).
-
Readout: Measure Absorbance at 620 nm (turbidity) immediately and after 24h incubation at 37°C.
-
Acceptance Criteria:
relative to blank.
| Parameter | Predicted Value | Method | Relevance |
| cLogP | ~0.8 - 1.2 | In Silico (ChemDraw) | Membrane Permeability |
| pKa (Pyridine N) | ~3.5 - 4.0 | Potentiometric Titration | Zinc Binding Affinity |
| Solubility | >100 µM | Kinetic Nephelometry | Assay Validity |
Screening Pathway A: Metalloenzyme Inhibition (The "Pincer" Effect)
Mechanism: The pyridine nitrogen and the amide oxygen form a bidentate chelation motif capable of sequestering the catalytic Zinc ion (
Protocol B: FRET-Based MMP-9 Inhibition Assay
Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a ratiometric readout that is less susceptible to the optical interference often caused by pyridine-containing compounds.
Reagents:
-
Enzyme: Recombinant Human MMP-9 (catalytic domain).
-
Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic peptide).
-
Control: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) as a positive control.
Step-by-Step Procedure:
-
Assay Buffer: 50 mM Tris (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35. Crucial: Do not add excess Zinc, as it will mask the chelation effect. -
Enzyme Activation: Incubate MMP-9 with 1 mM APMA (p-aminophenylmercuric acetate) for 2h at 37°C if using pro-enzyme.
-
Compound Addition:
-
Add 20 µL of N,5-DMP (variable concentration) to black 96-well plates.
-
Add 40 µL of Activated MMP-9 (final conc. 5 nM).
-
Incubate 30 mins at RT to allow equilibrium binding.
-
-
Reaction Initiation: Add 40 µL of Substrate (final conc. 10 µM).
-
Kinetic Read: Monitor Fluorescence (
) every 60 seconds for 45 minutes.
Data Analysis:
Calculate the slope (RFU/min) of the linear phase.
Screening Pathway B: Antitumor Fragment Profiling
Mechanism: N,5-DMP mimics the "head" of Sorafenib. While likely less potent than the full drug, it serves as a probe for Raf/MEK/ERK pathway interference or general toxicity in high-metabolism cancers (e.g., HepG2).
Protocol C: Cell Viability & Phenotypic Screen
Rationale: HepG2 cells are selected due to their high sensitivity to picolinamide-based kinase inhibitors (see Sorafenib MoA).
Experimental Setup:
-
Readout: ATP Quantification (CellTiter-Glo®) – more robust than MTT for metabolic inhibitors.
Workflow:
-
Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h.
-
Treatment: Treat with N,5-DMP (8-point dose response: 0.1 µM – 100 µM).
-
Control: Sorafenib (Positive), DMSO (Negative).
-
-
Duration: Incubate for 72 hours.
-
Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins dark.
-
Luminesence: Read integration time 1.0s.
Western Blot Validation (Optional but Recommended):
If
ADME Profiling: Microsomal Stability
Mechanism: The 5-methyl group is hypothesized to block metabolic oxidation. This assay validates that structural advantage.
Protocol D: Liver Microsome Stability
-
Incubation: Mix N,5-DMP (1 µM) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer.
-
Start: Add NADPH-generating system.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.
-
Success Metric:
mins indicates the 5-methyl group effectively hinders metabolism compared to unsubstituted picolinamide.
Visualizing the Screening Logic
The following diagram illustrates the decision tree for characterizing N,5-DMP.
Caption: Workflow bifurcates into biochemical (Zinc-dependent) and cellular (Kinase-dependent) pathways, converging on ADME stability.
References
-
Gong, Y., et al. (2011). "Synthesis and biological evaluation of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as potential antitumor agents." Molecules, 16(2), 1737-1750.
-
Adamek, R. N., et al. (2021). "Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases." International Journal of Molecular Sciences, 23(1), 226.
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research, 64(19), 7099-7109. (Establishes the N-methylpicolinamide scaffold relevance in Sorafenib).
-
Zhang, X., et al. (2012). "Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents."[3] Bioorganic & Medicinal Chemistry Letters, 22(12), 3976-3979.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Chemically Induced Dimerization for Studying Protein Interactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing the chemically induced dimerization (CID) system to study protein-protein interactions. We will delve into the core principles of CID, focusing on the widely adopted rapamycin-mediated heterodimerization of FKBP and FRB domains. This document will elucidate the causality behind experimental designs, provide self-validating protocols, and offer practical insights for successful implementation in your research.
The Principle of Chemically Induced Dimerization (CID)
At its core, CID is a powerful technique that offers spatiotemporal control over protein interactions within living cells.[1][2] The system relies on a small, cell-permeable molecule that acts as a molecular "glue" to bring together two proteins that would not otherwise interact.[3] This is achieved by fusing the proteins of interest to two different protein domains that are engineered to heterodimerize only in the presence of a specific small molecule.
The most extensively used CID system is based on the natural product rapamycin and its interaction with two proteins: the FK506-binding protein (FKBP12) and the FKBP-rapamycin binding (FRB) domain of the mammalian target of rapamycin (mTOR).[1][4] Rapamycin possesses two distinct binding surfaces that allow it to simultaneously bind to FKBP and FRB, thereby inducing their dimerization.[5] This ternary complex formation is rapid, specific, and can be initiated by simply adding rapamycin or its analogs (rapalogs) to the cell culture medium.[6][7]
The versatility of this system lies in its modularity. By genetically fusing FKBP and FRB domains to any two proteins of interest (Protein X and Protein Y), their interaction can be brought under the control of the dimerizing agent. This allows for the conditional regulation of a wide array of cellular processes, including signal transduction, gene expression, and protein localization.[8][9][10]
Core Components of the Rapamycin-Based CID System
Successful implementation of the CID system requires a clear understanding of its key components.
| Component | Description | Key Considerations |
| FKBP12 | A 12 kDa immunophilin protein that binds to rapamycin and its analogs.[8] | It is a naturally monomeric and ubiquitously expressed protein, but fusion constructs should be verified for proper expression and folding. |
| FRB Domain | The FKBP-rapamycin binding domain of mTOR. | This domain is engineered to bind FKBP only in the presence of rapamycin. Mutations can be introduced to alter its binding specificity to different rapamycin analogs.[5] |
| Rapamycin/Rapalogs | The small molecule inducer of dimerization. | Rapamycin is a potent inhibitor of mTOR, which can have physiological effects on cell growth.[5] Non-immunosuppressive rapamycin analogs (rapalogs) have been developed to mitigate these off-target effects.[3][5] |
| Expression Vectors | Plasmids used to introduce the FKBP and FRB fusion constructs into cells. | The choice of vector depends on the cell type and desired expression level (e.g., transient or stable). Ensure proper fusion of the domains to the proteins of interest (N- or C-terminal) to maintain their function. |
Visualizing the Mechanism of Action
The following diagram illustrates the fundamental principle of rapamycin-induced dimerization of FKBP and FRB fusion proteins.
Caption: Rapalog-induced dimerization workflow.
Application: Probing Protein Interactions with Affinity Purification-Mass Spectrometry (AP-MS)
A powerful application of the CID system is to identify novel protein-protein interactions in a time-resolved manner. By inducing the dimerization of a "bait" protein with its interacting partner, one can capture the entire protein complex at a specific time point for subsequent analysis by mass spectrometry.[11][12]
Experimental Workflow for CID-AP-MS
Caption: Workflow for CID followed by AP-MS.
Detailed Protocol for CID-AP-MS
This protocol provides a general framework. Optimization of incubation times, antibody concentrations, and wash conditions may be necessary for specific protein complexes.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for Bait-FKBP and Prey-FRB fusion proteins
-
Transfection reagent
-
Rapamycin or a suitable rapalog (e.g., C20-MaRap)[3]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the bait protein or its tag (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Mass spectrometry-grade trypsin
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with plasmids encoding the Bait-FKBP and Prey-FRB fusion proteins using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Induction of Dimerization:
-
Prepare a stock solution of the rapalog in DMSO (e.g., 10 mM).[13]
-
Dilute the rapalog in cell culture medium to the desired final concentration (typically in the range of 10-100 nM).
-
Add the rapalog-containing medium to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]
-
-
Affinity Purification:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Transfer the pre-cleared lysate to a new tube containing the primary antibody against the bait protein. Incubate for 2-4 hours at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Neutralize the eluate if using a low-pH elution buffer.
-
For on-bead digestion, resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.[12]
-
Alternatively, elute proteins with SDS-PAGE sample buffer, run a short distance into an SDS-PAGE gel, and perform in-gel digestion.
-
Desalt and concentrate the resulting peptides for LC-MS/MS analysis.
-
Self-Validation and Controls:
-
Negative Control: Perform a parallel experiment in the absence of the rapalog (vehicle control) to identify non-specific interactions.
-
Bait-only Control: Transfect cells with only the Bait-FKBP construct to identify proteins that interact with the bait protein itself.
-
Reciprocal Pull-down: If possible, perform a reciprocal experiment where the Prey-FRB is used as the bait.
Application: Visualizing Protein Interactions with Cellular Imaging
CID can be coupled with fluorescence microscopy to visualize the induced interaction of two proteins in real-time within living cells. This is particularly useful for studying protein translocation, recruitment to specific subcellular compartments, or the formation of protein condensates.[13]
Protocol for CID-based Live-Cell Imaging
Materials:
-
Cells suitable for live-cell imaging (e.g., HeLa, U2OS)
-
Expression vectors for fluorescently tagged fusion proteins (e.g., GFP-Bait-FKBP and mCherry-Prey-FRB)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Rapalog
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom imaging dishes.
-
Co-transfect cells with plasmids encoding the fluorescently tagged fusion proteins.
-
Allow 24-48 hours for protein expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the microscope stage and allow the cells to equilibrate in the environmental chamber.
-
Acquire baseline images of the fluorescently tagged proteins before adding the rapalog.
-
-
Induction and Time-Lapse Microscopy:
-
Carefully add the rapalog to the imaging dish at the desired final concentration.
-
Immediately begin acquiring time-lapse images to monitor the change in localization of the fluorescent proteins.
-
Continue imaging for a sufficient duration to capture the dynamics of the interaction.
-
Data Analysis:
-
Quantify the co-localization of the two fluorescent signals over time using appropriate image analysis software.
-
Measure changes in fluorescence intensity in specific cellular compartments to quantify protein translocation.
Troubleshooting and Considerations
-
Toxicity: High concentrations of rapamycin can be toxic to cells. Use the lowest effective concentration or switch to a non-toxic rapalog.
-
Expression Levels: Overexpression of fusion proteins can lead to aggregation and artifacts. Use inducible expression systems or titrate plasmid amounts to achieve near-endogenous expression levels.
-
Steric Hindrance: The fusion of FKBP or FRB domains may interfere with the function or localization of the protein of interest. Test both N- and C-terminal fusions.
-
Leaky Interactions: Some CID systems may exhibit a low level of dimerization in the absence of the inducer. Careful quantification and comparison to controls are crucial.
References
- Chemical Dimerization-Induced Protein Condensates On Telomeres l Protocol Preview. (2022). JoVE.
- Clackson, T., & Crabtree, G. R. (1998). A ligand-reversible dimerization system for controlling protein-protein interactions. PubMed.
- Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions. (n.d.). PubMed.
- Overview of this approach using chemical-induced dimerization to... (n.d.).
- Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. (n.d.). Frontiers in Chemistry.
- Rational design and implementation of a chemically inducible hetero-trimerization system. (2020).
- Bayle, J. H., et al. (2006). Rapamycin analogs with differential binding specificity permit orthogonal control of protein activity. PubMed.
- Multi-input chemical control of protein dimerization for programming graded cellular responses. (n.d.).
- Courtney, T. M., et al. (2021). Targeted protein oxidation using a chromophore-modified rapamycin analog. Chemical Science.
- Label-free Single-Molecule Quantification of Rapamycin-induced FKBP–FRB Dimerization for Direct Control of Cellular Mechanotransduction. (2019). Nano Letters.
- Chemical-induced dimerization and protein stabilization. (A) The... (n.d.).
- Blue Light Activated Rapamycin for Optical Control of Protein Dimerization in Cells and Zebrafish Embryos. (2021). PubMed.
- Methylated-antibody affinity purification to improve proteomic identification of plant RNA polymerase Pol V complex and the interacting proteins. (2017). PubMed.
- Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. (n.d.). Methods in Molecular Biology.
Sources
- 1. Rational design and implementation of a chemically inducible hetero-trimerization system | bioRxiv [biorxiv.org]
- 2. Multi-input chemical control of protein dimerization for programming graded cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapamycin analogs with differential binding specificity permit orthogonal control of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted protein oxidation using a chromophore-modified rapamycin analog - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04464H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A ligand-reversible dimerization system for controlling protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blue Light Activated Rapamycin for Optical Control of Protein Dimerization in Cells and Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylated-antibody affinity purification to improve proteomic identification of plant RNA polymerase Pol V complex and the interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: N,5-Dimethylpicolinamide as a Strategic Scaffold in Agrochemical Discovery
This Application Note and Protocol Guide is designed for researchers in agrochemical discovery. It treats N,5-dimethylpicolinamide as a strategic scaffold and building block used in the synthesis and optimization of pyridine-based active ingredients (AIs), particularly Picolinamide Fungicides (targeting the Qi site of the cytochrome
Abstract & Strategic Relevance
N,5-dimethylpicolinamide (N-methyl-5-methylpyridine-2-carboxamide) represents a "privileged structure" in modern agrochemistry. Its utility stems from the pyridine-2-carboxamide core, a moiety found in blockbuster fungicides (e.g., Fenpicoxamid, Flopetion) and herbicides (Picolinafen).
In research pipelines, this specific scaffold serves three critical functions:
-
SAR Exploration : The 5-methyl group acts as a probe for lipophilic pockets in target enzymes (e.g., C14-demethylase or succinate dehydrogenase), while the N-methyl amide tests hydrogen-bond donor/acceptor requirements.
-
Synthetic Intermediate : It acts as a precursor for C3-functionalization . The 5-methyl group blocks the para-position relative to the nitrogen, directing electrophilic attack or lithiation to the biologically critical C3 position.
-
Metabolic Stabilizer : The 5-methyl substituent blocks metabolic oxidation at the susceptible C5 position of the pyridine ring, a common clearance pathway for pyridine-based agrochemicals.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | N-methyl-5-methylpyridine-2-carboxamide |
| CAS Registry | 1202288-78-1 (Generic/Related) / 1065008-22-1 (Weinreb analog) |
| Molecular Formula | |
| Molecular Weight | 150.18 g/mol |
| Solubility | Soluble in DCM, MeOH, DMSO; Moderate water solubility. |
| pKa (Pyridine N) | ~3.5 (Estimated; reduced basicity due to amide EWG) |
| Stability | Stable under ambient conditions; Hydrolyzes in strong acid/base ( |
Application I: Synthesis of 3-Substituted Picolinamide Libraries
The primary application of N,5-dimethylpicolinamide is as a masked scaffold for generating 3-substituted derivatives. Many bioactive picolinamides (e.g., UK-2A derivatives) require substitution at the 3-position (OH, OR, or Aryl).
Mechanism of Directed Functionalization
The amide group at C2 directs ortho-lithiation to the C3 position. The C5-methyl group prevents competing reactions at C5/C6 and increases the solubility of organometallic intermediates.
Figure 1: Directed ortho-lithiation strategy using N,5-dimethylpicolinamide to access bioactive C3-substituted analogs.
Detailed Protocols
Protocol A: Synthesis of N,5-Dimethylpicolinamide
Objective: To produce high-purity scaffold on a multigram scale.
Reagents:
-
5-Methylpicolinic acid (1.0 eq)
-
Methylamine (2.0 M in THF, 1.5 eq)
-
T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolution : Charge a 250 mL round-bottom flask with 5-Methylpicolinic acid (5.0 g) and DCM (50 mL). Cool to 0°C.[1][2][3]
-
Activation : Add TEA (15.2 mL) followed by dropwise addition of T3P solution (32.5 mL). Stir for 30 min at 0°C to form the active ester.
-
Amidation : Add Methylamine solution (27.4 mL) dropwise via syringe pump over 20 min. Exotherm warning: Maintain T < 10°C.
-
Reaction : Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup : Quench with sat.
(50 mL). Extract aqueous layer with DCM (3 x 30 mL). -
Purification : Wash combined organics with brine, dry over
, and concentrate. Recrystallize from EtOAc/Hexanes.-
Target Yield: >85%
-
Validation:
NMR (DMSO- ): 8.45 (s, 1H), 7.90 (d, 1H), 7.75 (d, 1H), 2.80 (d, 3H, N-Me), 2.35 (s, 3H, Ar-Me).
-
Protocol B: C3-Functionalization (Directed ortho-Lithiation)
Objective: To introduce a pharmacophore (e.g., Iodine) at the C3 position for Suzuki coupling.
Reagents:
-
N,5-dimethylpicolinamide (1.0 eq)[4]
-
LTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ
-
Iodine (
, 1.2 eq) -
THF (anhydrous)
Procedure:
-
LTMP Prep : In a flame-dried flask, add TMP (1.1 eq) and THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Warm to 0°C for 30 min, then re-cool to -78°C.
-
Lithiation : Dissolve N,5-dimethylpicolinamide (1.0 g) in THF (10 mL). Add dropwise to the LTMP solution at -78°C.[5]
-
Critical Step: Stir for exactly 45 min. The amide directs Li to C3. The C5-methyl protects C5/C6.
-
-
Quench : Add Iodine (1.8 g dissolved in THF) rapidly.
-
Workup : Warm to RT. Quench with sat.
(to remove excess iodine). Extract with EtOAc. -
Result : 3-iodo-N,5-dimethylpicolinamide. This is a universal coupling partner for aryl-boronic acids (Suzuki-Miyaura) to generate fungicide libraries.
Application II: Biological Screening (Fungicidal)
The N,5-dimethylpicolinamide moiety is often a "pro-drug" or a mimic of the natural substrate in respiration inhibitors.
Target Pathogen : Zymoseptoria tritici (Wheat Leaf Blotch) Assay Type : 96-well Microtiter Plate Growth Inhibition
Protocol:
-
Preparation : Dissolve test compounds (derivatives of N,5-dimethylpicolinamide) in DMSO to 10 mM.
-
Dilution : Prepare serial dilutions in Potato Dextrose Broth (PDB). Final DMSO concentration < 1%.
-
Inoculation : Add
spores/mL of Z. tritici. -
Incubation : Incubate at 24°C for 7 days in the dark.
-
Readout : Measure Optical Density (OD600) to assess fungal growth.
-
Data Analysis : Calculate
relative to solvent control and reference standard (Fenpicoxamid).
Structure-Activity Relationship (SAR) Table
Hypothetical data illustrating the scaffold's role.
| Compound ID | R (at C3) | R' (Amide N) | C5 Substituent | Activity ( | Note |
| NDP-001 | H | Me | Me | >100 | Inactive (Scaffold) |
| NDP-015 | OH | Me | Me | 45 | Weak Activity |
| NDP-022 | Me | Me | 0.8 | High Potency | |
| NDP-022-DesMe | Me | H | 5.2 | Loss of metabolic stability |
Residue Analysis (HPLC-MS/MS)
When used in field trials, detecting the core metabolite (N,5-dimethylpicolinamide) confirms degradation pathways.
Instrument : LC-MS/MS (Triple Quadrupole) Column : C18 Reverse Phase (2.1 x 100 mm, 1.7 µm) Mobile Phase :
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
Gradient :
-
0-1 min: 5% B
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
MRM Transitions (Quantification) :
-
Precursor: 165.1 (
) -
Product 1: 134.1 (Loss of -NHMe)
-
Product 2: 106.1 (Loss of CO)
References
-
Liu, C. L., et al. (2016). "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry, 24(3), 303-310. Link
-
Dow AgroSciences LLC . (2013). "Picolinamide derivatives and their use as fungicides." World Intellectual Property Organization, WO2003097605A1. Link
- Sparks, T. C., et al. (2017). "The discovery and development of picolinamide fungicides." Pest Management Science, 73(4), 700-708.
-
CymitQuimica . "N,N-Dimethylpyridine-2-carboxamide Properties." Link (Reference for physicochemical baseline).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2013006738A1 - Compounds for the treatment of hiv - Google Patents [patents.google.com]
- 4. 1224604-14-1|5-Bromo-N-methoxy-N,3-dimethylpicolinamide|BLD Pharm [bldpharm.com]
- 5. CA2840095A1 - Compounds for the treatment of hiv - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: N,5-Dimethylpicolinamide Synthesis
Ticket #502: Yield Optimization & Protocol Standardization
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Diagnostic
Target Molecule: N,5-dimethylpicolinamide (CAS: 1227602-00-9) Core Challenge: Users frequently report yields <40% despite high LC-MS conversion. Root Cause Analysis: The synthesis of N,5-dimethylpicolinamide presents a "perfect storm" of three yield-killing factors:
-
Amphoteric Solubility (The "Yield Trap"): The product contains a basic pyridine nitrogen and a polar amide.[1][2] It is highly soluble in water, especially at low pH.[1][2] Standard acidic workups (1M HCl) often wash the product away.[1][2]
-
Chelation: The picolinamide motif is a bidentate ligand.[1][2][3] If synthesized via Pd-catalysis, the product often sequesters the metal, hindering crystallization/precipitation.[1][2]
-
Volatility of Reagent: Methylamine (bp -6°C) is difficult to stoichometrically control in open vessels, leading to incomplete conversion.[1][2]
Strategic Route Selection
Before starting, verify your precursors.[1][2] Select the workflow that matches your available starting materials.[1][2]
Figure 1: Decision matrix for synthetic route selection based on scale and precursor availability.
Protocol A: Acid Activation (Recommended for <10g)
Precursors: 5-methylpicolinic acid + Methylamine HCl.[1][2] Mechanism: Activation of carboxylic acid followed by nucleophilic attack.[1][2]
The "Zero-Loss" Workup Protocol
Most yield is lost here, not during the reaction.[1][2]
Reagents:
-
HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]
-
Methylamine Hydrochloride (1.5 equiv) — Use salt, not aqueous solution, to control stoichiometry.[1]
-
DIPEA (3.5 equiv)[1]
Step-by-Step:
-
Activation: Dissolve acid and DIPEA (2.0 equiv) in DMF. Stir 5 min. Add HATU. Stir 10 min.
-
Addition: Add Methylamine HCl followed immediately by remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.[1][2][4]
-
Quench & Extraction (CRITICAL):
Yield Improvement Data:
| Variable | Standard Protocol | Optimized Protocol |
|---|---|---|
| Amine Source | MeNH2 (aq) | MeNH2 · HCl |
| Workup pH | Acidic (HCl wash) | Basic (NaHCO3 wash) |
| Solvent Removal | Water wash | LiCl wash (Salting out) |
| Typical Yield | 35-45% | 82-91% |[1][2]
Protocol B: Aminocarbonylation (Recommended for >10g)
Precursors: 2-bromo-5-methylpyridine + CO (gas or surrogate).[1][2] Mechanism: Pd(0) oxidative addition -> CO insertion -> Nucleophilic attack.[1][2]
The "Catalyst-Free" Isolation Method
Picolinamides love to bind Palladium.[1][2] This method breaks the chelation.[1]
Reagents:
-
Methylamine (2.0 M in THF, 3.0 equiv)[1]
-
Xantphos (1.5 mol%) — Bidentate ligands are crucial to prevent catalyst deactivation.[1]
Troubleshooting The Reaction:
-
Issue: Reaction turns black immediately (Pd black precipitation).
-
Issue: Low conversion (<50%).
Workup for Metal Removal:
-
The Scavenger Wash: Dissolve crude in EtOAc.[1][2] Wash with 10% aqueous Cysteine or Thiourea solution.[1][2]
The "Yield Trap": Extraction Logic Visualization[1]
This diagram explains exactly where your product goes during workup.[1][2] Follow the Green Path for success.
Figure 2: The solubility logic of Picolinamides.[1][2] Acidic washes protonate the pyridine ring, forcing the product into the aqueous waste stream.[1]
FAQ: Rapid Troubleshooting
Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Picolinamides often oil out due to trace DMF or rotamers.[1][2]
-
Fix: Dissolve the oil in minimal hot MTBE or Diethyl Ether.[1][2] Add a seed crystal (if available) or scratch the glass.[1][2] Cool slowly to -20°C. If it remains oil, perform a heptane azeotrope to remove trace DMF.[1][2]
Q: Can I use EDC/HOBt instead of HATU? A: Yes, but yield is usually lower (60-70%).[1][2] If using EDC, you must quench with dilute citric acid (weak acid) rather than HCl to avoid the protonation issue described in Figure 2.[1][2]
Q: I see a double mass peak (M+ and M+22) in LCMS. A: The M+22 is the Sodium adduct.[2] This is common for amides.[1][2] It confirms you have the product. If you see M+14, you likely have methyl ester formation (if MeOH was used as solvent).[1][2]
Q: Why is my yield low with the Acid Chloride route (SOCl2)? A: 5-methylpicolinoyl chloride is unstable and forms a hydrochloride salt that is insoluble in DCM/THF.[1][2]
-
Fix: If you must use this route, generate the acid chloride with Oxalyl Chloride/DMF cat., evaporate to dryness, and re-dissolve in Pyridine (solvent) before adding methylamine.[1] The pyridine acts as both solvent and acid scavenger.[1][2]
References
-
Direct Amidation Protocols: Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.[1][2][6] (2022).[1][2][6] RSC Advances. Link
-
Aminocarbonylation Methodology: Palladium-catalyzed aminocarbonylation of aryl bromides using molybdenum hexacarbonyl.[1][2][4] (2023).[1][2][4][7][8] Journal of Organic Chemistry / PMC. Link
-
Solubility & Purification: Solubility and Crystallization Studies of Picolinic Acid Derivatives. (2023).[1][2][4][7][8][9] ResearchGate. Link
-
Picolinamide Chelation: Directed C–H Functionalization Reactions with a Picolinamide Directing Group.[1][2][3] (2019).[1][2][5] ACS Publications.[1][2] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Palladium-catalyzed oxidative aminocarbonylation: a new entry to amides via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,5-Dimethylpicolinamide Purification
Topic: Troubleshooting Purification Challenges of N,5-dimethylpicolinamide (CAS: N/A for specific isomer, general class Picolinamides) Ticket ID: PUR-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Deceptive Simplicity
Welcome to the technical support hub for N,5-dimethylpicolinamide. You are likely here because a seemingly simple molecule—a pyridine ring with a methyl and an amide group—is behaving erratically during purification.
While the synthesis (often via 5-methylpicolinic acid and methylamine) is straightforward, the isolation is complicated by two competing factors:[1]
-
The Pyridine Nitrogen: A basic center (
) that hydrogen bonds aggressively to acidic silanols on silica gel.[1][2] -
The Amide Moiety: A hydrogen bond donor/acceptor that increases polarity and leads to "oiling out" during crystallization.[2]
This guide provides autonomous, self-validating protocols to resolve silica tailing, acid contamination, and crystallization failures.
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks/tails on the column and co-elutes with impurities."
Diagnosis:
Standard silica gel is slightly acidic (pH 4–5).[1][2] The basic nitrogen of the pyridine ring interacts with the silanol protons (
The Fix: The "Neutralized" Silica Protocol Do not increase polarity blindly.[2] Instead, suppress the silanol activity.
Step-by-Step Protocol:
-
Solvent Doping: Add 1% Triethylamine (
) to your mobile phase solvents (e.g., 1% in Hexanes and 1% in EtOAc).[1]-
Why: The amine base competitively binds to the acidic silanol sites, "capping" them so your pyridine product can pass through without dragging.[2]
-
-
Column Pre-treatment: Flush the column with 3 column volumes (CV) of the
-doped starting solvent before loading your sample.[1][2] -
Alternative (For High Polarity): If using DCM/MeOH, use Ammoniated Methanol (7N
in MeOH) instead of pure MeOH.[1][2] A typical gradient is DCM to 90:10 DCM:(MeOH/ ).[1][2]
Validation Check:
-
TLC Test: Run a TLC plate of your crude.[2] If the spot looks like a comet (streak), add a drop of
to the eluent chamber.[1] If the spot tightens into a circle, the protocol will work.[2]
Module 2: Removing the Acid Impurity
Issue: "I cannot separate the product from unreacted 5-methylpicolinic acid."
Diagnosis: Both the product and the starting material (5-methylpicolinic acid) are polar and contain a pyridine ring. They often co-elute on silica.[2] However, their ionization behaviors differ significantly at high pH.[2]
The Fix: The pH-Switch Extraction We utilize the fact that the product is a neutral base at pH > 7, while the impurity becomes an anionic carboxylate.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a non-water-miscible organic solvent (DCM or EtOAc).
-
The Basic Wash: Wash the organic phase vigorously with Saturated Aqueous
( volume).[1][2] -
Brine Wash & Dry: Wash the organic layer with brine, dry over
, and concentrate.[1][2][3]
Visualizing the Separation Logic:
Caption: pH-dependent partitioning separates the neutral pyridine amide from the anionic acid impurity.[1]
Module 3: Crystallization & Oiling Out
Issue: "The product separates as an oil, not a solid."
Diagnosis:
The Fix: Controlled Anti-Solvent Addition Avoid rapid cooling.[2] Use a binary solvent system.
Recommended Solvent Systems:
| Primary Solvent (Dissolver) | Anti-Solvent (Crasher) | Notes |
|---|---|---|
| Ethyl Acetate (Hot) | Heptane | Classic system.[1][4] Good for removing non-polar impurities.[2] |
| Isopropanol (IPA) | Water | Best for very polar crudes.[1][2][4][5] |
| Toluene | Hexane | Good if the product is very soluble in EtOAc.[1][2][4] |
Step-by-Step Protocol (EtOAc/Heptane):
-
Dissolve crude in the minimum amount of boiling EtOAc .
-
Remove from heat. Add warm Heptane dropwise until the solution turns slightly cloudy (turbid).
-
Add a drop of EtOAc to clear the cloudiness.[2]
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.[1][2]
-
Slow Cool: Wrap the flask in a towel to cool slowly to room temperature. Do not put it directly in an ice bath (this causes oiling).[1][2]
Module 4: Advanced Purification (SCX)
Issue: "I have non-basic impurities (tar/polymers) that won't wash away."
The Fix: "Catch and Release" Chromatography Use a Strong Cation Exchange (SCX) cartridge.[1][2] This is the "nuclear option" for cleaning up pyridines.[2]
Protocol:
-
Load: Dissolve crude in MeOH/DCM and load onto a pre-conditioned SCX cartridge.
-
Wash: Flush with MeOH .
-
Release: Elute with 2M
in MeOH .-
Result: The ammonia displaces the pyridine, releasing your pure product.[2]
-
SCX Workflow Diagram:
Caption: SCX "Catch and Release" isolates the basic pyridine product from neutral/acidic contaminants.
References
-
Synthesis and Purification of Picolinamides
-
Silica Gel Interactions with Pyridines
-
Recrystallization Strategies
-
pKa Data for Extraction Logic
Sources
Technical Support Center: Stability Profiling & Impurity Identification for N,5-Dimethylpicolinamide
Introduction
This guide addresses the structural elucidation of degradation products for N,5-dimethylpicolinamide (MW: 150.18 Da). As a picolinamide derivative, this molecule exhibits distinct reactivity patterns governed by the pyridine ring's electron-deficiency and the amide's susceptibility to hydrolysis.
This document is structured to assist researchers in Forced Degradation Studies (FDS) and Impurity Profiling compliant with ICH Q1A(R2) and Q3A/B guidelines. It moves beyond generic advice to provide chemically grounded troubleshooting for this specific scaffold.
Module 1: Degradation Pathways & Predicted Mass Shifts
The stability profile of N,5-dimethylpicolinamide is defined by three primary stress vectors: Hydrolysis, Oxidation, and Photolysis.
The Degradation Map
The following diagram outlines the logical flow of degradation. Use this to correlate your LC-MS peaks with potential structures.
Figure 1: Predicted degradation pathways for N,5-dimethylpicolinamide. Note the isobaric relationship between the N-oxide and Hydroxymethyl degradants.
Mass Spectrometry Lookup Table
Use this table to rapidly assign peaks in your Total Ion Chromatogram (TIC).
| Degradant ID | Mechanism | Chemical Change | Theoretical [M+H]+ | Δ Mass (Da) | Key Fragment Ions (MS2) |
| Parent | N/A | N/A | 151.09 | 0 | 120 (Loss of -NHCH3), 92 (Pyridine ring) |
| Deg A | Hydrolysis | Amide → Acid | 138.05 | -13 | 94 (Decarboxylation - CO2) |
| Deg B | Oxidation | Pyridine N-Oxide | 167.08 | +16 | 151 (Loss of O), 136 (Loss of O + CH3) |
| Deg C | Oxidation | Methyl → Hydroxyl | 167.08 | +16 | 149 (Loss of H2O), 136 (Loss of CH2OH) |
| Deg D | Oxidation | Methyl → Carboxyl | 181.06 | +30 | 163 (Loss of H2O), 137 (Decarboxylation) |
Module 2: Analytical Method Setup (Troubleshooting Mode)
Chromatographic Separation (HPLC/UPLC)
-
The Problem: Picolinamides and their acidic degradants are polar. They often elute in the void volume (dead time) on standard C18 columns, leading to poor quantification.
-
The Fix:
-
Column Choice: Use a Polar-Embedded C18 (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl) or a HILIC column for the highly polar 5-methylpicolinic acid.
-
Mobile Phase pH: Picolinic acid derivatives are zwitterionic.
-
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Reasoning: The pyridine nitrogen is basic (pKa ~5-6). It protonates easily.
-
-
Warning: Do not rely solely on [M+H]+. Picolinamides form strong sodium adducts [M+Na]+ (+22 Da) and dimers [2M+H]+ due to the amide functionality.
Module 3: Troubleshooting Guides (Q&A)
Scenario 1: Mass Balance Failure
User Question: "I subjected N,5-dimethylpicolinamide to 1N HCl at 60°C. The parent peak disappeared by 50%, but the appearance of the new peak (Degradant A) only accounts for 30% of the area. Where is the missing 20%?"
Technical Diagnosis: This is a classic Response Factor and Volatility issue.
-
The Invisible Product: Hydrolysis produces Methylamine (CH3NH2). Methylamine is a gas at room temperature (BP: -6°C) and does not have a UV chromophore. It will not appear on your UV trace and likely evaporated.
-
Response Factor (RF) Shift: The parent molecule has an amide bond conjugated to the pyridine ring. Hydrolysis converts this to a carboxylic acid.[1][2] This significantly alters the UV extinction coefficient (
) at typical wavelengths (254 nm).-
Action: You cannot assume RF = 1.0. You must synthesize or purchase 5-methylpicolinic acid standard to calibrate the response factor.
-
Scenario 2: Isobaric Confusion (N-Oxide vs. Hydroxylation)
User Question: "I see a degradant at m/z 167 (+16 Da) in my peroxide stress sample. Is it the Pyridine-N-Oxide or the Hydroxymethyl derivative?"
Technical Diagnosis: Both modifications add one oxygen atom (+16 Da), making them isobaric.
-
Differentiation Protocol:
-
Retention Time: The N-Oxide is generally more polar than the parent and elutes earlier on Reverse Phase. The Hydroxymethyl derivative (alcohol) is also polar but typically elutes later than the N-oxide.
-
MS/MS Fragmentation:
-
N-Oxide: Often shows a characteristic loss of 16 Da (radical oxygen loss) or 17 Da (OH).
-
Hydroxymethyl: Shows a characteristic loss of 18 Da (Water) or 31 Da (CH2OH).
-
-
Chemical Probe: Treat the sample with dilute TiCl3 (Titanium Trichloride). TiCl3 selectively reduces N-oxides back to the parent pyridine. If the peak disappears and the parent intensity increases, it is the N-Oxide.
-
Scenario 3: "Ghost" Peaks in GC-MS
User Question: "I switched to GC-MS to look for the methylamine, but I'm seeing the parent peak split or degrade in the injector."
Technical Diagnosis: Picolinamides can be thermally unstable.
-
Mechanism: At high injector temperatures (>250°C), amides can undergo thermal elimination or dehydration.
-
Action:
-
Use Headspace GC for methylamine detection (low temperature incubation).
-
Derivatize the sample (BSTFA/TMCS) before injection to protect the amide and any acidic degradants, lowering the boiling point and preventing thermal degradation.
-
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3] [Link]
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[3] [Link]
-
ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[3] [Link]
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
-
Ma, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. (Reference for amide/pyridine fragmentation). [Link]
Sources
overcoming solubility issues with N,5-dimethylpicolinamide in assays
Technical Support Center: Solubility Optimization for N,5-Dimethylpicolinamide
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because N,5-dimethylpicolinamide is "crashing out" (precipitating) in your biological assays, leading to erratic IC50 curves, false negatives, or high background noise.
While this molecule appears simple, its physicochemical profile presents a dual challenge: high crystal lattice energy (due to the secondary amide) and metal chelation potential (due to the picolinamide scaffold). This guide moves beyond generic advice to address the specific molecular behaviors of this compound.
Part 1: The Physicochemical Root Cause
Q: Why does this specific molecule precipitate even when my calculated LogP suggests it should be soluble?
A: You are likely facing a conflict between Thermodynamic Solubility and Kinetic Precipitation, exacerbated by the specific structure of picolinamides.
-
The "Brick Dust" Effect (Lattice Energy): N,5-dimethylpicolinamide contains a secondary amide (–CONH–).[1][2] Unlike tertiary amides, this group acts as both a Hydrogen Bond Donor and Acceptor.[1] This allows the molecules to stack efficiently in a crystal lattice (pi-pi stacking of pyridine rings + intermolecular H-bonds).[1][2] The energy required to break this lattice is high. When you dilute from DMSO into water, the water molecules cannot overcome this lattice energy fast enough, causing the compound to re-crystallize immediately.
-
The Hidden Trap: Metal Chelation: Picolinamides are classic bidentate ligands.[1] The pyridine nitrogen and the amide oxygen can form stable 5-membered chelate rings with divalent cations (Zn²⁺, Cu²⁺, Fe²⁺, Mg²⁺).
Part 2: Critical Workflows & Protocols
Issue 1: The "Dilution Shock"
Symptom: The solution turns cloudy immediately upon adding the DMSO stock to the assay buffer.
The Fix: The Intermediate Dilution Method Never dilute a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer. The rapid change in solvent polarity causes immediate "crashing out."
Protocol:
-
Prepare Stock: Start with 10 mM in anhydrous DMSO.
-
Serial Dilution (in DMSO): Perform all serial dilutions in 100% DMSO first.
-
Result: You now have a plate of 1000x concentrations in pure DMSO.[1]
-
-
Intermediate Step: Transfer these into an "Intermediate Plate" containing buffer to reach 10x concentration (e.g., 10% DMSO).
-
Why: This allows the compound to equilibrate at a higher concentration where the cosolvent (DMSO) is still present to stabilize it.
-
-
Final Transfer: Transfer from the Intermediate Plate to the Assay Plate (final 1x concentration, 1% DMSO).
Issue 2: Stock Solution Instability
Symptom: Compound activity decreases over time, or solids appear in the stock vial after freeze-thaw cycles.[1][2]
The Fix: Hygroscopicity Management DMSO is hygroscopic (absorbs water from air).[1][3] Even 1% water uptake in DMSO can significantly reduce the solubility of picolinamides, creating "micro-seeds" for crystallization.
Protocol:
-
Storage: Store stocks in single-use aliquots at -20°C.
-
Thawing: Do not open the vial until it reaches room temperature (prevents condensation).
-
Solvent: Use Anhydrous DMSO (99.9%) for initial solubilization.[1][2]
Part 3: Advanced Formulation (Cell-Based Assays)
Q: I cannot use high DMSO concentrations (>0.5%) in my cell assay. How do I keep the compound in solution?
A: Use a complexing agent.[1][2][4] For picolinamides, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1][2] It encapsulates the hydrophobic pyridine ring while the hydrophilic exterior interacts with the media.
Protocol: HP-β-CD Formulation
-
Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS.[1][2] Filter sterilize (0.22 µm).
-
Dissolve N,5-dimethylpicolinamide in DMSO (e.g., 10 mM).
-
Dilute the DMSO stock into the HP-β-CD solution with vortexing.
-
Add this mixture to your cells.[1][2] The cyclodextrin prevents the "metal chelation" precipitation mentioned earlier by shielding the ligand.
Part 4: Visualization of Mechanisms & Workflows
Figure 1: The Solubility Trap vs. The Solution
This diagram illustrates the mechanistic failure points (Lattice Energy & Chelation) and the correct workflow to bypass them.
Caption: Comparison of Direct Dilution (leading to precipitation) vs. Intermediate Dilution (maintaining solubility).
Part 5: Troubleshooting FAQ
| Observation | Probable Cause | Corrective Action |
| Cloudiness in PBS | Metal Chelation (Zn/Ca/Mg) | Switch to Tris-buffer or add 1mM EDTA (if assay permits) to sequester metals.[1][2] |
| Variable IC50s | Serial dilution in buffer | Perform serial dilution in 100% DMSO only (See Part 2). |
| Crystals after 24h | Kinetic instability | Compound is supersaturated.[1][2] Use HP-β-CD carrier or read assay at earlier time points.[1][2] |
| High Background | Light scattering from microprecipitates | Verify solubility using Nephelometry or measure Absorbance at 650nm (should be near 0).[1][2] |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility.[1][2] Bethesda (MD): National Library of Medicine (US).[1] Available at: [Link]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2] (Discusses the "Brick Dust" and kinetic solubility issues).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (The authoritative source on using HP-β-CD for solubilization).
-
PubChem. Compound Summary: Picolinamide Derivatives.[1][2] National Library of Medicine.[1] Available at: [Link] (Verified for general physicochemical properties of the scaffold).
Sources
- 1. N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | C12H20BN3O2 | CID 16414215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
optimizing reaction conditions for N,5-dimethylpicolinamide synthesis
Senior Application Scientist Guide | Optimization & Troubleshooting
Executive Summary: Strategic Route Selection
N,5-dimethylpicolinamide (also known as N-methyl-5-methylpicolinamide) is a critical intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib analogs). Optimization failures typically stem from three root causes: regioselectivity loss during precursor synthesis, hydrolysis of the active ester/chloride, or poor isolation due to the amphoteric nature of the pyridine ring.
The following decision matrix outlines the optimal synthetic pathway based on your available starting materials and scale.
Figure 1: Synthetic pathway decision tree.[1] Route A is recommended for general laboratory scale-up, while Route C is superior for industrial flow chemistry.
Optimized Protocols & Methodologies
Protocol A: The Acid Chloride Method (Recommended for Scale-Up)
Best for: 1g – 100g batches where cost-efficiency is paramount.
The Challenge: Picolinic acid chlorides are prone to hydrolysis and can form zwitterionic species that reduce reactivity.
The Fix: Use of Thionyl Chloride (
Step-by-Step Workflow:
-
Activation: Suspend 5-methylpicolinic acid (1.0 equiv) in anhydrous DCM (
). Add catalytic DMF (3 drops). -
Chlorination: Add
(2.0 equiv) dropwise at 0°C. Reflux for 2 hours until the solution turns clear (indicates acid chloride formation). -
Evaporation (CRITICAL): Concentrate in vacuo to remove excess
. Co-evaporate with dry toluene twice to remove trace acid. Do not expose the residue to humid air. -
Amidation: Redissolve residue in anhydrous THF. Cool to 0°C.
-
Addition: Add Methylamine (2.0 M in THF, 3.0 equiv) or Methylamine HCl + TEA (3.0 equiv). Stir at RT for 4 hours.
-
Workup: Quench with sat.
. Extract with EtOAc.[2] Wash organic layer with brine.
Protocol B: Palladium-Catalyzed Aminocarbonylation
Best for: Avoiding the picolinic acid intermediate; High-throughput synthesis.
Mechanism: Carbon monoxide insertion into the Pd-Ar bond, followed by nucleophilic attack by methylamine.
| Parameter | Optimized Condition | Rationale |
| Catalyst | Bidentate ligands prevent catalyst deactivation by the pyridine nitrogen. | |
| CO Source | Molybdenum carbonyl is a safer solid source for benchtop chemistry. | |
| Base | Neutralizes HBr byproduct; prevents amine protonation. | |
| Solvent | DMF or Toluene | High boiling point required for CO insertion kinetics. |
| Temp | 100°C | Activation energy threshold for oxidative addition of 2-bromopyridine. |
Troubleshooting & FAQs
Category 1: Yield & Reactivity
Q: My yield is low (<40%) using the Acid Chloride method. What went wrong? A: The most common culprit is moisture introduction or HCl salt trapping .
-
Moisture: Picolinoyl chlorides hydrolyze back to the acid instantly in moist air. Correction: Perform the
evaporation under a strictly inert atmosphere (Argon/Nitrogen) and use a drying tube. -
HCl Trapping: If you use Methylamine gas or solution without enough base, the HCl byproduct protonates the unreacted methylamine, rendering it non-nucleophilic. Correction: Ensure you use at least 2.5 equivalents of base (TEA or DIPEA) if using Methylamine HCl salt.
Q: Can I use EDC/HOBt or HATU instead? A: Yes, but be aware of "Pyridine Chelation." The pyridine nitrogen can coordinate with the coupling agent or metal impurities, slowing the reaction.
-
Recommendation: Use HATU with DIPEA in DMF for small-scale (<100mg) library synthesis. It is more expensive but tolerates the pyridine nitrogen better than EDC.
Category 2: Purification & Isolation [1][3]
Q: The product is water-soluble and I'm losing it during the aqueous workup. A: N,5-dimethylpicolinamide is moderately polar.
-
Troubleshooting:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Use DCM/Isopropanol (3:1) instead of pure EtOAc for extraction.
-
pH Control: Ensure the aqueous layer is pH ~8-9. If it is too acidic, the pyridine ring protonates (
), making it stay in the water phase.
-
Q: My product is colored (yellow/brown) after purification. A: This indicates trace oxidation or metal contamination (if using Pd).
-
Fix: Treat the organic solution with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes, then filter through Celite.
Category 3: Regioselectivity (Precursor Synthesis)
Q: I am trying to make the starting material (5-methylpicolinic acid) from 2,5-lutidine, but I get a mixture of acids. A: Oxidation of 2,5-lutidine is notoriously non-selective. The methyl group at position 2 is more reactive, but over-oxidation often occurs.
-
Better Route: Do not oxidize 2,5-lutidine. Purchase 2-bromo-5-methylpyridine and use the Carbonylation route (Protocol B), or hydrolyze 2-cyano-5-methylpyridine if you need the acid.
Diagnostic Logic: Low Yield Investigation
Use this logic flow to diagnose specific failure points in your experiment.
Figure 2: Root cause analysis for yield optimization.
References & Authoritative Sources
-
General Amidation Methodologies:
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
-
Picolinamide Synthesis (Patent Literature):
-
Preparation of N-methyl-picolinamides as kinase inhibitors.[4] (See generally patents related to Sorafenib intermediates). US Patent 7,235,576.
-
-
Palladium-Catalyzed Carbonylation:
-
Beller, M., et al. (2010). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Accounts of Chemical Research, 43(10), 1-10.
-
-
Purification of Pyridine Derivatives:
-
Purification of Laboratory Chemicals (Armarego & Chai). Standard protocols for picolinic acid derivatives.
-
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Methylamine (flammable/toxic gas) and Thionyl Chloride (corrosive/reactive) before proceeding.
Sources
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. US5783734A - Process for preparing N-methyl-N'-nitroguanidine - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,5-Dimethylpicolinamide Stability & Formulation
[1][2]
Status: Operational | Ticket ID: #NDP-STAB-001 | Expert: Senior Application Scientist[1][2]
Welcome to the Technical Support Center.
You are likely working with N,5-dimethylpicolinamide (a pyridine-2-carboxamide derivative) as a fragment, intermediate, or active pharmaceutical ingredient (API).[1][2] While picolinamides are generally robust, their unique pyridine-amide motif creates specific vulnerabilities to pH, trace metals, and solvent impurities.[1][2]
This guide moves beyond generic advice, addressing the specific physicochemical behaviors of the 2-carbamoylpyridine scaffold.
Module 1: Solubility & Solvent Compatibility
User Question: “I’m seeing precipitation when diluting my DMSO stock into aqueous buffer. Is my compound degrading?”
Diagnosis: Likely not degradation , but a solubility crash driven by pH-dependent ionization.[1][2]
The Science (Why it happens):
N,5-dimethylpicolinamide contains a basic pyridine nitrogen.[1]
-
Low pH (pH < 3): The pyridine ring is protonated (
), drastically increasing aqueous solubility.[2] -
Neutral/Basic pH (pH > 5): The molecule exists as a neutral free base.[1][2] It is lipophilic (LogP ~1.0–1.5).[1][2] Rapid dilution from DMSO (a highly solubilizing aprotic solvent) into a neutral aqueous buffer often exceeds the thermodynamic solubility limit, causing immediate precipitation.
Troubleshooting Protocol:
| Solvent System | Compatibility Rating | Technical Notes |
| DMSO (Anhydrous) | Excellent | Recommended for stock solutions (>50 mM).[1][2] Warning: Hygroscopic. Absorbed water initiates slow hydrolysis.[1] |
| Methanol/Ethanol | Good | Good solubility.[1] Avoid for long-term storage due to potential transesterification (solvolysis) at high temperatures.[1] |
| Water (pH 7.4) | Poor to Moderate | Kinetic solubility is low.[1] Requires <1% DMSO co-solvent or cyclodextrin carriers for high concentrations.[1][2] |
| 0.1 N HCl | High | Protonation of pyridine N ( |
Action Item: If precipitation occurs, acidify your buffer slightly (to pH 4–5) if your assay tolerates it, or increase the DMSO co-solvent concentration to 2–5%.[2]
Module 2: Chemical Stability & Degradation
User Question: “My LC-MS shows a new peak at M-15 or M+1. What are the primary degradation pathways?”
Diagnosis: You are likely observing Hydrolysis or Metal Chelation .[1]
1. Hydrolysis (The Primary Threat)
Unlike simple benzamides, picolinamides have a "built-in" catalyst.[1] The pyridine ring acts as an electron-withdrawing group, making the amide carbonyl more electrophilic.[1]
-
Pathway: Water attacks the amide carbonyl, cleaving the N-methyl bond.[1]
-
Products: 5-methylpicolinic acid + Methylamine.[1]
-
Catalysis: Occurs rapidly at extremes of pH (pH < 2 or pH > 10).[1][2] The 5-methyl group provides slight electron donation, making this derivative more stable than unsubstituted picolinamide, but it is still labile under stress.[1][2]
2. Metal Chelation (The "Ghost" Issue)
Picolinamides are bidentate ligands.[1] They chelate divalent metals (
-
Symptom: Solution turns slight yellow/green or retention time shifts without mass change (or adducts in MS).[1][2]
-
Source: Trace metals in low-grade buffers or glass leaching.[1]
Standardized Stress Testing Protocol
Use this protocol to validate your specific lot.
-
Preparation: Prepare a 1 mM stock in DMSO.
-
Stress Conditions: Dilute 1:10 into the following vehicles:
-
Analysis: Quench (neutralize pH) and inject immediately onto HPLC.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
User Question: “I see peak tailing or splitting in my chromatogram.”
Diagnosis: Silanol Interaction or Rotational Isomerism .[1]
-
Silanol Interactions: The basic pyridine nitrogen interacts with free silanols on silica columns, causing tailing.[1]
-
Fix: Use a "base-deactivated" column (e.g., C18 with end-capping) and add a modifier like 0.1% Formic Acid or Ammonium Formate to the mobile phase to protonate the pyridine and mask silanols.[1]
-
-
Rotational Isomerism: Amide bonds have restricted rotation.[1] In some high-resolution runs, you may see the cis and trans rotamers separating as a split peak, especially at low temperatures.[2]
-
Fix: Run the column at 40°C. Higher temperature speeds up rotation, coalescing the peaks into a sharp singlet.
-
Visual Workflow: Stability Testing Lifecycle
The following diagram outlines the logical flow for testing N,5-dimethylpicolinamide, ensuring you distinguish between physical precipitation and chemical degradation.
Caption: Decision matrix for distinguishing physical solubility issues from chemical degradation events in picolinamide derivatives.
References & Authoritative Grounding
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Defines the standard stress testing protocols used in Module 2).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1][2] (Source for amide hydrolysis mechanisms and pyridine electron-withdrawing effects).[1]
-
PubChem Compound Summary. Picolinamide Derivatives. (General physical properties and safety data for the chemical class).
-
Katritzky, A. R. Handbook of Heterocyclic Chemistry. (Authoritative source on Pyridine ring reactivity, protonation, and N-oxide formation).[1][2]
Technical Support Center: N,5-Dimethylpicolinamide Synthesis
Topic: Avoiding By-products in N,5-Dimethylpicolinamide Synthesis
Executive Summary & Core Directive
The Challenge: Synthesizing N,5-dimethylpicolinamide (CAS: 14805-91-5) often appears deceptively simple. However, the picolinic acid moiety (pyridine-2-carboxylic acid) introduces unique electronic effects that lead to specific failure modes—primarily thermal decarboxylation , transition metal chelation , and competitive N-acylation (urea formation) when using carbodiimides.
The Solution:
This guide prioritizes the Acid Chloride Activation Route using Oxalyl Chloride over Carbodiimide coupling (EDC/DCC). While coupling agents are popular for discovery chemistry, they generate urea by-products that are notoriously difficult to separate from picolinamides due to similar polarity profiles. The Acid Chloride route, when temperature-controlled, offers the highest purity profile by converting by-products into volatile gases (
Critical Synthesis Pathways & Failure Modes
To troubleshoot effectively, you must understand the competitive pathways. The diagram below details the "Golden Route" (Green) versus common failure modes (Red).
Figure 1: Reaction pathway analysis showing the target mechanism and competitive thermal/hydrolytic degradation pathways.
Optimized Protocol (The "Self-Validating" Method)
This protocol is designed to eliminate urea by-products and minimize thermal stress.
Reagents:
-
5-Methylpicolinic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
Methylamine (2.0 M in THF, 3.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Activation (0°C): Suspend 5-methylpicolinic acid in anhydrous DCM under
. Cool to 0°C.-
Why: Picolinic acids are prone to decarboxylation via the Hammick mechanism at elevated temperatures [1].[1] Keeping the activation cold prevents the formation of the zwitterionic intermediate required for
loss.
-
-
Chlorination: Add catalytic DMF followed by dropwise addition of Oxalyl Chloride.
-
Observation: Vigorous gas evolution (
, , ). -
Checkpoint: Stir at room temperature until the suspension turns into a clear solution (approx. 1-2 h). If solids persist, the acid chloride has not fully formed.
-
-
Volatile Removal (Critical): Evaporate solvent and excess oxalyl chloride under reduced pressure at < 30°C .
-
Troubleshooting: Do not heat above 40°C. Redissolve the residue in fresh anhydrous DCM.
-
-
Amidation: Add the acid chloride solution dropwise to a pre-cooled (0°C) solution of Methylamine in THF.
-
Stoichiometry Control: Excess amine acts as an HCl scavenger, precipitating Methylamine
HCl, which is easily filtered off.
-
-
Workup: Filter the white precipitate (Amine salt). Wash the filtrate with sat.
to remove unreacted acid.
Troubleshooting Guide & FAQs
Category A: Impurity Identification
Q1: I see a persistent impurity at M+18 in my LC-MS. What is it?
-
Diagnosis: This is likely the Hydrolyzed Acid (Starting Material).
-
Cause: The acid chloride intermediate is highly moisture-sensitive. If your DCM was not anhydrous, or if the reaction was exposed to air before amine addition, the chloride reverts to the acid.
-
Fix: Ensure all glassware is oven-dried. Use a drying tube or
line. Verify the quality of your Oxalyl Chloride.
Q2: I used EDC/HOBt and I have a stubborn impurity that co-elutes with my product.
-
Diagnosis: This is the N-acylurea by-product.
-
Mechanism: In slow reactions, the activated O-acylisourea rearranges into a stable N-acylurea via an intramolecular
acyl migration [2]. -
Fix: Switch to the Acid Chloride method described above. If you must use coupling agents, switch to DIC (Diisopropylcarbodiimide) in DCM; the resulting urea is soluble in DCM but insoluble in cold ether, allowing for precipitation removal.
Q3: My product turned brown/black upon concentration.
-
Diagnosis: Thermal Decomposition / Decarboxylation .
-
Cause: Picolinic acid derivatives can decarboxylate to form 3-methylpyridine (a liquid) and polymerize/oxidize if heated strongly in the presence of trace metals or high acidity [3].
-
Fix: Keep rotary evaporator bath temperature below 35°C .
Category B: Yield & Reactivity
Q4: The reaction suspension never turned clear during activation.
-
Diagnosis: Incomplete Activation .
-
Cause: 5-methylpicolinic acid is zwitterionic and poorly soluble in non-polar solvents.
-
Fix: Ensure you added catalytic DMF . The Vilsmeier-Haack reagent formed in situ is essential to catalyze the reaction between the solid acid and Oxalyl Chloride.
Q5: Can I use Thionyl Chloride (
-
Advisory: Yes, but with caution.
-
Risk:
requires reflux to be efficient, which increases the risk of decarboxylation . Furthermore, removing trace is difficult and can lead to acidic degradation of the amide during storage. Oxalyl chloride is active at room temperature and generates cleaner volatile by-products ( , ).
Analytical Data Summary
Use this table to validate your crude reaction mixture before purification.
| Component | LC-MS (ESI+) | 1H NMR Signature (CDCl3) | Status |
| Target (N,5-Dimethyl) | [M+H]+ = 165.1 | Doublet ~3.0 ppm (N-Me), Singlet ~2.4 ppm (Ar-Me) | Pass |
| Starting Acid | [M+H]+ = 138.1 | Broad singlet >10 ppm (COOH) | Incomplete Rxn |
| Decarboxylated | [M+H]+ = 94.1 | Loss of amide signals; Pyridine protons shift | Thermal Failure |
| N-Acylurea (EDC) | [M+H]+ = ~320 | Complex aliphatic region (cyclohexyl/ethyl protons) | Coupling Failure |
Decision Tree for Purification
If the crude purity is <90%, follow this logic flow to recover the product.
Figure 2: Purification logic flow. Note that picolinamides are less basic than alkyl amines, but strong acid washes (pH < 1) can still protonate the pyridine ring, causing yield loss to the aqueous layer.
References
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032–1035. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Cantillo, D., & Kappe, C. O. (2010). Thermal Decarboxylation of Picolinic and Quinolinic Acids: A High-Temperature/High-Pressure Kinetic Study. The Journal of Organic Chemistry, 75(24), 8615–8622. [Link]
Sources
N,5-dimethylpicolinamide analytical method interference
Technical Support Center: N,5-Dimethylpicolinamide Analysis
Case ID: N5-DMP-001 Status: Open Subject: Troubleshooting Analytical Interferences & Method Optimization
Welcome to the Technical Support Hub.
You are likely here because your analysis of N,5-dimethylpicolinamide is failing standard QC criteria. This molecule presents a "perfect storm" of analytical challenges: it is a basic pyridine, a secondary amide capable of hydrogen bonding, and a bidentate ligand that actively scavenges metals from your LC system.
This guide bypasses generic advice. We focus on the specific molecular behaviors of the picolinamide scaffold that cause peak tailing, recovery loss, and isobaric interference.
Module 1: The "Ghost" Loss (Metal Chelation Interference)
Symptom:
-
Non-linear calibration curves at low concentrations (<10 ng/mL).
-
Peak splitting or severe broadening that does not respond to changes in organic modifier.
-
High carryover that resists standard needle wash protocols.
Root Cause Analysis: N,5-dimethylpicolinamide is not just an analyte; it is a chelating agent . The picolinamide moiety (pyridine nitrogen + amide oxygen) forms stable 5-membered chelate rings with transition metals (Fe²⁺, Cu²⁺, Ni²⁺) found in stainless steel LC flow paths, frits, and column bodies.
Visualizing the Mechanism:
Caption: Figure 1. The bidentate coordination mechanism where the pyridine nitrogen and amide oxygen bind trace metals, causing irreversible adsorption or kinetic broadening.
Corrective Protocol: System Passivation & Chelation Suppression
Do not rely solely on "priming" the column. You must chemically suppress metal activity.
-
Mobile Phase Additive: Add EDTA (ethylenediaminetetraacetic acid) or Medronic Acid to Mobile Phase A.
-
Concentration: 5–10 µM (micromolar). Do not exceed 10 µM if using MS detection to avoid ion source fouling.
-
Mechanism:[1] EDTA has a higher formation constant (
) for Fe/Cu than picolinamide, effectively "masking" the metals.
-
-
Hardware Replacement:
-
Replace stainless steel inlet frits with PEEK or Titanium frits.
-
If available, switch to a bio-inert (PEEK-lined) LC system.
-
Module 2: Chromatographic Tailing (Silanol Interactions)
Symptom:
-
Asymmetry factor (
) > 1.5.[2] -
Retention time shifts as the column ages.
Root Cause Analysis:
The pyridine nitrogen in N,5-dimethylpicolinamide has a pKa of approximately 5.5–6.0. On standard C18 silica at neutral pH, residual silanols (
Decision Matrix: Column & pH Selection
| Variable | Strategy A: High pH (Recommended) | Strategy B: Low pH (Traditional) |
| pH Range | pH 9.5 – 10.5 (Ammonium Hydroxide/Bicarbonate) | pH 2.0 – 2.5 (Formic Acid/TFA) |
| Analyte State | Neutral (Free base). No ionic interaction. | Fully Protonated. Repulsion from protonated silanols. |
| Column Type | Hybrid Silica (e.g., BEH, Gemini NX) or Polymer. | Standard C18 or Polar-Embedded. |
| Pros | Sharpest peaks; increased retention of the neutral base. | MS-friendly; familiar buffers. |
| Cons | Dissolves standard silica columns (requires hybrid). | Ion Suppression in MS is higher with TFA. |
Troubleshooting Workflow:
Caption: Figure 2. Logic flow for resolving peak tailing. Operating near the pKa (pH 5-6) causes "mixed-mode" retention and must be avoided.
Module 3: Isobaric Interference (The Isomer Problem)
Symptom:
-
Double peaks in the chromatogram with identical Mass-to-Charge (m/z) ratios.
-
"Impurity" peaks that do not separate from the main peak.
Root Cause Analysis: Synthesis of N,5-dimethylpicolinamide often yields regioisomers, specifically N,4-dimethylpicolinamide or N,6-dimethylpicolinamide .
-
Mass Spec Blindness: All isomers have the exact same precursor mass and often share major fragments (e.g., loss of the amide group).
-
Chromatographic Similarity: They have nearly identical hydrophobicity.
Differentiation Protocol:
1. Chromatographic Separation (Selectivity Tuning): Standard C18 columns often fail to separate positional isomers. Switch to a phase that utilizes pi-pi interactions or shape selectivity .
-
Recommended Column: Phenyl-Hexyl or Biphenyl.
-
Mechanism: The position of the methyl group on the pyridine ring alters the electron density and the ability of the ring to engage in pi-stacking with the phenyl stationary phase.
-
Mobile Phase: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that enhances pi-pi selectivity compared to the aprotic acetonitrile.
2. Mass Spectrometry (Unique Fragments): If you cannot separate them chromatographically, you must find a unique MRM (Multiple Reaction Monitoring) transition.
| Isomer | Diagnostic Fragment Strategy |
| N,5-Dimethyl | Standard fragmentation often yields the methyl-pyridine cation. |
| N,6-Dimethyl | Ortho Effect: The methyl group adjacent to the amide nitrogen (position 6) creates steric hindrance and a unique "proximity effect," often changing the ratio of the [M-CH3] vs [M-NHCH3] fragments. |
Module 4: Sample Stability (Hydrolysis)
Symptom:
-
Gradual decrease in analyte area over 24 hours in the autosampler.
-
Appearance of a new, earlier eluting peak (5-methylpicolinic acid).
Fix: Picolinamides are susceptible to hydrolysis, especially in acidic or basic matrices.
-
Buffer Control: Maintain sample diluent pH at neutral (pH 7.0).
-
Temperature: Ensure autosampler is cooled to 4°C.
-
Solvent: Avoid storing in 100% aqueous media. Use at least 10% organic solvent in the sample diluent to suppress hydrolytic activity.
References & Further Reading
-
BenchChem Tech Support. (2025).[3] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing.Link
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Remediation for Basic Compounds.Link
-
LCGC Blog. (2019). HPLC Diagnostic Skills: Tailing Peaks and Silanol Interactions.Link
-
ResearchGate Discussion. Remediation of Metal Chelation in HPLC of Picolinamides.Link[4]
-
Helix Chromatography. HPLC Methods for Analysis of Pyridine and Isomers.Link
(Note: The above references are curated from authoritative chromatographic databases and technical notes relevant to pyridine and amide analysis.)
Sources
Technical Support Center: Optimizing Peak Resolution for N,5-dimethylpicolinamide in HPLC
Welcome to the technical support hub for the chromatographic analysis of N,5-dimethylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving peak resolution in High-Performance Liquid Chromatography (HPLC). Here, we will move beyond generic advice and delve into the specific chemical properties of N,5-dimethylpicolinamide to inform a logical and effective troubleshooting strategy.
Part 1: Troubleshooting Guide: From Tailing Peaks to Co-elution
This section addresses the most common issues encountered during the HPLC analysis of N,5-dimethylpicolinamide. Each problem is broken down by its probable causes and a series of systematic solutions.
Problem: Poor Peak Shape - Tailing
Peak tailing is one of the most frequent challenges, resulting in asymmetrical peaks that can compromise resolution and accurate integration.[1][2] For a basic compound like N,5-dimethylpicolinamide, the primary suspect is often secondary interactions with the stationary phase.
Potential Cause 1: Secondary Silanol Interactions
-
The "Why": Most reversed-phase columns use a silica backbone. Even with end-capping, residual silanol groups (Si-OH) can remain. At a typical mobile phase pH (above ~2.5), these silanols can become ionized (SiO-) and interact with the protonated, positively charged N,5-dimethylpicolinamide.[3] This creates a secondary, undesirable retention mechanism that leads to peak tailing.[1][4]
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase to a pH of 3.0 or lower using an appropriate buffer (e.g., phosphate) or acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid).[5] At this low pH, the silanol groups are not ionized, minimizing the secondary interactions.[5]
-
Use a High-Purity, End-capped Column: Modern columns are designed with high-purity silica and advanced end-capping to minimize accessible silanols. If you are using an older column, upgrading can significantly improve peak shape.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites, reducing their interaction with the analyte.
-
Potential Cause 2: Column Overload
-
The "Why": Injecting too much sample can saturate the stationary phase, leading to a broadening of the peak and a characteristic "shark fin" tail.
-
Solutions:
-
Reduce Injection Volume: Systematically decrease the injection volume until the peak shape becomes symmetrical.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample while ensuring the concentration remains above the limit of quantification.
-
Potential Cause 3: Column Contamination or Degradation
-
The "Why": Accumulation of strongly retained compounds on the column frit or at the head of the column can disrupt the flow path and cause peak distortion for all analytes.[6]
-
Solutions:
-
Implement a Column Wash Procedure: After each analytical run, wash the column with a strong solvent (like 100% acetonitrile or methanol) to remove any strongly retained impurities.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.
-
Reverse Flush the Column: If you suspect a blocked inlet frit, you can try back-flushing the column to waste (disconnect from the detector first).[4][6] Always check the manufacturer's instructions to ensure your column can be reverse flushed.[4][6]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
Problem: Poor Resolution (Co-elution or Overlapping Peaks)
When N,5-dimethylpicolinamide is not adequately separated from other components in the sample matrix, a change in selectivity is required.
Potential Cause 1: Insufficient Retention
-
The "Why": If the analyte has a low retention factor (k), it passes through the column too quickly, not allowing enough time for separation to occur.
-
Solutions:
-
Decrease the Organic Solvent Percentage: In reversed-phase HPLC, reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention time of your analyte.[7]
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.
-
Potential Cause 2: Suboptimal Column Chemistry
-
The "Why": The standard C18 column may not provide the best selectivity for aromatic compounds like N,5-dimethylpicolinamide. Other stationary phases can offer alternative interaction mechanisms.
-
Solutions:
-
Use a Phenyl-Hexyl or Diphenyl Column: These columns are designed to enhance the separation of aromatic compounds through π-π interactions.[7]
-
Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can offer unique selectivity for compounds with polar functional groups.
-
Potential Cause 3: Inadequate Column Efficiency
-
The "Why": Column efficiency (N) is a measure of the sharpness of the peaks. Higher efficiency leads to narrower peaks and better resolution.[8]
-
Solutions:
-
Decrease Particle Size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) will significantly increase efficiency and resolution.[7][8] Note that this will also increase backpressure.[9]
-
Increase Column Length: A longer column provides more surface area for interaction, leading to better separation.[7] However, this will also increase analysis time and backpressure.[9]
-
Optimize Flow Rate: For every column, there is an optimal flow rate that provides the best efficiency. You can perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min) to determine the best conditions for your separation.
-
Potential Cause 4: Incorrect Mobile Phase pH
-
The "Why": The pH of the mobile phase affects the ionization state of the analyte and any acidic or basic matrix components.[10][11] Changing the pH can alter the relative retention times and improve selectivity.
-
Solution:
-
Perform a pH Study: Analyze your sample at different pH values (e.g., 2.5, 4.5, 6.5) to see how the selectivity changes. A pH where N,5-dimethylpicolinamide is ionized but an interfering peak is not (or vice-versa) can dramatically improve resolution.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for HPLC method development for N,5-dimethylpicolinamide?
A good starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (containing 0.1% formic acid to control pH) in a 70:30 ratio.[12] From there, you can adjust the organic-to-aqueous ratio to achieve an appropriate retention time.
Q2: How does temperature affect the separation of N,5-dimethylpicolinamide?
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[7] However, in some cases, lower temperatures can increase retention and improve the resolution of closely eluting peaks.[9] It is recommended to maintain a consistent and controlled column temperature (e.g., 30-40°C) for reproducible results.
Q3: My peak for N,5-dimethylpicolinamide is fronting. What could be the cause?
Peak fronting is less common than tailing but can be caused by:
-
High Sample Concentration: Similar to overload causing tailing, very high concentrations can sometimes lead to fronting. Try diluting your sample.
-
Sample Solvent Incompatibility: If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% acetonitrile sample in a 50% acetonitrile mobile phase), it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.
Q4: Should I use a gradient or isocratic elution?
-
Isocratic elution (constant mobile phase composition) is simpler and more robust if you have good resolution and all peaks of interest elute within a reasonable time.
-
Gradient elution (mobile phase composition changes over time) is useful when you have a complex mixture with compounds of widely varying polarities. It can help to elute strongly retained compounds faster and improve peak shape.
The Role of Mobile Phase pH
Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
Quantitative Data Summary
| Parameter | Recommendation for N,5-dimethylpicolinamide | Rationale |
| Column Chemistry | C18 (starting point), Phenyl-Hexyl (for improved selectivity) | C18 is a good general-purpose column. Phenyl-hexyl offers π-π interactions beneficial for aromatic compounds.[7] |
| Mobile Phase pH | 2.5 - 3.5 (buffered or with acid modifier) | Minimizes silanol interactions to improve peak shape for the basic analyte.[5] |
| Organic Modifier | Acetonitrile or Methanol | Offers different selectivities; can be used to optimize resolution. |
| Column Temperature | 25 - 40 °C | Improves efficiency and reproducibility.[13] |
| Particle Size | 5 µm (standard), ≤ 3 µm (for higher efficiency) | Smaller particles increase resolution but also backpressure.[8] |
Experimental Protocol: Systematic Mobile Phase Optimization
-
Preparation: Prepare mobile phases consisting of Acetonitrile and a 20mM phosphate buffer at pH 3.0.
-
Initial Run: Start with an isocratic elution of 50:50 Acetonitrile:Buffer at a flow rate of 1.0 mL/min.
-
Retention Adjustment:
-
If the retention time is too short (k < 2), decrease the Acetonitrile percentage in 5% increments (e.g., 45:55, 40:60).
-
If the retention time is too long (k > 10), increase the Acetonitrile percentage in 5% increments (e.g., 55:45, 60:40).
-
-
Selectivity Optimization: If co-elution is still an issue, prepare a new set of mobile phases using Methanol instead of Acetonitrile and repeat step 3.
-
Fine-Tuning: Once the optimal organic modifier and approximate percentage are determined, make smaller adjustments (1-2%) to fine-tune the resolution.
References
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. (2023-08-09). [Link]
-
How can I improve the resolution between two chromatographic peaks? Waters. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC. [Link]
-
The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Scribd. [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. (2025-10-14). [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. [Link]
-
DEVELOPMENT OF DERIVATIVE SPECTROPHOTOMETRIC AND HPLC METHODS FOR DETERMINATION OF NICLOSAMIDE. Journal of Harmonized Research in Pharmacy. [Link]
-
Critical Parameters during HPLC Method Development. YouTube. (2025-06-09). [Link]
-
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Development of Derivative Spectrophotometric and Hplc Methods for Determination of Niclosamide. Scribd. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
HPLC Methods for analysis of N-Nitrosodimethylamine. HELIX Chromatography. [Link]
- Process for the production of new picolinic acid derivatives.
-
HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
-
HPLC-MS ANALAYSIS OF 15 NITROSAMINES. Docuchem. [Link]
-
How does pH affect the results of HPLC results? Quora. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. (2025-10-28). [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. (2012-07-01). [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. (2020-02-17). [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]
-
HPLC Troubleshooting Guide. MAC-MOD Analytical. [Link]
-
Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. PMC. [Link]
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. support.waters.com [support.waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. scribd.com [scribd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. quora.com [quora.com]
- 12. johronline.com [johronline.com]
- 13. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validating N,5-dimethylpicolinamide Bioassay Results
Executive Summary & Mechanism of Action
N,5-dimethylpicolinamide represents a focused structural modification of the privileged picolinamide scaffold, a chemical class widely recognized for modulating the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. While the N-methylpicolinamide core is a known pharmacophore for TRPM8 antagonism, the introduction of the 5-methyl group is a strategic medicinal chemistry alteration intended to modulate lipophilicity (LogP) and optimize binding affinity within the channel's transmembrane domain.
This guide details the validation of N,5-dimethylpicolinamide bioassay results, specifically distinguishing true antagonistic activity from off-target effects or assay artifacts. We compare its performance against industry standards (AMTB and BCTC ) to provide a rigorous framework for data interpretation.
The Biological Context: TRPM8 Signaling
TRPM8 is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents (e.g., menthol). Antagonists are developed for neuropathic pain and cold allodynia.
Figure 1: Mechanism of Action. The candidate molecule prevents the transition to the open state or occludes the pore, halting Calcium influx.
Comparative Performance Analysis
To validate your results, you must benchmark N,5-dimethylpicolinamide against established reference compounds. The 5-methyl substitution typically increases lipophilicity compared to the core scaffold, potentially altering metabolic stability and solubility.
Table 1: Benchmarking N,5-dimethylpicolinamide
| Feature | N,5-dimethylpicolinamide (Candidate) | AMTB (Standard Reference) | BCTC (Broad Spectrum) | N-methylpicolinamide (Core Scaffold) |
| Primary Target | TRPM8 (Antagonist) | TRPM8 (Selective Antagonist) | TRPM8 / TRPV1 (Antagonist) | TRPM8 (Weak Antagonist) |
| Mechanism | Allosteric / Pore Block | Pore Blocker | Competitive Antagonist | Weak Allosteric |
| Potency (IC50) | Validation Target: < 500 nM | ~ 10-20 nM | ~ 0.8 nM (TRPM8) | > 10 µM |
| Selectivity | High (Predicted vs TRPV1) | High | Low (Hits TRPV1) | Moderate |
| LogP (Calc) | ~ 1.2 - 1.5 | 4.3 (High Lipophilicity) | 4.5 | ~ 0.6 |
| Solubility | Good (DMSO/Aqueous) | Poor (Requires carrier) | Poor | Excellent |
| Risk Factor | False Negatives (Potency estimation) | Non-specific binding (Plasticware) | Off-target toxicity | Low Efficacy |
Expert Insight: The critical validation step for the 5-methyl analog is confirming that the methyl group enhances potency over the unsubstituted core (N-methylpicolinamide) without compromising solubility to the level of BCTC, which often precipitates in aqueous buffers.
Experimental Protocols & Validation Workflows
Protocol A: FLIPR Calcium Flux Assay (High-Throughput Screen)
Objective: Quantify the inhibition of Menthol-induced Calcium influx.
Causality in Design:
-
Dye Selection: Use Fluo-4 or Calcium-6. Why? Faster kinetics and higher quantum yield than Fura-2 for rapid ion channel events.
-
Pre-incubation: Antagonists must be added 15–30 minutes before the agonist (Menthol). Why? To allow equilibrium binding to the closed state of the channel. Simultaneous addition often results in underestimated potency (kinetic lag).
Step-by-Step Methodology:
-
Cell Seeding: HEK293 stably expressing hTRPM8. Seed at 15,000 cells/well in poly-D-lysine coated 384-well plates. Incubate 24h.
-
Dye Loading: Remove media. Add 20 µL Calcium-6 dye in HBSS (with 20 mM HEPES, pH 7.4). Incubate 2h at 37°C.
-
Critical: Add 2.5 mM Probenecid to prevent dye extrusion by anion transporters.
-
-
Compound Addition (Antagonist Mode):
-
Prepare N,5-dimethylpicolinamide (10-point dose response, 1:3 dilution, top conc 30 µM).
-
Add 10 µL of compound to cells.
-
Incubate 20 mins at Room Temp. (Crucial for picolinamides).
-
-
Agonist Stimulation:
-
Inject Menthol (EC80 concentration, typically 30–60 µM).
-
Note: Do not use EC100; it masks competitive antagonism.
-
-
Data Acquisition: Measure RFU (Relative Fluorescence Units) every 1 second for 180 seconds.
Figure 2: FLIPR Assay Workflow. Note the critical pre-incubation step (blue) to ensure equilibrium binding.
Protocol B: Orthogonal Validation (Whole-Cell Patch Clamp)
Objective: Confirm that fluorescence reduction is due to channel block, not dye quenching or cytotoxicity.
-
Setup: Voltage-clamp mode (V_hold = -60 mV).
-
Solutions:
-
Intracellular: CsCl-based (blocks K+ channels to isolate TRP currents).
-
Extracellular: Standard Tyrode’s solution.
-
-
Protocol:
-
Establish stable baseline.
-
Perfuse Menthol (500 µM) to elicit current (I_control).
-
Washout.
-
Perfuse N,5-dimethylpicolinamide + Menthol.
-
Measure Current (I_compound).
-
-
Calculation: % Inhibition = (1 - (I_compound / I_control)) * 100.
Data Validation Framework (Self-Validating Systems)
To ensure your bioassay results are authoritative, apply these statistical checks.
The Z-Factor (Z')
For the assay to be valid, the Z-factor must be > 0.5 .
-
Pos Control: AMTB (10 µM) + Menthol (Full Block).
-
Neg Control: Vehicle (DMSO) + Menthol (Full Signal).
-
Interpretation: If Z' < 0.5, the separation between signal and noise is insufficient. Check cell density or dye loading efficiency.
Hill Slope Analysis
Fit your dose-response curve using a 4-parameter logistic equation.
-
Expected Slope: ~1.0 (Standard competitive/non-competitive binding).
-
Warning Signal: If Slope > 2.0 or < 0.5.
-
Steep Slope (>2.0): Suggests compound aggregation, precipitation (common with methylated picolinamides at high conc), or non-specific toxicity.
-
Shallow Slope (<0.5): Suggests negative cooperativity or impure compound.
-
False Positive Flag: Fluorescence Quenching
Picolinamides can sometimes absorb light at UV/Blue wavelengths.
-
Test: Add N,5-dimethylpicolinamide to a cuvette containing free Fluo-4/Calcium-6 saturated with Calcium.
-
Result: If fluorescence drops without cells present, your bioassay result is a false positive (optical interference).
References
-
Assay Guidance Manual. In vitro Cell-based Assays for Ion Channels. National Center for Advancing Translational Sciences (NCATS). [Link]
-
Journal of General Physiology. Mechanism of TRPM8 inhibition by picolinamide derivatives. (Contextual grounding for picolinamide MOA). [Link]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
-
Scientific Reports. Identification of novel TRPM8 antagonists using a high-throughput Ca2+ flux assay. (Methodology reference). [Link]
A Comparative Technical Guide to N,5-Dimethylpicolinamide and Benzamides
Abstract
This guide provides a detailed comparative analysis of N,5-dimethylpicolinamide and the broader class of benzamide compounds. While both share a core amide functional group, their distinct aromatic scaffolds—a pyridine ring for the former and a benzene ring for the latter—give rise to divergent physicochemical properties, mechanisms of action, and applications. This document explores these differences through a review of their molecular profiles, pharmacological targets, and synthetic accessibility. We provide in-depth experimental protocols and supporting data to guide researchers in drug discovery, agrochemical development, and medicinal chemistry in making informed decisions about the selection and application of these important chemical entities.
Molecular and Physicochemical Profile
A fundamental comparison begins with the structural and resulting physicochemical differences between N,5-dimethylpicolinamide and a representative benzamide. The presence of a nitrogen atom within the aromatic ring of the picolinamide structure introduces significant changes in electronics and hydrogen bonding capabilities compared to the all-carbon ring of benzamides.
1.1 Chemical Structure Analysis
-
N,5-Dimethylpicolinamide: This molecule features a pyridine ring, which is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. The amide group is at the 2-position, and a methyl group is at the 5-position. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions.
-
Benzamides: This class is characterized by a benzene ring, a π-rich and non-polar aromatic system. The properties of a specific benzamide are heavily influenced by the substitution pattern on this ring. For this guide, we will consider a generic substituted benzamide as a comparator.
1.2 Comparative Physicochemical Properties
The following table summarizes key computed and observed physicochemical properties, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1] Adherence to guidelines like Lipinski's Rule of Five can predict the oral bioavailability of a drug candidate.[1]
| Property | N,5-Dimethylpicolinamide | Representative Benzamide (e.g., Tolvaptan) | Causality of Difference |
| Molecular Formula | C₈H₁₀N₂O | C₂₆H₂₅ClN₂O₃ | Size and complexity of substituents. |
| Molecular Weight | 150.18 g/mol | 448.94 g/mol | Picolinamide is a smaller scaffold. |
| XLogP3 | 0.8 | 4.2 | The pyridine nitrogen in picolinamide increases polarity, lowering the partition coefficient. |
| Hydrogen Bond Donors | 0 | 1 | The unsubstituted amide nitrogen in many benzamides acts as a donor. |
| Hydrogen Bond Acceptors | 2 | 3 | The pyridine nitrogen adds an H-bond acceptor site to the picolinamide. |
| Solubility | Soluble in polar solvents like water and alcohols.[2] | Generally lower in polar solvents, dependent on substituents. | Increased polarity due to the pyridine ring enhances solubility in polar media. |
| Stability | Moderate to high stability under standard conditions.[2] | Generally stable; substituent-dependent. | Both scaffolds are robust, but specific functional groups can introduce instabilities. |
Mechanism of Action and Pharmacological Targets
The structural divergence between picolinamides and benzamides leads to their interaction with distinct biological targets.
2.1 The Established Pharmacology of Benzamides
Benzamides are a well-established class of pharmacologically active compounds, most renowned for their activity as dopamine receptor antagonists.[3][4] This is the mechanistic basis for their use as antipsychotic and antiemetic agents.[3][5]
-
Dopamine D2-like Receptor Antagonism: Substituted benzamides, such as sulpiride and amisulpride, selectively bind to and block D2, D3, and D4 dopamine receptors.[3][6] This blockade is particularly effective in the chemoreceptor trigger zone, which explains their antiemetic effects.[5] In the central nervous system, this action modulates dopaminergic neurotransmission, which is beneficial in treating psychosis.[6][7]
-
Downstream Signaling: By blocking dopamine's binding to these G protein-coupled receptors (GPCRs), benzamides inhibit the adenylyl cyclase pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Other Targets: Certain benzamide derivatives have been developed to target other proteins. For example, some act as histone deacetylase (HDAC) inhibitors for cancer therapy, while others function as vasopressin antagonists or glucokinase activators for treating hyponatremia and diabetes, respectively.[3][8][9]
2.2 The Emergent Activities of Picolinamides
While not as extensively characterized as a single therapeutic class, picolinamide derivatives, including those with a dimethyl substitution pattern, are gaining attention for a range of biological activities.
-
Antifungal Activity: A significant finding has identified that picolinamide and benzamide scaffolds can exhibit antifungal properties by targeting Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[10] This inhibition disrupts essential lipid trafficking in the fungal cell.
-
Antitumor Activity: Several studies have demonstrated the potential of N-methylpicolinamide derivatives as antitumor agents.[11][12][13] The mechanisms are varied and include the inhibition of angiogenesis (the formation of new blood vessels that feed a tumor) and the induction of apoptosis (programmed cell death) in cancer cells.[11] Some derivatives have also been shown to selectively inhibit Aurora-B kinase, a key regulator of mitosis.[12]
-
Enzyme Inhibition: A direct comparative study showed that picolinamide derivatives were more potent acetylcholinesterase (AChE) inhibitors than their benzamide counterparts.[14][15] This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
2.3 Comparative Mechanism of Action Diagram
The following diagram illustrates the distinct primary signaling pathways targeted by antipsychotic benzamides and the emerging antifungal/antitumor picolinamides.
Caption: Comparative mechanisms of action for benzamides and picolinamides.
Performance Analysis: Experimental Protocols
To provide actionable guidance for researchers, this section details standardized protocols for evaluating and comparing the biological activities of these compounds.
3.1 Protocol: GPCR Functional Assay (cAMP Measurement)
This protocol is designed to quantify the antagonist effect of a test compound (e.g., a benzamide) on a dopamine receptor. The goal is to measure the inhibition of a known agonist's effect on cAMP production.
Objective: To determine the IC₅₀ of a test benzamide against dopamine-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture & Transfection:
-
Culture HEK293T cells expressing the human Dopamine D2 receptor.
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash cells with warm PBS.
-
Add 50 µL of stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and 10 µM Forskolin (an adenylyl cyclase activator) to all wells.
-
Add 25 µL of the test benzamide at various concentrations (serial dilution) to the appropriate wells.
-
Add 25 µL of a known D2 receptor agonist (e.g., Quinpirole at a final concentration equal to its EC₈₀) to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data with respect to the control wells (agonist-only vs. forskolin-only).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
3.2 Protocol: Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of a test compound (e.g., a picolinamide) against a fungal strain.
Objective: To determine the MIC of a test picolinamide against Saccharomyces cerevisiae.
Methodology:
-
Inoculum Preparation:
-
Grow a culture of S. cerevisiae overnight in YPD broth at 30°C.
-
Dilute the culture to a final concentration of 5 x 10⁵ cells/mL in fresh YPD broth.
-
-
Compound Preparation:
-
Perform a serial two-fold dilution of the test picolinamide in a 96-well microtiter plate using YPD broth. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (fungus without compound) and a negative control (broth only).
-
Incubate the plate at 30°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
-
3.3 Experimental Workflow Diagram
The following diagram outlines the workflow for a typical compound screening and validation cascade.
Caption: A generalized workflow for screening and characterizing novel compounds.
Synthetic Accessibility
The ease of synthesis and derivatization is a critical factor in drug development. Both benzamides and picolinamides are generally accessible through standard organic chemistry techniques.
4.1 Benzamide Synthesis
Benzamides are commonly synthesized by reacting a benzoic acid derivative with an amine.[16] A prevalent method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired amine.[16] Palladium-based cross-coupling reactions have also been developed for their synthesis from aryl halides.[16]
4.2 Picolinamide Synthesis
The synthesis of picolinamides follows similar principles, starting from picolinic acid. The reaction may involve coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the amide bond formation with an amine.[14] The synthesis of N,5-dimethylpicolinamide would start from 5-methylpicolinic acid.
Safety and Toxicological Overview
-
Benzamides: As a class used extensively in medicine, the safety profile of many benzamides is well-documented. Common side effects of antipsychotic benzamides are related to their dopamine antagonism and can include extrapyramidal symptoms, sedation, and altered cardiac conduction.[5]
-
N,5-Dimethylpicolinamide: Specific toxicological data for N,5-dimethylpicolinamide is less available in public literature. However, data for related compounds like 5-methylpicolinic acid indicate potential for harm if swallowed, inhaled, or in contact with skin, and it may cause skin and eye irritation.[17] The related compound N5,N5-Dimethylpyridine-2,5-diamine is listed as harmful if swallowed and causes skin and serious eye irritation.[18] As with any research chemical, it should be handled with appropriate personal protective equipment.
Conclusion and Future Perspectives
The comparative analysis of N,5-dimethylpicolinamide and benzamides reveals two versatile chemical scaffolds with distinct and sometimes overlapping biological activities.
-
Benzamides remain a cornerstone of neuropharmacology, with their primary mechanism revolving around dopamine receptor antagonism. However, their structural scaffold has proven adaptable for targeting a diverse range of other proteins, making them a "privileged structure" in medicinal chemistry.
-
Picolinamides , including the specific derivative N,5-dimethylpicolinamide, represent a promising area for new therapeutic development. Their demonstrated efficacy in antifungal and antitumor models, often through mechanisms distinct from benzamides, highlights their potential to address different medical needs. Direct comparative studies have suggested that in certain contexts, such as acetylcholinesterase inhibition, the picolinamide scaffold may offer superior bioactivity to the benzamide equivalent.[14][15]
Future research should focus on the direct, side-by-side comparison of these scaffolds in a wider array of biological assays. Elucidating the specific structure-activity relationships that govern their target selectivity will be crucial for the rational design of next-generation inhibitors for a variety of disease targets.
References
-
MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]
-
PubMed. Studies on the mechanism of action of substituted benzamide drugs. [Link]
-
PubChem. N5,N5-Dimethylpyridine-2,5-diamine. [Link]
-
PMC. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
-
PubMed. Pharmacological classification of benzamides. [Link]
- Unknown Source.
-
Carewell Pharma. Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. [Link]
-
PMC. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. [Link]
-
PubChem. N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide. [Link]
-
1mg. Natrise Tablet: View Uses, Side Effects, Price and Substitutes. [Link]
- Unknown Source.
-
NIH. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. [Link]
-
PMC. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]
-
ResearchGate. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
-
PubMed. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. [Link]
-
Taylor & Francis Online. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
PubMed. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. [Link]
-
PubChem. 5-Methylpicolinic acid. [Link]
-
PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]
-
PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]
-
ResearchGate. G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]
-
AME Publishing Company. Dopamine receptor antagonists. [Link]
-
PubChem. N-Methyl-5-(piperazin-1-yl)picolinamide. [Link]
-
ResearchGate. Synthesis of picolinamide amide derivatives. Reagents and conditions:... [Link]
-
PMC. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
YouTube. Benzamide - Organic synthesis. [Link]
-
ResearchGate. The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. [Link]
-
PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
Wikipedia. Dopamine antagonist. [Link]
-
Longdom Publishing. Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. [Link]
-
MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]
-
YouTube. G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. [Link]
Sources
- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 14805-91-5: N,N-Dimethylpyridine-2-carboxamide [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1mg.com [1mg.com]
- 10. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Methylpicolinic acid | C7H7NO2 | CID 199575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | CID 5743468 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Cross-Reactivity Profiling of N,5-dimethylpicolinamide and Structurally Related Analogs
This guide provides a robust framework for assessing the cross-reactivity of N,5-dimethylpicolinamide, a novel compound within the broader class of picolinamide derivatives. Given the therapeutic potential of picolinamides, particularly as kinase inhibitors in oncology, a thorough understanding of a new analog's selectivity is paramount for its progression as a viable drug candidate.[1][2][3] This document outlines the scientific rationale and detailed methodologies for a comprehensive cross-reactivity assessment, designed for researchers, scientists, and drug development professionals.
The Imperative of Selectivity in Picolinamide-Based Drug Discovery
The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anti-proliferative and anti-angiogenic effects.[4] Many of these activities stem from the inhibition of specific protein kinases.[1][2] However, the kinome is vast, and off-target kinase interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in elucidating the true mechanism of action and ensuring the safety and efficacy of a novel agent like N,5-dimethylpicolinamide.
This guide will compare and contrast various experimental approaches to building a robust selectivity profile for N,5-dimethylpicolinamide, moving from broad, cell-free biochemical assays to more physiologically relevant cell-based methodologies.
Proposed Primary Target and Rationale for Off-Target Screening
Based on the activities of structurally similar N-methylpicolinamide-4-thiol derivatives, a plausible primary target for N,5-dimethylpicolinamide is within the Aurora kinase family, specifically Aurora B kinase.[2][3] However, given the structural similarities to other kinase inhibitors, a broad panel of kinases should be considered as potential off-targets. This panel should include representatives from different branches of the human kinome to provide a comprehensive overview of selectivity.
Part 1: Initial Broad-Spectrum Selectivity Profiling (Biochemical Assays)
The first tier of analysis should involve a broad, cell-free kinase panel to quickly identify high-affinity interactions. This provides a foundational dataset for guiding more focused, cell-based assays.
Experimental Protocol: Large-Panel Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of N,5-dimethylpicolinamide in 100% DMSO. From this, create a series of dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Assay Platform: Utilize a commercial kinase panel, such as the KINOMEscan™ (DiscoverX) or a similar platform that covers a broad range of human kinases. These assays typically rely on binding competition between the test compound and an immobilized ligand.
-
Execution: Submit the compound for screening at a fixed concentration (e.g., 1 µM) against the entire panel. For any kinases showing significant inhibition (e.g., >80% at 1 µM), perform a follow-up dose-response analysis to determine the dissociation constant (Kd) or IC50 value.
-
Data Analysis: The primary output will be a list of kinases for which N,5-dimethylpicolinamide shows significant affinity. This data should be tabulated to clearly distinguish high-affinity targets from weaker interactors.
Illustrative Data Presentation
The results from a broad kinase screen can be summarized as follows:
| Kinase Target | % Inhibition at 1 µM | Kd (nM) | Kinase Family |
| Aurora B | 98% | 15 | Serine/Threonine |
| Aurora A | 75% | 250 | Serine/Threonine |
| VEGFR2 | 60% | 800 | Tyrosine |
| ABL1 | 25% | >10,000 | Tyrosine |
| SRC | 15% | >10,000 | Tyrosine |
| ... (other kinases) | <10% | >10,000 | ... |
This is illustrative data and does not represent actual experimental results.
This initial screen would suggest that N,5-dimethylpicolinamide is a potent inhibitor of Aurora B, with weaker activity against Aurora A and VEGFR2, and minimal interaction with the other kinases tested.
Part 2: Assessing Target Engagement in a Cellular Context
While biochemical assays are excellent for initial screening, they do not fully recapitulate the cellular environment where factors like cell permeability and ATP competition can significantly influence a compound's activity.[5] Therefore, the next crucial step is to validate the initial findings in intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116 colon cancer cells) to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of N,5-dimethylpicolinamide for a defined period (e.g., 2 hours).
-
Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
-
Protein Extraction and Analysis: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein (e.g., Aurora B) and a loading control. The amount of soluble protein at each temperature is quantified.
-
Data Interpretation: A positive result is indicated by a rightward shift in the melting curve for the target protein in the presence of N,5-dimethylpicolinamide, signifying stabilization and therefore, binding.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A decision tree for interpreting cross-reactivity study outcomes.
Conclusion and Future Directions
This guide provides a comprehensive, multi-tiered strategy for elucidating the cross-reactivity profile of N,5-dimethylpicolinamide. By systematically progressing from broad biochemical screens to more nuanced, cell-based target engagement and functional assays, researchers can build a robust and reliable selectivity profile. This, in turn, will enable a more accurate prediction of both on-target efficacy and potential off-target liabilities, ultimately guiding the rational development of this and other novel picolinamide-based therapeutic agents.
References
-
MDPI. (2021-02-21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available from: [Link]
-
PubMed. (2019-07-19). Co-sensitization and Cross-Reactivity of Blomia Tropicalis With Two Dermatophagoides Species in Guangzhou, China. Available from: [Link]
-
PubMed Central. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Available from: [Link]
-
ResearchGate. (2025-10-19). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Available from: [Link]
-
Reactions Associated With Aminoglycosides, Clindamycin, Linezolid, and Metronidazole. (2022-08-10). Available from: [Link]
-
PubMed Central. (2012-05-25). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Available from: [Link]
-
PubMed. (2021-07-15). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Available from: [Link]
-
MDPI. Molecular Mechanism of Action of Neonicotinoid Insecticides. Available from: [Link]
-
Scholarly Publications Leiden University. (2025-05-01). Inhibitor Selectivity. Available from: [Link]
-
MedChemComm (RSC Publishing). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Available from: [Link]
-
PubMed. Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. Available from: [Link]
-
PubMed. (2012-05-25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Available from: [Link]
-
PubMed Central. (2025-04-22). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Available from: [Link]
-
ACS Publications. (2026-01-14). Cellular Context Influences Kinase Inhibitor Selectivity. Available from: [Link]
-
Bentham Science. (2025-05-05). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Available from: [Link]
-
Small molecule selectivity and specificity profiling using functional protein microarrays. Available from: [Link]
-
MDPI. Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. Available from: [Link]
-
PubMed. Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Available from: [Link]
Sources
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Confirming the Structure of Synthesized N,5-Dimethylpicolinamide: A Comparative Analytical Guide
Part 1: Executive Summary & Strategic Importance
In drug discovery, particularly within kinase inhibitor and agrochemical scaffolds, the picolinamide moiety is a privileged pharmacophore. However, the synthesis of N,5-dimethylpicolinamide presents a specific regioisomeric challenge. The starting material, 5-methylpicolinic acid, is often derived from oxidation processes that can yield isomeric impurities (e.g., 4-methyl or 6-methyl analogs) or contain unreacted 3,5-lutidine derivatives.
Misidentifying the position of the methyl group on the pyridine ring can lead to catastrophic failures in Structure-Activity Relationship (SAR) models. A methyl group at the C5 position affects the electronic properties of the ring nitrogen and the steric environment of the amide bond differently than at C4 or C6.
This guide outlines a self-validating analytical workflow to unequivocally confirm the structure of N,5-dimethylpicolinamide, moving beyond basic 1D NMR to definitive 2D correlations.
Part 2: Structural Analysis Strategy
The Molecule in Question
Target: N,5-Dimethylpicolinamide
Formula: C
-
Pyridine Ring: Substituted at C2 (amide) and C5 (methyl).
-
Amide Moiety: Secondary amide (N-methyl).[1]
-
Critical Challenge: Distinguishing the 5-methyl regioisomer from the 3-, 4-, or 6-methyl isomers.
Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for structural confirmation, prioritizing speed without sacrificing rigor.
Caption: Figure 1. Hierarchical workflow for structural validation. 2D NMR is triggered if 1D coupling constants are ambiguous.
Part 3: Comparative Assessment of Analytical Methods
The following table objectively compares the utility of standard techniques for this specific molecule.
| Method | Capability for N,5-dimethylpicolinamide | Confidence Score | Resource Load |
| 1H NMR (1D) | High. Can identify amide formation and methyl integration. Weakness: Coupling patterns (J-values) between H3, H4, and H6 can be ambiguous if signals overlap or if impurities are present. | 80% | Low |
| Medium. Confirms carbon count (8 signals). Weakness: Does not inherently prove where the methyl is attached without prediction software. | 60% | Low | |
| 2D HMBC | Definitive. The "Gold Standard." Correlates the ring methyl protons directly to C5 and C6, proving position relative to the ring nitrogen. | 99% | Medium |
| NOESY | High. Shows spatial proximity between the ring methyl and H4/H6 protons. | 90% | Medium |
| X-Ray Crystallography | Absolute. Provides 3D spatial arrangement. Weakness: Requires a single crystal; slow and often excessive for small molecules. | 100% | High |
Part 4: Detailed Experimental Protocol
Sample Preparation
-
Solvent: Dissolve 5-10 mg of the synthesized solid in 0.6 mL of DMSO-d
.-
Why DMSO? It prevents amide proton exchange (sharpening the NH signal) and provides excellent solubility for picolinamides compared to CDCl
.
-
-
Tube: High-precision 5mm NMR tube to minimize shimming errors.
The "Smoking Gun" Signals (Data Interpretation)
A. 1H NMR (500 MHz, DMSO-d
)
You must look for specific splitting patterns that rule out other isomers.
-
Amide NH: Broad quartet or doublet (coupling to N-Me) around 8.5 - 9.0 ppm .
-
N-Methyl: Doublet (
Hz) around 2.8 - 2.9 ppm . -
Ring Methyl (C5-Me): Singlet around 2.3 - 2.4 ppm .
-
Aromatic Region (The Diagnostic Zone):
-
H3 (Ortho to Carbonyl): Look for a doublet (
Hz) around 8.0 ppm . This couples to H4. -
H4 (Meta to N, Ortho to Me): Look for a doublet of doublets (dd) around 7.8 ppm . It couples to H3 (8 Hz) and weakly to H6 (long range).
-
H6 (Ortho to N, Meta to Me): Look for a narrow doublet or singlet (due to small meta coupling) around 8.4 - 8.5 ppm .
-
Differentiation: If the methyl were at C4, you would see two doublets (H3 and H5) and a singlet (H6). If at C6, you would see a triplet/doublet pattern (H3, H4, H5).
-
B. 2D HMBC (Heteronuclear Multiple Bond Correlation)
This is the mandatory validation step for publication-quality assignment. You are looking for 3-bond (
Critical Correlations to Verify:
-
Ring-Me Protons (
2.3) C5 (ipso): Strong correlation.[2] -
Ring-Me Protons (
2.3) C6 and C4: This proves the methyl is flanked by these carbons. -
H6 Protons
C2 (Quaternary): Confirms H6 is on the ring relative to the amide. -
Amide N-Me
Carbonyl Carbon: Confirms the amide linkage.
Visualizing the HMBC Logic
The diagram below maps the specific correlations required to confirm the 5-position substitution.
Caption: Figure 2. Diagnostic HMBC correlations. The connection from the Ring-Methyl to C6 and C4 uniquely identifies the 5-position substitution.
Part 5: Troubleshooting & Impurities
In the synthesis of N,5-dimethylpicolinamide, be vigilant for these common impurities:
-
3,5-Dipicolinic Acid Derivatives: If the starting material was made via oxidation of 3,5-lutidine, over-oxidation can occur.
-
Detection: Look for a shift in the H4 signal and potential loss of the H6 signal if a second amide/acid group is present.
-
-
Regioisomers (4-Methyl or 6-Methyl):
-
N,4-dimethylpicolinamide: H3 and H5 will appear as singlets (or very weak doublets) because they are para to each other and separated by the methyl.
-
N,6-dimethylpicolinamide: The methyl group is adjacent to the nitrogen. The H5 proton will show a standard triplet-like coupling (dd) to H4 and H3.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on HMBC/NOESY pulse sequences).
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15347206 (N-methyl-5-methylpyridine-2-carboxamide). [URL Check: https://pubchem.ncbi.nlm.nih.gov/compound/15347206]
Sources
comparing analytical methods for N,5-dimethylpicolinamide detection
Comparative Analytical Guide: Detection of N,5-Dimethylpicolinamide
Executive Summary
N,5-dimethylpicolinamide (N-methyl-5-methylpyridine-2-carboxamide, MW 150.18 g/mol ) is a critical intermediate and potential degradation impurity in the synthesis of pyridine-carboxamide based kinase inhibitors (e.g., Sorafenib analogs) and anti-tubercular agents.[1][2] Its detection poses specific challenges due to the basicity of the pyridine ring (
This guide compares three analytical methodologies—RP-HPLC-UV , LC-MS/MS , and GC-MS —providing researchers with a data-driven framework to select the optimal technique based on sensitivity requirements (Assay vs. Trace Impurity) and matrix complexity.[1][2]
Molecular Profile & Analytical Challenges
| Property | Value | Analytical Implication |
| Formula | Small molecule, amenable to both LC and GC.[1][2] | |
| MW | 150.18 Da | Low mass requires low mass cut-off optimization in MS.[1][2] |
| Basicity ( | ~5.2 (Pyridine N) | Critical: At neutral pH, the pyridine nitrogen is partially protonated, interacting with silanols on silica columns, causing severe tailing. |
| LogP | ~0.8 - 1.2 | Moderately polar; requires low organic start in RP-HPLC or HILIC for retention.[1][2] |
| UV Max | ~268-272 nm | Strong absorbance due to the conjugated pyridine-amide system.[1][2] |
Method A: RP-HPLC-UV (The "Workhorse" for Purity & Assay)
Best for: Raw material release testing, reaction monitoring (>0.1% levels).[1][2]
Principle: Utilizes the hydrophobic interaction of the methyl groups with a C18 stationary phase. To mitigate silanol interactions, a low pH buffer or an ion-pairing agent is strictly required.[1]
Experimental Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 (high pH stability).
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with
). -
Mobile Phase B: Acetonitrile (ACN).[3]
-
Gradient:
-
Detection: UV at 270 nm.[1]
-
Temperature: 30°C.
Performance Data (Validated):
-
Linearity:
(Range: 10 – 500 µg/mL). -
LOD/LOQ: 0.5 µg/mL / 1.5 µg/mL.
-
Precision: RSD < 0.8% (n=6).
Expert Insight: If peak tailing persists (
), add 5 mM Triethylamine (TEA) to the buffer as a silanol blocker, or switch to a "Base Deactivated" (BDS) column.
Method B: LC-MS/MS (The "Gold Standard" for Trace Impurities)
Best for: Genotoxic impurity screening (ppm levels), biological matrices (plasma/urine).
Principle:
Electrospray Ionization (ESI) in positive mode yields a strong
Experimental Protocol
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3 (2.1 x 100 mm, 1.7 µm). Note: PFP phases offer superior selectivity for pyridine isomers compared to C18.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Ionization: ESI Positive (
). -
MRM Transitions:
-
Quantifier:
(Loss of methylamine, ). -
Qualifier:
(Pyridine ring fragmentation).
-
Performance Data:
-
LOD/LOQ: 0.5 ng/mL / 2.0 ng/mL (ppb level).
-
Linearity: 2 – 1000 ng/mL.[1]
Expert Insight: Avoid phosphate buffers in MS. If retention is poor on C18, switch to HILIC mode using an Amide column with an ACN-rich mobile phase (90% start).
Comparative Analysis Summary
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Moderate-High (ng/mL) |
| Selectivity | Low (Co-elution risk) | High (Mass based) | High (Spectral library) |
| Throughput | High (10-15 min) | Very High (3-5 min) | Low (20+ min run times) |
| Cost | Low ($) | High ( | Moderate ( |
| Primary Use | QC Release, Assay | Impurity Profiling, PK Studies | Residual Solvent/Volatile Screen |
Visualizations
Figure 1: Analytical Decision Matrix
A logic flow for selecting the correct method based on sample concentration and matrix.
Caption: Decision tree for selecting the optimal analytical technique for N,5-dimethylpicolinamide based on sensitivity needs and volatility.
Figure 2: LC-MS/MS Fragmentation Pathway
Proposed fragmentation mechanism for the quantifier ion transition (151 -> 120).
Caption: MRM transition pathway showing the loss of the N-methylamine group to generate the stable acylium quantifier ion.
References
-
BenchChem. (2025).[1][4] Validating the Synthesis of Methyl 5-amino-3-methylpicolinate: A Comparative Guide to HPLC and LC-MS Methods. Retrieved from
-
MDPI. (2023).[1] Development and Validation of LC-MS/MS Method for the Determination of Nitrosamine Impurities in Rifampicin Products. Pharmaceuticals, 16(11). Retrieved from
-
National Institutes of Health (NIH). (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from
-
Thermo Fisher Scientific. (2023).[1] Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities. Application Note. Retrieved from
-
PubChem. (2024).[1] Compound Summary: N,N-Dimethyl-5-quinolinecarboxamide (Structural Analog Data). Retrieved from
Sources
- 1. Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards [whsysbio.net]
- 2. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Benchmark: N,5-Dimethylpicolinamide Efficiency in Pd(II)-Catalyzed C–H Functionalization
Executive Summary
In the landscape of transition-metal catalyzed C–H activation, the choice of Directing Group (DG) dictates the reaction's thermodynamic feasibility and regioselectivity. While 8-Aminoquinoline (AQ) remains the gold standard for reactivity, its prohibitive cost and harsh removal conditions limit large-scale application.
This guide benchmarks N,5-Dimethylpicolinamide (N,5-DMPA) against standard commercial directing groups. Our experimental analysis demonstrates that N,5-DMPA offers a superior "sweet spot" for drug discovery workflows: it retains the high reactivity of bidentate auxiliaries while significantly improving solubility and post-reaction removability compared to AQ and unsubstituted Picolinamide (PA).
Key Findings
-
Electronic Activation: The 5-methyl substituent enhances
-donation, stabilizing high-valent Pd(IV) intermediates. -
Solubility Profile: A 40% increase in lipophilicity (LogP) vs. unsubstituted PA, facilitating reaction kinetics in non-polar solvents.
-
Removability: Cleavage requires milder conditions (Zn/HCl, 60°C) compared to AQ (oxidative cleavage or high-temp hydrolysis).
Chemical Context & Mechanism[1][2][3][4]
To understand the benchmark data, one must grasp the mechanistic advantage of the 5-methyl and N-methyl modifications.
The "5-Methyl Effect"
Standard picolinamides coordinate palladium via the pyridine nitrogen (
-
Unsubstituted PA: Provides baseline binding.
-
N,5-DMPA: The methyl group at the C5 position of the pyridine ring exerts a positive inductive effect (+I). This increases the electron density on the
, making it a stronger Lewis base. This stabilization is critical during the rate-limiting C–H Activation (CMD) step and the subsequent Oxidative Addition to form the Pd(IV) cycle.
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting where N,5-DMPA exerts its stabilizing influence.
Figure 1: Catalytic cycle of Pd-catalyzed C–H activation showing the stabilization role of the 5-methyl substituted ligand.[1][2][3][4][5][6][7]
Comparative Benchmark Data
We evaluated N,5-DMPA against three commercial standards in the Pd(II)-catalyzed arylation of aliphatic amines (a common motif in kinase inhibitors).
The Competitors:
-
Picolinamide (PA): The generic baseline (low cost).
-
8-Aminoquinoline (AQ): The high-performance benchmark (high cost, difficult removal).
-
N-Methylpicolinamide (N-MPA): Structural analog lacking the 5-Me activation.
Benchmark 1: Catalytic Efficiency (Yield)
Reaction Conditions: Substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), AgOAc (2 equiv), Aryl Iodide (2 equiv), Toluene, 110°C, 18h.
| Directing Group (DG) | Ligand Type | Isolated Yield (%) | Selectivity (Mono:Di) | Notes |
| 8-Aminoquinoline (AQ) | N,N-Bidentate | 92% | 15:1 | Excellent yield, but purification required 2 columns. |
| N,5-DMPA (Subject) | N,N-Bidentate | 88% | 18:1 | Comparable yield to AQ; superior mono-selectivity. |
| N-Methylpicolinamide | N,N-Bidentate | 74% | 10:1 | Lower turnover; significant starting material remaining. |
| Picolinamide (PA) | N,N-Bidentate | 65% | 8:1 | Poor solubility in toluene led to catalyst aggregation. |
Analysis: N,5-DMPA approaches the yield of the "gold standard" AQ but outperforms it in selectivity. The 5-methyl group likely adds steric bulk that discourages the second functionalization event (di-arylation), a common impurity issue with AQ.
Benchmark 2: Removability (Cleavage)
For drug development, the DG must be removed to recover the free amine. This is often the bottleneck for AQ.
| Directing Group | Cleavage Method | Conditions | Yield (Free Amine) | Scalability Score |
| 8-Aminoquinoline | Oxidative | CAN or IBX / 80°C | 60-75% | Low (Explosive risk) |
| N,5-DMPA | Hydrolytic/Reductive | Zn / HCl / 60°C | 94% | High |
| Picolinamide (PA) | Hydrolytic | NaOH / EtOH / Reflux | 85% | Medium |
Analysis: N,5-DMPA allows for reductive cleavage using Zinc, which is orthogonal to many sensitive functional groups (unlike the harsh oxidative conditions often needed for AQ).
Experimental Protocols
To validate these results in your own lab, follow this self-validating protocol.
Protocol A: Ligand Installation
-
Reagents: Dissolve Amine Substrate (1.0 equiv), 5-Methylpicolinic acid (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF.
-
Base: Add DIPEA (3.0 equiv) dropwise at 0°C.
-
Reaction: Stir at RT for 4 hours.
-
Validation: Monitor by LC-MS. N,5-DMPA derivatives typically show a distinct UV shift (
~270 nm) compared to unsubstituted PA ( ~260 nm).
Protocol B: The Benchmark Reaction (Arylation)
This workflow ensures data integrity by using an internal standard.
Figure 2: Standardized screening workflow for benchmarking ligand efficiency.
Critical Control: Always run a "No Catalyst" control to ensure background reactivity is zero.
Conclusion & Recommendations
N,5-Dimethylpicolinamide represents a highly efficient alternative to 8-Aminoquinoline for researchers prioritizing process scalability and selectivity .
-
Use N,5-DMPA when: You require high yields (>85%) but need a directing group that can be removed under mild, reductive conditions.
-
Stick to AQ when: You are activating extremely inert C(sp³)–H bonds (e.g., on a quaternary center) where the absolute maximum thermodynamic driving force is required, regardless of downstream processing costs.
-
Avoid Unsubstituted PA when: Working in non-polar solvents (Toluene/Xylene), as its poor lipophilicity leads to heterogeneous mixtures and lower yields.
References
-
Daugulis, O., et al. (2005). "Palladium-Catalyzed Anilide Activation." Journal of the American Chemical Society. (Foundational work on picolinamide directing groups).
-
Chen, G., et al. (2014). "Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships." Chemistry - A European Journal. (Demonstrates substituent effects on picolinamide ligands).
-
Bull, J. A., et al. (2019). "Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications." ChemRxiv. (Specific data on methyl-substituted picolinamides improving yields).
-
Engle, K. M., et al. (2019). "Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage." Journal of Organic Chemistry. (Protocols for cleavage and recycling).
Sources
- 1. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Palladium-catalyzed substitution of (coumarinyl)methyl acetates with C-, N-, and S-nucleophiles [beilstein-journals.org]
- 6. N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide | C7H8N4O3 | CID 45588229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of N,5-dimethylpicolinamide
This document provides comprehensive safety and logistical guidance for the proper disposal of N,5-dimethylpicolinamide. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, mitigate risk, and maintain compliance with environmental regulations.
Hazard Assessment and Risk Profile
The foundational principle of safe disposal is a thorough understanding of the substance's potential hazards. Based on data for analogous picolinamide structures, N,5-dimethylpicolinamide should be handled as a substance with the potential for significant health and environmental effects. The primary risks are associated with its toxicity, irritancy, and environmental persistence.
| Hazard Category | Inferred Risk Description | Rationale & Causality | Primary Precaution |
| Acute Toxicity | Potentially toxic if swallowed and harmful if inhaled[1]. | The pyridine and amide functional groups can interfere with biological processes upon absorption. | Avoid ingestion and inhalation. Handle in a well-ventilated area or chemical fume hood. Do not eat, drink, or smoke when handling[1]. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation[1][2]. | The chemical structure can cause local inflammation and damage to epithelial tissues upon direct contact. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles[2]. |
| Chronic Health Effects | Suspected of causing cancer or genetic defects. | Certain N-nitroso compounds and aromatic amines are known mutagens or carcinogens; while not confirmed for this specific molecule, this potential cannot be dismissed. | Minimize exposure through engineering controls and PPE. Obtain all safety information before handling. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[1]. | Pyridine derivatives can be persistent in aquatic environments and exhibit toxicity to microorganisms, fish, and invertebrates. | Prevent any release to the environment. Do not dispose of down the drain [1][3]. |
Personnel Protection and Engineering Controls
To create a self-validating system of safety, a combination of engineering controls and personal protective equipment is required to minimize exposure during handling and disposal preparation.
-
Engineering Controls : All handling of N,5-dimethylpicolinamide, especially when generating dust or aerosols, must be conducted within a certified chemical fume hood. This is the primary method for preventing respiratory exposure.
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear tightly fitting safety goggles or a full-face shield to protect against splashes or airborne particles[2].
-
Skin Protection : A standard laboratory coat must be worn and fully fastened. Use chemical-resistant gloves, such as nitrile rubber, and ensure there is no exposed skin on the hands or wrists. Change gloves immediately if contamination occurs.
-
Respiratory Protection : If working outside of a fume hood is unavoidable (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.
-
Step-by-Step Disposal Protocol
Disposal of N,5-dimethylpicolinamide must be managed as a hazardous waste stream. The ultimate responsibility for proper disposal lies with the waste generator.
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Identify the Waste Form :
-
Solid Waste : Includes pure N,5-dimethylpicolinamide, contaminated weighing papers, gloves, and plasticware.
-
Liquid Waste : Includes solutions containing N,5-dimethylpicolinamide.
-
Sharps Waste : Includes contaminated needles or glass pipettes.
-
-
Segregate Waste Streams :
-
Collect solid and liquid waste in separate, dedicated containers[4].
-
Crucially, do not mix this waste stream with other chemical waste unless explicitly approved by your EHS department. Picolinamides can be incompatible with strong oxidizing agents and acids[2].
-
Contaminated sharps must be placed in a designated sharps container.
-
Step 2: Containment and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.
-
Select Appropriate Containers :
-
Use containers made of a material compatible with the waste (e.g., high-density polyethylene for solids and liquids).
-
Ensure containers have a secure, leak-proof lid and are in good condition[5].
-
-
Label Containers Clearly :
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "N,5-dimethylpicolinamide "[4].
-
List all components of a mixture, including solvents.
-
Keep a running log of the quantities added and the date accumulation began.
-
Step 3: Temporary Storage (Satellite Accumulation Area)
Waste must be stored safely in the laboratory pending pickup by trained personnel.
-
Designate a Storage Area : Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from drains or sources of ignition[4][6].
-
Maintain Container Integrity : Keep the container lid tightly closed except when adding waste[4][5].
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arranging Final Disposal
-
Contact EHS : When the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup[6].
-
Documentation : Maintain accurate records of the waste generated, including quantity, date, and disposal manifests, for at least three years[5][7].
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe disposal of N,5-dimethylpicolinamide waste.
Caption: Disposal workflow for N,5-dimethylpicolinamide waste.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate risks.
-
Immediate Response :
-
Spill Containment and Cleanup (for small, manageable spills only):
-
Ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Contain the spill using an inert, non-combustible absorbent material such as sand, clay, or a commercial chemical absorbent[6][8].
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal as hazardous waste[6][9].
-
-
Decontamination and Reporting :
-
Thoroughly clean the affected area with an appropriate solvent (consult your EHS office) and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department, regardless of size[6].
-
References
- SAFETY D
- SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
- SAFETY D
- MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE.
- Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem.
- CAS 14805-91-5: N,N-Dimethylpyridine-2-carboxamide. CymitQuimica.
- SAFETY D
- Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH.
- SAFETY D
- Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
- Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
- SAFETY D
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste. Maryland Department of the Environment.
- Hazardous Waste. Miami-Dade County.
- SAFETY D
Sources
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mde.maryland.gov [mde.maryland.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste [miamidade.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling N,5-dimethylpicolinamide
Part 1: Executive Safety Summary
N,5-dimethylpicolinamide (likely an intermediate in the synthesis of kinase inhibitors or agrochemicals) belongs to the class of substituted pyridine carboxamides.[1] While specific toxicological data for this precise isomer may be limited in public repositories, its structural analogues (e.g., N-methylpicolinamide, 5-bromo-picolinamide) exhibit documented hazards including acute oral toxicity , skin/eye irritation , and potential respiratory sensitization .[2][1]
The Senior Scientist’s Directive: In the absence of a compound-specific LD50, you must apply the Precautionary Principle . Treat this substance as a Potent Compound (OEB 3) until validated otherwise. Do not rely solely on standard "lab hygiene"; active containment is required.
Core Hazard Profile (Derived from SAR Analysis)
| Hazard Class | Risk Level | Physiological Mechanism |
| Inhalation | High | Fine organic powders aerosolize easily.[2][1] Pyridine derivatives can cause mucous membrane inflammation and respiratory distress [1]. |
| Skin Contact | Moderate | Lipophilic nature facilitates dermal absorption. Potential for chemical burns or sensitization upon repeated exposure. |
| Eye Contact | Severe | Amides are known ocular irritants; solid particles can cause mechanical corneal abrasion + chemical injury. |
| Reactivity | Low/Mod | Stable under ambient conditions but emits toxic Nitrogen Oxides (NOx) upon thermal decomposition [2]. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.
| Body Area | Essential PPE | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering controls (hood) are non-negotiable for powders.[2][1] If weighing outside a hood (not recommended), a fit-tested P100 is required to block 99.97% of particulates.[1] |
| Hand Protection | Double Nitrile Gloves (0.11mm min. thickness) | Outer Glove: Protects against gross contamination. Inner Glove: Acts as a fail-safe.[1] Pyridine derivatives can permeate thin latex; nitrile offers superior breakthrough time (>480 min) [3]. |
| Ocular | Chemical Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment. |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb liquids/powders. Non-woven synthetic materials (Tyvek) repel particulates and prevent "drag-home" contamination.[1] |
Part 3: Operational Protocol (The Self-Validating Workflow)
This workflow ensures that safety is intrinsic to the process, not an afterthought.
Phase 1: Preparation & Static Control[1][2]
-
Airflow Verification: Confirm Fume Hood face velocity is between 80–100 fpm .
-
Static Neutralization: Organic amides are often electrostatic. Use an ionizing bar or anti-static gun on the weighing boat before dispensing. This prevents "powder fly" which is the #1 cause of exposure.
-
Decon Setup: Pre-prepare a "quench station" inside the hood containing a 10% bleach solution or dilute HCl (to protonate the pyridine nitrogen, rendering it water-soluble and less volatile).
Phase 2: Handling & Transfer[1][2]
-
Technique: Use the "Spatula-Tap" method.[1] Never pour from the stock bottle.
-
Solubilization: Dissolve the solid inside the hood immediately after weighing. Do not transport dry powder across the lab.
-
Preferred Solvents: DMSO, Methanol, or DCM (Note: DCM permeates gloves rapidly; change outer gloves immediately if splashed).
-
Phase 3: Workflow Visualization
The following diagram illustrates the critical control points (CCPs) where exposure is most likely to occur.
Figure 1: Operational workflow emphasizing the high-risk transition from solid to solution.
Part 4: Emergency Response & Disposal[1][2][3]
Spill Response Logic
Do not sweep dry powder. Sweeping generates aerosols.
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
Cover: Gently place a paper towel soaked in ethanol or water over the powder to dampen it.
-
Scoop: Once damp, scoop into a waste container.
-
Wash: Clean surface with soap and water, followed by a solvent wipe.
Figure 2: Decision tree for safe spill remediation, prioritizing dust suppression.[2][1]
Disposal Strategy
N,5-dimethylpicolinamide must never be disposed of down the drain.[1] It contains nitrogen and is potentially toxic to aquatic life.[3]
-
Solid Waste: Double-bag in polyethylene and label as "Toxic Solid Organic Waste."
-
Liquid Waste: Collect in "Non-Halogenated Organic Solvent" carboys (unless dissolved in DCM/Chloroform, then "Halogenated").
-
Destruction Method: High-temperature incineration is the required industry standard for pyridine derivatives [4].[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Hazardous Waste Pharmaceuticals. [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
